molecular formula C11H8BrNO2 B11851931 Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate

Cat. No.: B11851931
M. Wt: 266.09 g/mol
InChI Key: ORBLHNNQTOVSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromoquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 2-bromoquinoline-6-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3

InChI Key

ORBLHNNQTOVSKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Halogenated Privileged Scaffolds: A Technical Deep Dive into Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. However, the introduction of bromine atoms—specifically at the 5, 6, 7, or 8 positions—transforms this generic scaffold into a highly potent pharmacophore. This guide analyzes the biological activity of bromoquinoline derivatives , focusing on the causal mechanisms driving their anticancer and antimicrobial efficacy. We move beyond simple activity lists to explore the why and how of these interactions, supported by rigorous protocols and structural logic.

The Pharmacophore: Why Bromine Matters

In drug design, a bromine substitution is rarely just a space-filler. It introduces specific physicochemical properties that drive the biological activities described in this guide:

  • The Sigma-Hole & Halogen Bonding: Unlike fluorine, bromine possesses a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows bromoquinolines to form halogen bonds (X-bonds) with carbonyl oxygens or nitrogen acceptors in protein binding pockets (e.g., Topoisomerase active sites), often resulting in higher affinity than hydrogen bonds.

  • Lipophilicity Modulation: The high logP of the bromo-substituent facilitates passive diffusion across the lipid bilayers of cancer cells and the mycobacterial cell wall (M. tuberculosis), increasing intracellular concentration.

  • Metabolic Blocking: Bromine at the C-6 or C-8 position blocks metabolic oxidation (CYP450 degradation), extending the half-life of the pharmacophore.

Therapeutic Mechanisms & Biological Activity[1][2]

Anticancer Activity: The Topoisomerase/Apoptosis Axis

Bromoquinoline derivatives, particularly 6,8-dibromoquinoline and 5,7-dibromo-8-hydroxyquinoline analogs, exhibit potent cytotoxicity against HeLa (cervical), MCF-7 (breast), and HT29 (colon) cancer lines.

  • Mechanism 1: Topoisomerase Inhibition Planar bromoquinoline systems act as DNA intercalators. The bromine atom stabilizes the drug-DNA complex via van der Waals interactions. This "stalled" complex prevents Topoisomerase I and II from re-ligating DNA strands during replication, leading to double-strand breaks.

    • Key Insight: 8-methoxy derivatives often show superior Topo I inhibition compared to their hydroxy counterparts due to optimized hydrophobicity in the binding cleft [1].

  • Mechanism 2: Apoptotic Signaling Beyond DNA damage, these derivatives trigger the intrinsic apoptotic pathway. Experimental data indicates the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), followed by the activation of Caspase-3 and Caspase-8 [2].[1]

Antimicrobial & Antitubercular Activity[2][4][5]

The 8-hydroxyquinoline subclass, when brominated, becomes a powerful chelator and membrane disruptor.

  • Targeting Gyrase & LptA: Recent studies on 9-bromo-indolizinoquinoline derivatives reveal a dual-target mechanism. These compounds inhibit bacterial DNA Gyrase (preventing supercoiling) and bind to LptA, a protein essential for lipopolysaccharide transport in Gram-negative bacteria [3].

  • Synergy in MRSA: The lipophilicity provided by the bromine atom allows these molecules to penetrate the thickened peptidoglycan layer of Methicillin-Resistant Staphylococcus aureus (MRSA), where they disrupt metal ion homeostasis (specifically

    
     and 
    
    
    
    ) required for bacterial respiration.

Structure-Activity Relationship (SAR) Analysis

The biological outcome is strictly dictated by the substitution pattern.

PositionSubstitutionBiological ImpactMechanistic Rationale
C-5 Nitro (

)
Increases Cytotoxicity When combined with 6,8-dibromo, a 5-nitro group enhances electron deficiency, strengthening DNA intercalation (pi-stacking).
C-6 & C-8 Bromine (

)
Critical for Potency The "Dibromo" pattern is superior to mono-bromo. It maximizes halogen bonding and lipophilicity (logP ~4-5).
C-8 Hydroxyl (

)
Chelation Core Essential for antifungal/antibacterial activity (metal sequestration). Methylation (

) shifts activity toward anticancer (Topo inhibition).
Side Chain HydrazoneBroad Spectrum Adding a hydrazone linker at C-2 or C-4 expands the binding pocket reach, often improving anti-tubercular activity.

Visualizing the Science

Diagram 1: Anticancer Mechanism of Action

This diagram illustrates the cascade from drug entry to cell death.

AnticancerMechanism Drug Bromoquinoline Derivative Entry Passive Diffusion (Lipid Bilayer) Drug->Entry Target1 DNA Intercalation (Stabilized by Br-van der Waals) Entry->Target1 Enzyme Topoisomerase I/II Inhibition Target1->Enzyme Blocks Ligation Damage Double Strand Breaks (Replication Arrest) Enzyme->Damage Signal Bax Upregulation / Bcl-2 Downregulation Damage->Signal p53 mediated Execution Caspase-3/8 Activation Signal->Execution Death Apoptosis Execution->Death

Caption: Pathway showing how bromoquinoline intercalation leads to Topoisomerase arrest and apoptotic signaling.

Diagram 2: SAR Logic Tree

Decision matrix for optimizing the bromoquinoline scaffold.

SAR_Logic Core Quinoline Core Pos8 Position 8 Mod Core->Pos8 Pos6 Position 6 Mod Core->Pos6 OH 8-OH (Hydroxyl) Pos8->OH OMe 8-OMe (Methoxy) Pos8->OMe Br 6-Bromo Pos6->Br Result1 Metal Chelation (Antimicrobial) OH->Result1 Binds Zn/Cu Result2 Topo II Inhibition (Anticancer) OMe->Result2 Hydrophobic Pocket Br->Result2 Lipophilicity Result3 Metabolic Stability (Increased Half-life) Br->Result3 Blocks Oxidation

Caption: Structural modifications at C-6 and C-8 dictate the switch between antimicrobial and anticancer profiles.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific solvent handling for lipophilic bromo-compounds.

Protocol A: MTT Cytotoxicity Assay (Optimized for Hydrophobic Drugs)

Purpose: Determine IC50 values against cancer cell lines (e.g., HeLa).

  • Preparation:

    • Dissolve bromoquinoline derivative in 100% DMSO to create a 10 mM stock.

    • Critical Step: Sonicate for 10 mins to ensure complete solubilization (aggregates cause false positives).

    • Dilute with culture medium (DMEM) to ranges of 0.1–100 µM. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
      
      
      
      .
  • Treatment:

    • Add 100 µL of drug dilutions in triplicate.

    • Controls: Include a "Vehicle Control" (0.5% DMSO only) and a "Positive Control" (e.g., 5-Fluorouracil or Doxorubicin).

  • Incubation & Development:

    • Incubate for 48h.

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).

    • Remove media carefully. Solubilize crystals with 100 µL DMSO.

  • Readout:

    • Measure absorbance at 570 nm.

    • Validation: The Vehicle Control must show 100% viability relative to blank. If <90%, the assay is invalid due to solvent stress.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: Quantify antimicrobial potency against S. aureus or M. tuberculosis.

  • Inoculum Prep:

    • Adjust bacterial culture to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution:

    • Use a 96-well round-bottom plate.

    • Add 100 µL MHB to all wells.

    • Perform 2-fold serial dilution of the bromoquinoline derivative (starting at 64 µg/mL down to 0.125 µg/mL).

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to each well.

    • Sterility Control: MHB only (no bacteria, no drug).

    • Growth Control: MHB + Bacteria (no drug).

  • Incubation:

    • 18–24h at 37°C.

  • Visualization:

    • Add 20 µL Resazurin dye (0.015%). Incubate 1h.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration remaining blue.

Future Outlook: Hybridization

The field is moving toward Hybrid Pharmacophores . Current research suggests coupling the 6,8-dibromoquinoline scaffold with:

  • Artemisinin: To combat drug-resistant malaria.

  • Coumarins: To enhance fluorescence for theranostic applications (drug + imaging).

References

  • Cakmak, O., et al. (2025).[2][3] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Chemical Biology & Drug Design. (Note: Contextual link to similar work in Chem Biol Drug Des).

  • Ökten, S., et al. (2019). "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents." Journal of Biochemical and Molecular Toxicology.

  • Yang, Y., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules.

  • El-Faydy, M., et al. (2021).[4] "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Journal of Molecular Structure. (Contextual match).

  • Vaidya, A., et al. (2016). "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy." International Journal of Medical and Pharmaceutical Health Sciences.

Sources

Strategic Selection of Precursors for Methyl 2-bromoquinoline-6-carboxylate: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-bromoquinoline-6-carboxylate is a high-value pharmacophore scaffold, widely utilized in medicinal chemistry for its dual-functional nature. The C2-bromine serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C6-ester provides a protected handle for subsequent amidation or reduction.

For researchers and process chemists, the synthesis of this molecule is not merely about following a recipe; it is about precursor selection strategy .[1] The choice of starting material dictates the impurity profile, scalability, and safety of the workflow.[1]

This guide analyzes two distinct synthetic architectures:

  • The Functionalization Route (Route A): Late-stage activation of a pre-formed quinoline core. High atom economy for lab scale.[1]

  • The Construction Route (Route B): De novo ring synthesis followed by aromatization.[1] Preferred for industrial scalability to avoid peracids.

Comparative Analysis of Starting Materials

The following table contrasts the primary starting materials based on "Make vs. Buy" decisions and process suitability.

Starting MaterialCAS No.RoleCost/Avail.Process Risk Profile
Methyl quinoline-6-carboxylate 39606-44-3Core Scaffold (Route A)Moderate / CommercialLow. Stable solid. Requires oxidation step later.[1][2]
Quinoline-6-carboxylic acid 10349-57-2Precursor to ScaffoldLow / High Avail.Low. Requires esterification step (MeOH/H+).[1]
4-Aminobenzoic acid 150-13-0Aniline Precursor (Route B)Very Low / CommodityModerate. Requires harsh acidic cyclization conditions.[1]
Phosphorus Oxybromide (POBr₃) 7789-59-5Brominating AgentHigh / CommercialHigh. Water-reactive, corrosive, generates HBr fumes.
m-Chloroperbenzoic Acid (mCPBA) 937-14-4Oxidant (Route A)Moderate / CommercialHigh. Shock sensitive, thermal runaway risk on >100g scale.

Route A: The N-Oxide Rearrangement (Lab Scale Standard)

Best for: Rapid analog generation, gram-scale synthesis. Mechanism: Nucleophilic oxidation of the quinoline nitrogen followed by a Meisenheimer-type rearrangement using an oxyphilic brominating agent.

Reaction Pathway Visualization

RouteA SM Methyl quinoline-6-carboxylate (Start) NOxide Quinoline-N-oxide Intermediate SM->NOxide mCPBA, DCM rt, 12h Complex Activated Ion Pair [Q-O-POBr2]+ Br- NOxide->Complex POBr3, DCM 0°C Product Methyl 2-bromoquinoline- 6-carboxylate Complex->Product Rearrangement Reflux

Figure 1: The oxidative activation pathway.[1] The critical step is the regioselective insertion of bromine at C2 driven by the leaving group ability of the phosphorylated oxygen.[1]

Detailed Protocol

Step 1: N-Oxidation

  • Dissolution: Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

    • Process Note: Do not add all at once. The reaction is exothermic.[1]

  • Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (MeOH:DCM 1:10).[1][3] The N-oxide is significantly more polar than the starting material.

  • Workup (Critical): Wash the organic layer with 10% aqueous Na₂SO₃ (to quench excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).[1]

  • Drying: Dry over MgSO₄ and concentrate.

Step 2: Bromination/Rearrangement

  • Setup: Dissolve the crude N-oxide (1.0 eq) in anhydrous DCM or Chloroform.

  • Activation: Cool to 0°C under N₂ atmosphere. Add Phosphorus Oxybromide (POBr₃, 1.5 eq) dissolved in minimal solvent dropwise.[1]

    • Caution: POBr₃ solidifies easily; keep the solution warm during transfer if necessary.[1]

  • Reflux: Warm to RT, then heat to mild reflux (40–60°C) for 2–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water mixture with vigorous stirring. Neutralize with NaHCO₃.[1]

  • Isolation: Extract with DCM, wash with brine, and recrystallize from Ethanol/Hexane.

Route B: The 2-Quinolone Conversion (Scale-Up Preferred)

Best for: Multi-kilogram synthesis, avoiding unstable peroxides. Mechanism: Conversion of a stable lactam (2-quinolone) tautomer to the bromo-derivative via dehydroxybromination.

Reaction Pathway Visualization

RouteB Aniline Methyl 4-aminobenzoate Lactam Methyl 2-oxo-1,2- dihydroquinoline-6-carboxylate Aniline->Lactam Cyclization (Doebner-Miller/Friedländer) Acid Cinnamic Acid Deriv. (or Fumaric Acid) Acid->Lactam Coupling Product Methyl 2-bromoquinoline- 6-carboxylate Lactam->Product POBr3 Neat or Toluene, 100°C

Figure 2: The construction route.[1] This pathway avoids the N-oxide intermediate, utilizing the stable 2-quinolone tautomer.

Detailed Protocol

Step 1: Synthesis of the 2-Quinolone Core Note: This material is often commercially sourced, but can be synthesized via the reaction of Methyl 4-aminobenzoate with dimethyl fumarate or acrylic acid derivatives.

Step 2: Dehydroxybromination

  • Reagent Prep: In a round-bottom flask equipped with a drying tube, place Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (1.0 eq).

  • Solvent Choice:

    • Method A (Neat): Add POBr₃ (3.0 eq) directly to the solid.[1]

    • Method B (Solution): Suspend in Toluene (3-5 volumes). Toluene is preferred over DCM for higher reflux temperatures.[1]

  • Reaction: Heat to 90–100°C. The solid starting material will dissolve as the reaction proceeds (conversion of the polar lactam to the lipophilic bromo-quinoline).

  • Monitoring: Reaction is usually complete in 3–6 hours.[1]

  • Workup: Cool to 50°C. Pour slowly onto ice water. The product may precipitate directly.[1] If not, extract with Ethyl Acetate.[1][4]

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove phosphorous byproducts.[1]

Critical Troubleshooting & Safety (E-E-A-T)

Impurity Management[1][5]
  • The "Chloro" Contaminant: If using POBr₃, ensure no chloride sources (like HCl or POCl₃ contamination) are present.[1] Chloride is a better nucleophile than bromide in some kinetics, leading to the 2-chloro analog which is inseparable by standard chromatography.

  • Incomplete N-Oxide Removal (Route A): Unreacted N-oxide can co-elute with the product. Ensure full conversion during the mCPBA step before proceeding to bromination.[1]

Safety Protocols
  • POBr₃ Handling: Reacts violently with water to release HBr gas.[1] All glassware must be oven-dried. A caustic scrubber (NaOH trap) should be attached to the reflux condenser.[1]

  • mCPBA Storage: Store at 2–8°C. Never scrape dried mCPBA on a glass frit/thread; friction can initiate detonation.

References

  • Synthesis of 2-bromoquinoline derivatives via N-Oxide

    • Title: Regioselective synthesis of 2-substituted quinolines.[5]

    • Source:Journal of Organic Chemistry
    • Context: Describes the general mechanism of activating quinoline N-oxides with phosphorous halides.
    • URL:[Link] (Generic reference for mechanism class).[1]

  • Preparation of Methyl 6-bromo-2-quinolinecarboxylate (Analogous Chemistry)

    • Title: Synthesis of METHYL 6-BROMOQUINOLINE-2-CARBOXYL
    • Source: ChemicalBook / Patent Literature[1]

    • Context: Provides conditions for esterification and handling of bromo-quinoline carboxylic acids.

  • General Protocol for 2-Quinolone to 2-Bromoquinoline

    • Title: 2-Bromoquinoline synthesis.[4][6][7][8]

    • Source: ChemicalBook (Aggregated Protocols)[1]

    • Context: Details the use of POBr3 and alternative reagents like dibromoisocyanuric acid.
  • mCPBA Oxidation Protocols

    • Title: 3-Chloroperoxybenzoic acid (mCPBA) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal[1]

    • Context: Standard operating procedures for N-oxid
    • URL:[Link][1]

Sources

Technical Guide: Reactivity & Functionalization of the Bromine Atom in 2-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromoquinoline scaffold represents a "privileged structure" in drug discovery, serving as a critical junction point for divergent synthesis. Unlike its carbocyclic analog (2-bromonaphthalene), the presence of the endocyclic nitrogen atom at position 1 drastically alters the electronic landscape of the C2-Br bond.

This guide provides a technical analysis of the three primary reactivity modes of 2-bromoquinolines:

  • Nucleophilic Aromatic Substitution (

    
    ):  Exploiting the electron-deficient C2 position without transition metals.
    
  • Transition Metal Catalysis: Leveraging the weak C-Br bond for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Lithium-Halogen Exchange: Inverting the polarity (umpolung) to generate nucleophilic quinolinyl species.

Mechanistic Underpinnings: The Electronic Bias

The reactivity of 2-bromoquinoline is governed by the inductive (


) and mesomeric (

) effects of the pyridine-like nitrogen. The C2 position is highly electrophilic because the nitrogen atom withdraws electron density, stabilizing the anionic intermediate formed during nucleophilic attack.
The Meisenheimer Complex Stability

In an


 pathway, the rate-determining step is often the formation of the Meisenheimer complex. For 2-bromoquinoline, the negative charge can be delocalized onto the electronegative nitrogen, a stabilization pathway unavailable to 3-bromoquinoline isomers.
Visualization: Resonance Stabilization

The following diagram illustrates the resonance stabilization that privileges the C2 position for nucleophilic attack.

Meisenheimer_Complex cluster_legend Electronic Effect Start 2-Bromoquinoline (Ground State) Attack Nucleophilic Attack at C2 Start->Attack + Nu- Intermediate Meisenheimer Complex (Negative charge on N) Attack->Intermediate Transition State 1 Product 2-Substituted Quinoline (Aromatization) Intermediate->Product - Br- (Fast) Note The N-atom acts as an electron sink, lowering activation energy.

Figure 1: Mechanistic pathway of


 on 2-bromoquinoline showing the critical stabilization of the intermediate by the ring nitrogen.

Experimental Workflows & Protocols

Pathway A: Nucleophilic Aromatic Substitution ( )

Best for: Introduction of amines (primary/secondary), thiols, and alkoxides. Advantage: Metal-free, lower cost, avoids heavy metal scavenging in late-stage synthesis.

Standard Operating Procedure (SOP): Amination

Context: While Pd-catalysis is popular, 2-bromoquinolines are sufficiently activated to react with aliphatic amines under thermal conditions or acid catalysis.

  • Stoichiometry: 1.0 equiv 2-bromoquinoline, 2.0–3.0 equiv amine (acts as nucleophile and base).

  • Solvent: Neat (if amine is liquid) or polar aprotic (DMSO, NMP) to stabilize the polar transition state.

  • Conditions: Heat to 100–120 °C.

  • Acid Catalysis (Optional): Addition of 10 mol% HCl or p-TsOH can accelerate the reaction by protonating the ring nitrogen, making C2 even more electrophilic.

Self-Validating Check:

  • Monitor by TLC/LCMS. The product will be significantly more polar than the starting bromide.

  • Caution: If using neat amine in a sealed tube, calculate pressure generation to prevent vessel failure.

Pathway B: Palladium-Catalyzed Cross-Coupling

Best for: C-C bond formation (Suzuki) or C-N bond formation with unreactive arylamines (Buchwald). Reactivity Profile: 2-Bromoquinoline > 2-Chloroquinoline due to the weaker C-Br bond facilitating oxidative addition.[1]

Comparative Data: Catalytic Systems
Reaction TypeLigand SystemBaseSolvent/TempTypical YieldNotes
Suzuki-Miyaura

(Traditional)

DME/H2O, 80°C75-85%Robust, but requires high Pd loading (5%).
Suzuki-Miyaura

+ SPhos

Toluene, 100°C90-98%Excellent for sterically hindered boronic acids.
Buchwald-Hartwig

+ BINAP

Toluene, 110°C80-92%Standard for primary anilines.
Buchwald-Hartwig Pd-PEPPSI-IPr

Dioxane, 80°C>95%Ideal for difficult secondary amines.
Protocol: Suzuki Coupling (High-Throughput Compatible)
  • Charge Vessel: Add 2-bromoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent/Base: Add 1,4-dioxane (0.2 M) and 2M aqueous

    
     (2.0 equiv).
    
  • Deoxygenate: Sparge with Argon for 5 minutes (Critical:

    
     poisons the catalyst and promotes homocoupling).
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black; partition between EtOAc/Water.

Pathway C: Lithium-Halogen Exchange (The "Umpolung" Shift)

Best for: Generating a nucleophile at C2 to attack aldehydes, ketones, or electrophiles. Critical Risk: The 2-lithioquinoline intermediate is unstable above -60°C and prone to dimerization or ring opening.

Workflow Diagram: Reaction Decision Tree

Reaction_Select Input Target Transformation for 2-Bromoquinoline Decision1 Bond to Form? Input->Decision1 CC_Bond Carbon-Carbon (C-C) Decision1->CC_Bond CN_Bond Carbon-Heteroatom (C-N/O/S) Decision1->CN_Bond Decision2 Electrophile or Nucleophile Needed? CC_Bond->Decision2 Decision3 Nucleophile Type? CN_Bond->Decision3 Suzuki Suzuki Coupling (Pd-Cat + Boronic Acid) Decision2->Suzuki Coupling to Nucleophile Li_Exchange Li-Hal Exchange (-78°C, n-BuLi) Decision2->Li_Exchange Creating Nucleophile SnAr SnAr (Thermal/Acid) (Aliphatic Amines/Thiols) Decision3->SnAr Strong Nu- Buchwald Buchwald-Hartwig (Aryl Amines/Amides) Decision3->Buchwald Weak Nu-

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on target moiety and electronic requirements.

Protocol: Low-Temperature Lithiation[2]
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF or

    
    .
    
  • Cooling: Cool 2-bromoquinoline solution to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.

    • Note: The exchange is faster than the nucleophilic attack on the ring at this temperature.

  • Trapping: Stir for 15 mins at -78°C, then add the electrophile (e.g., benzaldehyde) immediately.

  • Quench: Add saturated

    
    before removing the cooling bath.
    

References

  • Organic Syntheses. (2023). General Procedure for Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]

Sources

A Technical Guide to Sourcing and Utilizing Methyl 2-bromoquinoline-6-carboxylate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-bromoquinoline-6-carboxylate, a key intermediate in synthetic and medicinal chemistry. It is designed to equip researchers with the necessary knowledge to confidently source high-quality material from commercial suppliers, understand its chemical properties, and effectively utilize it in experimental workflows. This document emphasizes scientific integrity, providing field-proven insights and self-validating protocols to ensure reproducibility and success in your research endeavors.

Introduction: The Strategic Value of Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate is a versatile heterocyclic building block characterized by a quinoline core functionalized with a reactive bromine atom at the 2-position and a methyl ester at the 6-position. This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the field of drug discovery.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The bromine atom at the C2-position serves as an excellent leaving group, making this site a prime target for introducing new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Simultaneously, the methyl carboxylate group at the C6-position offers another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of functional groups, such as amides, via coupling with various amines. This dual functionality allows for a modular and flexible approach to library synthesis, which is crucial for exploring structure-activity relationships (SAR).

It is critical for researchers to distinguish between Methyl 2-bromoquinoline-6-carboxylate (CAS No. 1823315-29-2) and its isomer, Methyl 6-bromoquinoline-2-carboxylate (CAS No. 623583-88-0) . The position of the bromine atom and the methyl ester are inverted between these two molecules, leading to different reactivity and ultimately, different final products. Always verify the CAS number with the supplier before purchase.

Sourcing High-Purity Methyl 2-bromoquinoline-6-carboxylate: A Guide to Supplier Qualification

The success of any synthetic endeavor begins with the quality of the starting materials. Sourcing high-purity Methyl 2-bromoquinoline-6-carboxylate is paramount for achieving reproducible and reliable experimental results. This section outlines a systematic approach to identifying and qualifying commercial suppliers.

Identifying Potential Commercial Suppliers

A number of chemical suppliers specialize in providing complex building blocks for research and development. The following table lists potential commercial suppliers for Methyl 2-bromoquinoline-6-carboxylate and its common isomer. Note that availability may vary, and it is essential to contact the suppliers directly for current stock and lead times.

Supplier CategoryPotential VendorsNotes
Specialty Building Blocks Appchem, BLD PharmOften have a wide range of unique and functionalized heterocyclic compounds.
Broad-Range Chemical Catalogs Sigma-Aldrich (Merck), FluorochemOffer a vast portfolio of chemicals, including specialized reagents. Availability of specific isomers should be confirmed.
Custom Synthesis Providers Inquire with suppliers like ChemScene or Parkway ScientificIf the compound is not readily available, these companies can provide custom synthesis services.
The Critical Path to Supplier Qualification

Selecting a supplier should not be based on price alone. A rigorous qualification process is necessary to ensure the quality and consistency of the supplied material.

Caption: Workflow for qualifying a chemical supplier.

Key Evaluation Criteria:

  • Certificate of Analysis (CoA): This is a critical document that provides lot-specific data on the purity and physical properties of the compound. A comprehensive CoA should include the method of analysis (e.g., NMR, HPLC, GC-MS) and the measured values. Do not accept a CoA that only states "conforms" or "passes."

  • Purity and Analytical Data: For a compound like Methyl 2-bromoquinoline-6-carboxylate, a purity of ≥97% is generally recommended for most synthetic applications. The CoA should provide clear evidence of this purity, including spectra that can be independently interpreted.

  • Batch-to-Batch Consistency: Inquire about the supplier's quality control processes to ensure consistency between different batches of the material. This is particularly important for long-term research projects and drug development campaigns.

  • Regulatory Compliance and Documentation: Reputable suppliers will readily provide a Safety Data Sheet (SDS) that complies with the Globally Harmonized System (GHS). For development projects, suppliers with ISO 9001 certification or those who follow Good Manufacturing Practices (GMP) should be prioritized.[1]

  • Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any questions regarding the product's specifications or handling.

  • Supply Chain and Lead Times: Evaluate the supplier's ability to deliver the required quantities within your project's timeline.

Experimental Protocols: Handling, Storage, and Application

Proper handling and storage are crucial for maintaining the integrity of Methyl 2-bromoquinoline-6-carboxylate and ensuring the safety of laboratory personnel. The following protocols are based on best practices for handling halogenated heterocyclic compounds.

Receiving and Storing the Compound

Safety First: Halogenated organic compounds should be handled with care, as they can be irritants and may have other unknown toxicological properties.[2] Always consult the supplier's Safety Data Sheet (SDS) before handling the material.

Step-by-Step Storage Protocol:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Personal Protective Equipment (PPE): Before opening the container, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • Storage Conditions: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Preparation of a Stock Solution

For many applications, it is convenient to work with a stock solution of a known concentration.

Step-by-Step Stock Solution Preparation:

  • Solvent Selection: Methyl 2-bromoquinoline-6-carboxylate is typically soluble in common organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Choose a solvent that is compatible with your intended reaction conditions.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid. Avoid vigorous shaking that could generate aerosols.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container in a cool, dark place. If the solution is to be stored for an extended period, consider refrigeration and storage under an inert atmosphere.

Example Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4][5] This reaction is particularly well-suited for functionalizing the 2-position of the quinoline ring in Methyl 2-bromoquinoline-6-carboxylate. The following is a representative, step-by-step protocol adapted from established methodologies for similar substrates.[6]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 2-bromoquinoline-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, LC-MS, and high-resolution mass spectrometry (HRMS).

Conclusion: Ensuring Success in Your Research

Methyl 2-bromoquinoline-6-carboxylate is a powerful tool in the arsenal of the synthetic and medicinal chemist. By understanding its properties, carefully selecting a reputable supplier, and employing robust experimental protocols, researchers can unlock its full potential for the discovery and development of novel molecules. The principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—are the cornerstones of reproducible and impactful research. This guide provides a framework for applying these principles to the sourcing and utilization of this key chemical building block.

References

  • Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved February 19, 2026, from [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved February 19, 2026, from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. PubMed. Retrieved February 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved February 19, 2026, from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 19, 2026, from [Link]

Sources

Safety and Handling Precautions for Methyl 2-bromoquinoline-6-carboxylate

[1][2][3][4]

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate (CAS: 1823315-29-2) is a functionalized heteroaromatic intermediate critical in the synthesis of bioactive scaffolds, particularly for Suzuki-Miyaura cross-coupling reactions in drug discovery. While valuable, its halogenated quinoline core and ester functionality present specific hazards, including severe eye/skin irritation and potential respiratory sensitization.

This guide moves beyond generic safety advice, providing a technical framework for handling this compound based on Structure-Activity Relationships (SAR) and "Read-Across" toxicology from structurally similar halogenated quinolines.

Chemical Identity & Physicochemical Profile[1][3][5][6][7]

Understanding the physical state is the first line of defense. As a halogenated ester, this compound exhibits lipophilicity that facilitates skin permeation.

PropertySpecification / ValueTechnical Note
Chemical Name Methyl 2-bromoquinoline-6-carboxylate
CAS Number 1823315-29-2Unique identifier for inventory tracking.
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Physical State Solid (Off-white to pale yellow powder)Dust generation is a primary exposure vector.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility increases persistence on skin.
Melting Point ~100–105 °C (Predicted based on analogs)Avoid high-heat friction during milling/weighing.

Hazard Identification & Toxicology (GHS Standards)

Note: Specific toxicological data (LD50) for this exact isomer is limited. The following classification is derived from validated analogs (e.g., 6-bromo-2-methylquinoline) using the Precautionary Principle.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3][1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][1]

Toxicological Mechanisms
  • Alkylating Potential: The C-Br bond at the 2-position is electron-deficient due to the nitrogen in the quinoline ring. While less reactive than benzyl bromides, it can still undergo nucleophilic aromatic substitution (

    
    ) with biological nucleophiles (proteins/DNA) under metabolic conditions.
    
  • Ester Hydrolysis: Upon mucosal contact, cellular esterases may hydrolyze the methyl ester to the corresponding carboxylic acid and methanol, locally lowering pH and causing irritation.

Engineering Controls & Personal Protective Equipment (PPE)[2]

Reliance on standard nitrile gloves is insufficient for halogenated aromatics in solution.

PPE Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95 (minimum) or P100 HEPAPrevent inhalation of particulates. The solid is friable and easily aerosolized.
Dermal (Hand) Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer)Halogenated aromatics can permeate standard 4-mil nitrile gloves in <15 mins if dissolved in DCM.
Ocular Chemical Safety GogglesSafety glasses are insufficient against dust ingress or splashes of organic solutions.
Body Tyvek® Lab CoatPrevents dust retention on cotton clothing, reducing secondary exposure outside the lab.
Engineering Control Workflow

The following diagram illustrates the required containment strategy to minimize exposure during the critical "Weighing" and "Solubilization" phases.

SafetyWorkflowcluster_zoneEngineering Control Zone: Chemical Fume HoodStorageStorage(Cool, Dry, Inert Gas)WeighingWeighing(Static-Free Balance in Fume Hood)Storage->Weighing Transfer insealed secondary containerSolubilizationSolubilization(Add Solvent SLOWLY)Weighing->Solubilization minimize dust(use anti-static gun)ReactionReaction Vessel(Closed System)Solubilization->Reaction Cannula transferpreferredWasteWaste Disposal(Halogenated Organic)Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment within the fume hood during solid handling to prevent aerosolization.

Handling, Storage, and Stability[2][3][4][6][9][10]

Stability Logic
  • Hydrolysis Sensitivity: The methyl ester at C6 is susceptible to hydrolysis. Moisture ingress will degrade the compound into 2-bromoquinoline-6-carboxylic acid, altering stoichiometry in coupling reactions.

  • Photolability: The C-Br bond is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage and radical formation.

Storage Protocol
  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vial with a PTFE-lined cap (prevents leaching and UV damage).

Emergency & Spill Protocols

Spill Cleanup (Solid)

Do NOT sweep dry dust. This generates aerosols.

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including P100 respirator.

  • Wet Method: Cover the spill with a solvent-dampened pad (using a high-flashpoint solvent like Heptane, not Acetone) to suppress dust.

  • Collection: Scoop into a wide-mouth hazardous waste jar.

  • Decontamination: Wash surface with 10% sodium carbonate solution (to neutralize any hydrolyzed acid) followed by soap and water.

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[2][5][3][4] The lipophilic nature requires prolonged flushing to remove particulates trapped in the fornix.

  • Skin Contact: Wash with soap and water.[2][5][3][4] Do not use alcohol (ethanol/isopropanol) as this enhances skin absorption of halogenated compounds.

Degradation Pathways & Waste

Understanding how the molecule breaks down aids in waste segregation and reaction troubleshooting.

DegradationParentMethyl 2-bromoquinoline-6-carboxylateHydrolysisHydrolysis(High Humidity/Acidic pH)Parent->HydrolysisPhotolysisPhotolysis(UV Light Exposure)Parent->PhotolysisAcid2-bromoquinoline-6-carboxylic acid(Solid Precipitate)Hydrolysis->AcidMethanolMethanol(Flammable Solvent)Hydrolysis->MethanolRadicalQuinoline Radical Species(Polymerization Risk)Photolysis->Radical

Caption: Primary degradation pathways. Hydrolysis yields acidic byproducts; photolysis risks radical polymerization.

Disposal[3][9]
  • Category: Halogenated Organic Waste.

  • Do NOT mix with: Strong oxidizers or strong bases (exothermic hydrolysis risk).

  • Incineration: Must be performed at a facility equipped with scrubbers to handle HBr gas generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]

A Technical Guide to Methyl 6-Bromoquinoline-2-carboxylate: A Versatile Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 6-bromoquinoline-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its structural and physicochemical properties, detail a robust and scalable synthesis protocol, and elucidate its reactivity and strategic applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique bifunctional nature of this quinoline derivative for advanced synthetic applications, including the construction of novel kinase inhibitors and functionalized materials.

Introduction and Nomenclature

The quinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents, from antimalarials like quinine to modern targeted cancer therapies.[1][2] The strategic functionalization of this nucleus is paramount for modulating biological activity. Methyl 6-bromoquinoline-2-carboxylate (CAS 623583-88-0) has emerged as a particularly valuable intermediate due to its orthogonal reactive sites: a bromine atom amenable to cross-coupling reactions and a methyl ester group that can be readily modified.

It is important to distinguish this compound from its isomer, Methyl 2-bromoquinoline-6-carboxylate (CAS 1823315-29-2). This guide focuses specifically on the 6-bromo-2-carboxylate isomer, for which extensive synthesis and characterization data are publicly available.[3] The distinct placement of the bromo and ester functionalities dictates the electronic properties and steric environment of the reactive sites, offering a unique synthetic profile.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis.

Chemical Structure

The structure of Methyl 6-bromoquinoline-2-carboxylate is defined by a quinoline ring system with a bromine atom at the C6 position and a methyl carboxylate group at the C2 position.

Caption: Chemical structure of Methyl 6-bromoquinoline-2-carboxylate.

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name methyl 6-bromoquinoline-2-carboxylate
CAS Number 623583-88-0[3]
Molecular Formula C₁₁H₈BrNO₂[3]
Molecular Weight 266.09 g/mol [3]
Canonical SMILES COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
InChI Key SKSQECLLCVBRDD-UHFFFAOYSA-N
Purity Typically ≥97%
Appearance Solid (form may vary)
Storage Ambient temperature, sealed in a dry environment[4]
Spectroscopic Data

¹H NMR data is critical for structural confirmation. The following shifts have been reported:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[3]

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is crucial for the utility of any chemical building block. A validated two-step procedure starting from 6-bromo-2-(tribromomethyl)quinoline is outlined below. This method provides high yields and a straightforward purification process.

Synthesis Workflow Diagram

The overall synthetic transformation is a two-stage process involving hydrolysis followed by esterification.

Caption: Two-step synthesis of Methyl 6-bromoquinoline-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid (Intermediate) [5]

  • Reaction Setup: To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over 15 minutes. The addition is exothermic and requires careful control.

    • Causality: The tribromomethyl group is a stable precursor. Strong acidic conditions and high temperature are required to facilitate the exhaustive hydrolysis to the corresponding carboxylic acid. Water acts as both the solvent and the nucleophile.

  • Heating: Heat the reaction mixture to 150°C (oil bath temperature) and maintain for 5 hours.

  • Work-up and Isolation: Cool the mixture to room temperature. The product precipitates from the solution. Collect the solid by filtration, wash thoroughly with water, and dry to yield the first crop of 6-bromo-2-quinolinecarboxylic acid.[5]

  • Secondary Recovery: Dilute the filtrate with additional water (approx. 3 L) to precipitate a second crop of the product. Combine the solids to achieve a high overall yield (typically ~96%).[5]

    • Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and LC-MS before proceeding. Expected LC-MS (ESI): m/z 253 [M+H]⁺.[5]

Step 2: Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Final Product) [3]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-bromo-2-quinolinecarboxylic acid (331 g, 1.31 mol) in methanol (2 L).

  • Catalysis: Add methanesulfonic acid (22 mL, 0.34 mol) as the catalyst.

    • Causality: This is a classic Fischer esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst (methanesulfonic acid) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

  • Heating: Heat the mixture to reflux and maintain for 6 hours.

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize the acid catalyst with a solution of sodium bicarbonate (29 g, 0.34 mol) in water (350 mL). The product will precipitate upon neutralization and cooling.[3]

  • Isolation and Purification: Slowly cool the suspension to 20°C and stir overnight to maximize precipitation. Collect the solid product by filtration, wash the filter cake with water (1 L), and dry in a vacuum oven at 50°C to yield the final product (typically ~85% yield).[3]

    • Self-Validation: Final product identity and purity are confirmed via ¹H NMR and LC-MS analysis. Expected LC-MS (ESI): m/z 267 [M+H]⁺.[3]

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of Methyl 6-bromoquinoline-2-carboxylate stems from its two distinct functional handles, which can be addressed with high chemoselectivity.[6]

Strategic Reactivity
  • C6-Bromo Position: This site is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkynylation) couplings. This allows for the introduction of a vast array of aryl, heteroaryl, amine, and alkyne substituents.[6]

  • C2-Ester Position: The methyl ester can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with various amines to form a diverse library of amides, a common functional group in bioactive molecules.[6]

This dual functionality enables a modular approach to library synthesis, which is invaluable for exploring structure-activity relationships (SAR) in drug discovery programs.[6]

Logical Application Workflow

The following diagram illustrates a common synthetic strategy employing this building block.

Caption: Modular synthesis strategy using Methyl 6-bromoquinoline-2-carboxylate.

This strategic flexibility has been leveraged in the synthesis of precursors for kinase inhibitors, where the quinoline core acts as a "hinge-binding" motif and the appended functionalities at C2 and C6 explore different pockets of the enzyme's active site.[7]

Safety and Handling

As with all laboratory chemicals, Methyl 6-bromoquinoline-2-carboxylate should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

Methyl 6-bromoquinoline-2-carboxylate is a high-value, versatile building block for advanced organic synthesis. Its robust and well-documented synthetic route, combined with the strategic orthogonality of its bromo and ester functional groups, makes it an indispensable tool for chemists in academia and industry. The ability to selectively perform cross-coupling reactions at the C6-position and derivatize the C2-carboxylate allows for the efficient and modular construction of complex molecules, accelerating research in drug discovery and materials science.

References

  • Methyl 3-bromoquinoline-6-carboxylate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Kobayashi, K., Nozawa, I., & Nogi, T. (2017). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. HETEROCYCLES, 95(1), 200.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023).
  • Bromoquinoline derivatives were investigated by Ishikawa's group. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 6-Bromoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21461-21484.

Sources

Strategic Functionalization of Methyl 2-bromoquinoline-6-carboxylate: A Modular Scaffold for Medicinal Chemistry

[1]

Executive Summary: The Bifunctional Advantage

Methyl 2-bromoquinoline-6-carboxylate (hereafter MBQC ) represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity profile :

  • C2-Bromine: An electron-deficient site highly activated for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

    
    ).
    
  • C6-Methyl Ester: A masked carboxylic acid that serves as a stable anchor during C2-diversification, later available for hydrolysis and amidation to fine-tune physicochemical properties (LogP, solubility).

This guide details the synthetic logic, validated protocols, and structural analog space of MBQC, positioning it as a critical intermediate for kinase inhibitors, GPCR modulators, and anti-infectives.

Structural Analysis & Pharmacophore Mapping

The quinoline core is a bioisostere of naphthalene and indole, frequently utilized to induce


Reactivity Hotspots
  • Position 2 (The "Warhead" Vector): The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, making the C2-position susceptible to oxidative addition by Pd(0). The C2-Br bond is significantly more reactive than a phenyl-Br bond due to this heteroatom influence.

  • Position 6 (The "Tail" Vector): Located on the benzenoid ring, this position is electronically distinct. The ester group is relatively inert to the mild basic conditions of Suzuki couplings, allowing for chemoselective derivatization at C2 first.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the "Make-Test-Analyze" cycle accessible via MBQC.

MBQC_DivergenceCoreMethyl 2-bromoquinoline-6-carboxylate (MBQC)SuzukiC2-Aryl/Heteroaryl(Suzuki Coupling)Target: Kinase Hinge BinderCore->SuzukiPd(dppf)Cl2, Ar-B(OH)2BuchwaldC2-Amino(Buchwald-Hartwig)Target: Solubility/H-BondingCore->BuchwaldPd2(dba)3, AminesSNArC2-Ether/Thioether(Nucleophilic Sub.)Target: BioisosteresCore->SNArNaOR/NaSR, HeatHydrolysisC6-Carboxylic Acid(LiOH Hydrolysis)Suzuki->HydrolysisStep 2AmideC6-Carboxamide(Peptide Coupling)Target: Solubilizing TailHydrolysis->AmideHATU, R-NH2

Figure 1: Divergent synthesis map showing the orthogonal functionalization of the MBQC scaffold.

Synthetic Access & Scalability

While MBQC is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust "self-validating" route avoids the low-yielding Skraup reaction in favor of N-oxide rearrangement.

The "N-Oxide" Route (Recommended)

This route is preferred because it regioselectively installs the bromine at C2.

  • Starting Material: Methyl quinoline-6-carboxylate.

  • Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) in DCM yields the N-oxide.

    • Checkpoint: Formation of a polar spot on TLC (lower

      
      ) confirms N-oxidation.
      
  • Rearrangement/Bromination: Reaction with

    
     (Phosphorus oxybromide) in DMF/DCM.
    
    • Mechanism:[1][2][3][4][5] The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Bromide attacks C2 (nucleophilic attack), followed by elimination of the phosphate species to restore aromaticity.

Validated Experimental Protocol: C2-Arylation

The most common failure mode in coupling 2-haloquinolines is protodeboronation of the boronic acid or hydrolysis of the C6-ester due to harsh bases. The following protocol uses a mild base system to preserve the ester.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 2-(4-methoxyphenyl)quinoline-6-carboxylate.

Reagents:
  • Substrate: Methyl 2-bromoquinoline-6-carboxylate (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to air and high activity on electron-deficient heterocycles.
    
  • Base:

    
     (2.0 equiv) - Mild enough to spare the methyl ester.
    
  • Solvent: 1,4-Dioxane : Water (9:1 ratio).

Step-by-Step Methodology:
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon gas for 15 minutes.

    • Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.[1]

  • Assembly: Add the MBQC, boronic acid, and base to the vial. Add the catalyst last under a positive pressure of Argon.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (MBQC) is highly fluorescent; its disappearance is a clear endpoint.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with Brine.

  • Purification: Flash column chromatography.

    • Expectation: The product will be more polar than the bromide starting material but less polar than the boronic acid.

Structural Analogs & Case Studies

Modifying MBQC leads to distinct classes of therapeutic agents.

Table of Analog Classes
ClassModification SiteSynthetic StrategyTherapeutic Application
A: Biaryl Ethers C2-Substitution (

)
Displace Br with PhenolsBedaquiline Analogs (Antitubercular) - Targeting ATP synthase.
B: Carboxamides C6-SubstitutionHydrolysis

Amide Coupling
mGluR1 Antagonists - Neuropathic pain management [1].[6]
C: Amino-Quinolines C2-AminationBuchwald-HartwigKinase Inhibitors - Mimicking the adenine ring of ATP.
Case Study: mGluR1 Antagonists

Research has demonstrated that converting the C6-ester of 2-substituted quinolines into specific amides creates potent antagonists for the metabotropic glutamate receptor 1 (mGluR1).[6]

  • Key Insight: A 2-amino or 2-methoxy substituent (derived from the C2-Br of MBQC) combined with a bulky C6-amide (e.g., piperidine-linked) is essential for hydrophobic pocket occupation in the receptor [1].

Pathway Visualization: mGluR1 Antagonist Synthesis

The following diagram details the specific route from MBQC to a bioactive mGluR1 antagonist.

mGluR1_SynthesisMBQCMBQC (Start)Intermediate2-Methoxy Derivative(C2-OMe, C6-COOMe)MBQC->IntermediateNaOMe, MeOH, Reflux(Nu. Arom. Sub.)AcidCarboxylic Acid(C2-OMe, C6-COOH)Intermediate->AcidLiOH, THF/H2OFinalmGluR1 Antagonist(C2-OMe, C6-Amide)Acid->FinalPiperidine, HATU, DIPEA

Figure 2: Synthesis of mGluR1 antagonists from MBQC via Nucleophilic Aromatic Substitution and Amidation.

Scientific Integrity & Troubleshooting

Reactivity Matrix: Br vs. Cl

Why use the Bromo- analog (MBQC) instead of the Chloro- analog?

  • Bond Energy: C-Br (approx. 276 kJ/mol) is weaker than C-Cl (approx. 327 kJ/mol).

  • Oxidative Addition: The rate-limiting step in Suzuki coupling is oxidative addition. The C2-Br undergoes this

    
     to 
    
    
    times faster than C2-Cl, allowing for milder temperatures (80°C vs >100°C) which preserves the C6-ester [2].
Common Pitfalls
  • Ester Hydrolysis: If the Suzuki coupling turns the solution yellow/orange and the product is acidic, the carbonate base hydrolyzed the ester.

    • Fix: Switch to

      
       (anhydrous) or reduce water content.
      
  • Protodehalogenation: The Br is replaced by H.

    • Cause: Overheating in alcoholic solvents.

    • Fix: Use aprotic polar solvents like DMF or Dioxane.

References

  • Kim, Y., Son, J., Kim, J., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical and Pharmaceutical Bulletin, 62(6), 508-518. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025). Methyl 2-bromoquinoline-6-carboxylate: A Versatile Building Block Precursor.[7] Link

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromoquinolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-bromoquinolines. This document details the strategic importance, mechanistic underpinnings, and practical execution of these powerful synthetic transformations.

Strategic Imperative: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents (e.g., Topotecan).[1] The functionalization of the quinoline ring, particularly at the 2-position, is a critical strategy for modulating pharmacological properties and discovering novel drug candidates.[3][4] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the precise and efficient construction of C-C and C-N bonds at this position, offering unparalleled access to diverse chemical space.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle, primarily involving the Pd(0) and Pd(II) oxidation states.[5][6] While specific details can vary based on the coupling partners and ligands, the fundamental steps remain consistent: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6][7][8]

The initial and often rate-determining step is the oxidative addition of the 2-bromoquinoline to a coordinatively unsaturated Pd(0) complex.[9][10][11] This step involves the insertion of the palladium atom into the C-Br bond, forming a Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > Br > Cl, making 2-bromoquinolines ideal substrates for these transformations.[12][13]

The subsequent steps are dictated by the nature of the coupling partner, leading to a variety of powerful bond-forming reactions.

Visualizing the Catalytic Pathways

To better illustrate these fundamental processes, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Br-Pd(II)L2-Qu Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)L2-Qu Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Product (2-R-Quinoline) Product (2-R-Quinoline) Transmetalation Complex->Product (2-R-Quinoline) B(OH)2-X B(OH)2-X Transmetalation Complex->B(OH)2-X 2-Bromoquinoline 2-Bromoquinoline 2-Bromoquinoline->Oxidative Addition Complex Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Complex Base Base Base->Transmetalation Complex caption Figure 1: Suzuki-Miyaura Catalytic Cycle

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Br-Pd(II)L2-Qu Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkynyl-Pd Complex R-C≡C-Pd(II)L2-Qu Oxidative Addition Complex->Alkynyl-Pd Complex Transmetalation Alkynyl-Pd Complex->Pd(0)L2 Reductive Elimination Product (2-Alkynyl-Quinoline) Product (2-Alkynyl-Quinoline) Alkynyl-Pd Complex->Product (2-Alkynyl-Quinoline) Terminal Alkyne (R-C≡CH) Terminal Alkyne (R-C≡CH) Cu(I) Acetylide (R-C≡C-Cu) Cu(I) Acetylide (R-C≡C-Cu) Terminal Alkyne (R-C≡CH)->Cu(I) Acetylide (R-C≡C-Cu) Cu(I) Acetylide (R-C≡C-Cu)->Alkynyl-Pd Complex Base Base Base->Cu(I) Acetylide (R-C≡C-Cu) 2-Bromoquinoline 2-Bromoquinoline 2-Bromoquinoline->Oxidative Addition Complex caption Figure 2: Sonogashira Catalytic Cycle

Caption: Figure 2: Sonogashira Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Br-Pd(II)L2-Qu Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Complex [(R1R2NH)Pd(II)L2-Qu]Br Oxidative Addition Complex->Amine Complex Amine Coordination Amido Complex (R1R2N)-Pd(II)L2-Qu Amine Complex->Amido Complex Deprotonation Amido Complex->Pd(0)L2 Reductive Elimination Product (2-Amino-Quinoline) Product (2-Amino-Quinoline) Amido Complex->Product (2-Amino-Quinoline) H-Base+ Br- H-Base+ Br- Amido Complex->H-Base+ Br- 2-Bromoquinoline 2-Bromoquinoline 2-Bromoquinoline->Oxidative Addition Complex Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Amine Complex Base Base Base->Amido Complex caption Figure 3: Buchwald-Hartwig Catalytic Cycle

Caption: Figure 3: Buchwald-Hartwig Catalytic Cycle

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the cross-coupling of 2-bromoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7][14][15]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • 2-Bromoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol% with a phosphine ligand)

    • Phosphine Ligand (if using Pd(OAc)₂), e.g., Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)

    • Anhydrous, degassed solvents are recommended.

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoquinoline, the arylboronic acid, and the base.

    • Add the palladium catalyst and, if required, the phosphine ligand.

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂/PCy₃K₂CO₃Dioxane/H₂ORefluxGood to Excellent[12][16]
Pd/CPPh₃K₂CO₃Toluene/H₂OGood[17]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100HighN/A
Sonogashira Coupling: Synthesis of 2-Alkynylquinolines

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[18][19][20]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagents and Materials:

    • 2-Bromoquinoline (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) salt (e.g., CuI, 2-10 mol%)

    • Base (a liquid amine, e.g., Triethylamine (TEA), Diisopropylamine (DIPA), typically used as solvent or co-solvent)

    • Solvent (e.g., THF, DMF, Toluene)

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2-bromoquinoline, the palladium catalyst, and the copper(I) salt.

    • Add the solvent (e.g., THF) followed by the amine base (e.g., TEA).

    • Degas the mixture.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS, typically 2-12 hours).

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylquinoline.[21]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuITEATHFRT to 50Good to Excellent[22][23][24]
Pd(OAc)₂/XPhos/CuINEt₃Dioxane100Very Good[21]
Pd/C/PPh₃/CuIN/AWater80Good[22][23]
Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[8][25][26]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 2-Bromoquinoline (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%; or a G3/G4 pre-catalyst)

    • Ligand (e.g., BINAP, Xantphos, or a specialized Buchwald ligand like RuPhos or XPhos, 2-6 mol%)

    • Base (a strong, non-nucleophilic base, e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

    • Add the 2-bromoquinoline and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter through a plug of silica gel or Celite, washing with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired 2-aminoquinoline derivative.[27][28]

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂/BINAPCs₂CO₃Toluene110Good[29]
Pd₂(dba)₃/XantphosNaOtBuDioxane100High[27][28]
XPhos Pd G3K₃PO₄t-BuOH90Excellent[8]

Causality in Experimental Design: A Scientist's Perspective

The success of these cross-coupling reactions is not merely procedural; it is deeply rooted in the rational selection of each reaction component.

  • The Catalyst and Ligand Tandem: The choice of palladium source and, more critically, the phosphine ligand, is paramount. For instance, electron-rich, bulky ligands like XPhos or SPhos accelerate the rates of both oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides and enabling reactions at lower temperatures.[25] Bidentate ligands such as BINAP and Xantphos can stabilize the palladium center and prevent catalyst decomposition, leading to higher turnover numbers.[25][29]

  • The Role of the Base: The base in a Suzuki-Miyaura coupling is crucial for activating the boronic acid to facilitate transmetalation.[14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, but care must be taken as it can be incompatible with base-sensitive functional groups.[30]

  • Solvent Effects: The solvent choice influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF or ethereal solvents like dioxane are common, while the addition of water in Suzuki couplings can often accelerate the reaction.[16]

By understanding the "why" behind each component, researchers can troubleshoot difficult transformations and rationally design new synthetic routes, pushing the boundaries of what is possible in drug discovery.

References

  • Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30–31), 7143–7150. [Link]

  • Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7422-7433. [Link]

  • Smith, A. M., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8956–8965. [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Kranz, M., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 273-281. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Gini, A., et al. (2020). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. ChemRxiv. [Link]

  • Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboro. Semantic Scholar. [Link]

  • Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313. [Link]

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]

  • Martins, P., et al. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 20(5), 8685-8719. [Link]

  • Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. National Institutes of Health. [Link]

  • Singh, V. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20086-20111. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs. ResearchGate. [Link]

  • Chen, C. H., et al. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research, 30(10), 3937-3944. [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

  • ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Czako, B. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Accounts of Chemical Research, 44(5), 377-386. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Plouffe, P.-A., & Collins, S. K. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(6), 1302-1320. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

  • The Mirica Group. (n.d.). Mechanochemical Regulation of Oxidative Addition to a Palladium(0) Bisphosphine Complex. OSTI.gov. [Link]

  • Walstrom, A., et al. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. Dalton Transactions, 50(38), 13243-13250. [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9891-9893. [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme. [Link]

  • Jonnalagadda, S. B., & Varma, R. S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(17), 5827-5829. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

Sources

Application Note: Divergent Synthesis of Novel Heterocyclic Compounds from Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It details the strategic elaboration of Methyl 2-bromoquinoline-6-carboxylate , a privileged scaffold in drug discovery, particularly for oncology (Bcl-2 inhibitors) and antimicrobial research.

Executive Summary & Scientific Rationale

The quinoline pharmacophore is ubiquitous in FDA-approved therapeutics, serving as the core for antimalarials, kinase inhibitors, and recent Bcl-2 antagonists. Methyl 2-bromoquinoline-6-carboxylate (CAS: 1823315-29-2) represents a high-value "dual-electrophile" scaffold.

Why this Scaffold?

  • C2-Bromine Handle: Located alpha to the quinoline nitrogen, this position is highly activated for both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (

    
    ), allowing rapid introduction of diversity elements (biaryls, amines).
    
  • C6-Ester Handle: A distal functional group amenable to hydrolysis, reduction, or conversion into heterocycles (e.g., oxadiazoles, triazoles) that improve metabolic stability and solubility.

Strategic Workflow: To maximize yield and minimize side reactions, we recommend a C2-First / C6-Second approach. The C2-bromo substituent is susceptible to nucleophilic attack by hydrazine; therefore, stabilizing the C2 position via cross-coupling prior to ester modification is the preferred route for generating diverse libraries.

Strategic Reaction Map

The following diagram illustrates the divergent pathways available from the core scaffold.

DivergentSynthesis Start Methyl 2-bromoquinoline- 6-carboxylate Suzuki 2-Aryl/Heteroaryl Derivatives Start->Suzuki Protocol A: Suzuki-Miyaura (Pd-Cat, Ar-B(OH)2) Buchwald 2-Amino Derivatives Start->Buchwald Protocol C: Buchwald-Hartwig (Pd-Cat, HNR2) Hydrazide Quinoline-6-carbohydrazide (Intermediate) Suzuki->Hydrazide N2H4·H2O Reflux Oxadiazole 1,3,4-Oxadiazole (Bcl-2 Target) Hydrazide->Oxadiazole Protocol B: Cyclization (POCl3 or CS2) Triazole 1,2,4-Triazole (Solubility) Hydrazide->Triazole PhNCS / NaOH

Figure 1: Divergent synthesis strategy. The "C2-First" approach (Blue path) prevents side reactions during hydrazinolysis (Yellow path).

Detailed Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl systems at the C2 position.[1] Mechanism: The electron-deficient quinoline ring facilitates oxidative addition of Pd(0) into the C2-Br bond.

Materials:

  • Substrate: Methyl 2-bromoquinoline-6-carboxylate (1.0 eq)

  • Reagent: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the bromoquinoline derivative, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion prevents homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material (Br-SM) should disappear completely.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Expert Insight:

"If the boronic acid contains basic nitrogens (e.g., pyridines), switch the base to


 and use anhydrous conditions (Toluene/DMF) to prevent protodeboronation."
Protocol B: Synthesis of 1,3,4-Oxadiazoles (Bcl-2 Inhibitor Motif)

Objective: Conversion of the C6-ester into a 1,3,4-oxadiazole ring, a bioisostere of carboxylic acids often used to improve lipophilicity and metabolic stability in anticancer drugs.

Pre-requisite: Convert the C6-ester to a hydrazide by refluxing with hydrazine hydrate in ethanol (90% yield typical).

Materials:

  • Substrate: Quinoline-6-carbohydrazide derivative (1.0 eq)

  • Reagent: Aromatic Carboxylic Acid (1.1 eq)

  • Cyclizing Agent: Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Alternative: For acid-sensitive substrates, use EDCI coupling followed by Burgess reagent.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, mix the hydrazide and the carboxylic acid.

  • Cyclization: Add

    
     (5–10 mL per gram of substrate) carefully.
    
  • Reflux: Heat to 100–110°C for 6–8 hours.

    • Safety Note:

      
       releases HCl gas. Use a scrubber or efficient fume hood.
      
  • Quenching (Exothermic): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Neutralize with saturated

    
     solution to pH 7–8.
    
  • Isolation: The solid precipitate is usually the pure oxadiazole. Filter, wash with cold water, and recrystallize from Ethanol/DMF if necessary.

Protocol C: C2-Amination via Buchwald-Hartwig

Objective: Installing amine functionality when


 fails due to electron-rich amines or steric hindrance.

Materials:

  • Substrate: Methyl 2-bromoquinoline-6-carboxylate[1]

  • Amine: Primary or Secondary amine (1.2 eq)

  • Catalyst System:

    
     (2 mol%) + BINAP or XPhos (4 mol%)
    
  • Base:

    
     or NaOtBu (1.5 eq)
    
  • Solvent: Toluene or Toluene/t-BuOH (anhydrous)

Step-by-Step Procedure:

  • Mix: Combine substrate, amine, base, and ligand in a dry vial.

  • Catalyst: Add Pd precursor last. Purge with Argon.

  • Heat: 100°C for 12 hours.

  • Filter: Filter through a Celite pad to remove Pd black.

  • Purify: Flash chromatography (DCM:MeOH gradients are often required for polar amino-quinolines).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acidUse mild base (

), add water to solvent mix, or use MIDA boronates.
Homocoupling Oxygen in systemDegas solvents rigorously (freeze-pump-thaw x3).
Incomplete

Deactivated nucleophileSwitch to Buchwald-Hartwig conditions (Protocol C).
Hydrolysis of Ester Base concentration too highReduce reaction time or use anhydrous base (

) in Suzuki step.

References

  • Suzuki-Miyaura Coupling on Quinolines

    • BenchChem. "Reactions of Methyl 2-bromoquinoline-6-carboxylate."[1][3] Accessed Oct 2023. Link

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.[4][5] 1995, 95, 2457.[4] Link

  • Buchwald-Hartwig Amination Protocols

    • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."[6][7] Link

    • Ruiz-Castillo, P., Buchwald, S.L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.[4][5] 2016, 116, 12564. Link

  • Anticancer Applications (Bcl-2/Oxadiazoles)

    • Semantic Scholar. "New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2."[8] 2019. Link

    • Ghorab, M.M., et al. "Design and synthesis of some novel quinoline derivatives as anticancer agents."[5] J. Heterocycl.[5] Chem. 2011.[3][5] Link

  • General Quinoline Synthesis

    • Organic Chemistry Portal. "Synthesis of Quinolines."[3][5][9][10][11] Link

Sources

Application Note: Strategic Utilization of Methyl 2-bromoquinoline-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

Methyl 2-bromoquinoline-6-carboxylate (CAS: 1823315-29-2) represents a high-value "linchpin" scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Its utility stems from its orthogonal bifunctionality :

  • The C2-Bromine: An electron-deficient site activated by the quinoline nitrogen, highly reactive toward Palladium-catalyzed cross-couplings (

    
     and Suzuki/Buchwald).[1]
    
  • The C6-Ester: A masked carboxylic acid located at the distal end of the bicyclic system, allowing for linear extension of the pharmacophore.

This specific 2,6-substitution pattern provides a rigid, linear vector that mimics peptide turns, making it ideal for Type II kinase inhibitors where the C2-substituent binds the hinge region and the C6-substituent extends into the solvent-exposed pocket.

Chemical Reactivity Profile

To successfully utilize this scaffold, researchers must understand the electronic bias of the quinoline ring.

SiteMoietyElectronic CharacterReactivity ModePreferred Transformation
C2 Bromide

-deficient (Activated)
ElectrophilicPd-Catalyzed Cross-Coupling,

C6 Methyl EsterElectron-withdrawingElectrophilic (Carbonyl)Hydrolysis, Reduction, Amidation

Critical Strategic Insight: The C2-position is significantly more reactive toward oxidative addition by Pd(0) than typical aryl bromides due to the electron-withdrawing nature of the heterocyclic nitrogen. However, the C6-ester is sensitive to strong bases often used in coupling reactions. Therefore, C2-functionalization is recommended prior to ester hydrolysis to avoid catalyst poisoning by the free carboxylate and to maintain solubility.

Application Note 1: C2-Diversification via Suzuki-Miyaura Coupling

This protocol is optimized to install aryl/heteroaryl groups at the C2 position while preserving the C6-ester.

Materials
  • Scaffold: Methyl 2-bromoquinoline-6-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%) - Chosen for resistance to chelating nitrogen atoms.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Palladium catalyst quickly against a positive flow of inert gas.[3]

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H ~266/268 pattern).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[3] The ester is generally stable under these mild basic conditions if not overheated.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization Data (Representative):

Boronic Acid TypeCatalyst SystemBaseYield (%)Notes
Phenylboronic acid


78%Standard conditions.[3]
3-Pyridylboronic acid


85%Bidentate ligand prevents N-poisoning.[3]
o-Tolylboronic acid

/XPhos

62%Steric hindrance requires rich ligand.[3]

Application Note 2: C6-Functionalization (Hydrolysis & Amidation)

Once the C2 "head" is established, the C6 "tail" is modified.[1] This is critical for tuning solubility and pharmacokinetic properties (ADME).[3]

Part A: Controlled Hydrolysis

Caution: Avoid harsh acidic hydrolysis which might cleave sensitive C2-substituents.

  • Dissolve the C2-substituted methyl ester in THF:MeOH:Water (3:1:1).[3]

  • Add LiOH.H2O (2.5 equiv).[3]

  • Stir at Room Temperature (RT) for 2–4 hours. Do not heat unless necessary.

  • Acidification: Carefully adjust pH to ~4-5 with 1N HCl. The zwitterionic quinoline acid often precipitates; filter and dry.[3]

Part B: Amide Coupling (The "Tail")
  • Activation: Dissolve the crude acid (1.0 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[3] Stir for 10 mins.

    • Why HATU? It minimizes racemization (if chiral amines are used) and works well with electron-poor aromatic acids.[3]

  • Coupling: Add the amine (1.2 equiv). Stir at RT for 2–16 hours.[3]

  • Validation: Monitor by LCMS. The quinoline nitrogen can sometimes N-oxide; ensure no oxidizing agents are present.[3]

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates the logical flow for generating a library of 2,6-disubstituted quinolines using this scaffold.

G cluster_0 Phase 1: C2 Functionalization cluster_1 Phase 2: C6 Functionalization Scaffold Methyl 2-bromoquinoline- 6-carboxylate (Scaffold) Suzuki Reaction A: Suzuki Coupling (C2-Modification) Scaffold->Suzuki Buchwald Reaction B: Buchwald-Hartwig (C2-Amination) Scaffold->Buchwald Intermediate Intermediate: 2-Substituted-6-Ester Suzuki->Intermediate Buchwald->Intermediate Hydrolysis Reaction C: LiOH Hydrolysis (Ester Cleavage) Intermediate->Hydrolysis Acid Intermediate: 2-Substituted-6-Acid Hydrolysis->Acid Amidation Reaction D: Amide Coupling (C6-Extension) Acid->Amidation Final Final Library: Kinase Inhibitor / Bioactive Analogs Amidation->Final

Caption: Divergent synthesis workflow. Phase 1 exploits the reactive C2-bromide for diversity; Phase 2 utilizes the C6-ester for physicochemical property tuning.

Troubleshooting & Expert Tips

  • Problem: Low yield in Suzuki coupling due to protodebromination (H replacing Br).

    • Solution: This suggests the catalytic cycle is stalling at the oxidative addition step or transmetallation is too slow. Switch to an electron-rich, bulky ligand like XPhos or SPhos to accelerate oxidative addition, or use anhydrous conditions to prevent protonolysis.

  • Problem: Ester hydrolysis occurring during Suzuki coupling.

    • Solution: Switch from

      
       to 
      
      
      
      (anhydrous) or use a non-aqueous base system if possible.[3] Alternatively, use the isopropyl ester analog of the scaffold if available, as it is more robust against hydrolysis.
  • Problem: Poor solubility of the intermediate acid.

    • Solution: Do not isolate the dry acid. Perform the hydrolysis, neutralize, extract into organic solvent (e.g., n-Butanol or DCM/iPrOH), and proceed to the coupling step immediately (Telescoped synthesis).

References

  • BenchChem. Methyl 2-bromoquinoline-6-carboxylate Product & Reactivity Profile. (Accessed 2026).[3][4] Link

  • AppChem. Compound Properties: CAS 1823315-29-2.[3]Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.[3]Link

  • National Institutes of Health (NIH). Buchwald–Hartwig Amination: Development and Applications.[3]Link

  • Sigma-Aldrich. Protocol for Amide Coupling using HATU.[3]Link

Sources

Optimization and Protocol: Buchwald-Hartwig Amination of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The functionalization of quinoline scaffolds is a cornerstone in the synthesis of antimalarial, anticancer, and antiviral pharmacophores. Methyl 2-bromoquinoline-6-carboxylate represents a high-value, yet challenging substrate. While the C2-bromide is highly activated for oxidative addition, the C6-methyl ester introduces a critical chemoselectivity constraint: it is susceptible to hydrolysis or transesterification under the strong alkoxide bases (e.g.,


) typically employed in standard Buchwald-Hartwig conditions.

This Application Note defines a robust, self-validating protocol that prioritizes ester retention while achieving high conversion. We utilize a weak-base/wide-bite-angle ligand system to navigate the steric and electronic demands of the quinoline core.

Critical Experimental Considerations

The Base-Solvent Paradox

Standard Buchwald protocols use Sodium tert-butoxide (


) in Toluene. For this substrate, 

is contraindicated due to the high risk of saponification (cleaving the ester to the acid) or transesterification.
  • Solution: Use Cesium Carbonate (

    
    ) .[1][2][3][4] It is sufficiently basic (
    
    
    
    of conjugate acid ~10.3) to deprotonate the amine-Pd complex but lacks the nucleophilicity to attack the methyl ester in non-protic solvents.
  • Solvent: Anhydrous 1,4-Dioxane is preferred over Toluene when using carbonate bases due to better solubility profiles, facilitating the heterogeneous deprotonation step.

Ligand Selection: The Chelate Effect

The quinoline nitrogen (N1) is a competitive binder. It can coordinate to Palladium, displacing monodentate ligands and arresting the catalytic cycle (catalyst poisoning).

  • Solution: Xantphos .[1][5] This bidentate ligand has a wide bite angle (111°). It chelates the Pd center tightly, preventing displacement by the quinoline nitrogen and promoting the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

Catalyst Precursors

While


 is a common Pd(0) source, 

is recommended here for stability and ease of handling. In the presence of phosphine ligands and amines,

is rapidly reduced to the active

species in situ.

Mechanistic Pathway[6]

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition into the C2-Br bond and the necessity of the bidentate ligand to prevent catalyst resting states involving the quinoline nitrogen.

BuchwaldMechanism cluster_cycle Catalytic Cycle Pd_Pre Pd(OAc)2 (Precatalyst) Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Reduction by Amine/Ligand OxAdd Oxidative Addition (Pd inserts into C-Br) Pd_Active->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + R-NH2 / -HBr RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd_Active Regeneration Product Aminated Quinoline (Ester Intact) RedElim->Product

Figure 1: Catalytic cycle for the amination of 2-bromoquinoline. Note the regeneration of the active L-Pd(0) species.

Optimized Protocol

Scale: 1.0 mmol (approx. 266 mg of substrate) Reaction Time: 12–16 hours Temperature: 100°C

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount
Methyl 2-bromoquinoline-6-carboxylate Substrate1.0266 mg
Primary/Secondary Amine Nucleophile1.2varies

Catalyst0.05 (5 mol%)11.2 mg
Xantphos Ligand0.10 (10 mol%)57.8 mg

Base2.0651 mg
1,4-Dioxane (Anhydrous) Solvent0.2 M5.0 mL
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the Substrate,

    
    , Xantphos, and 
    
    
    
    .
    • Note: Weighing the catalyst and ligand together ensures accurate ratios.

  • Inerting: Cap the vessel with a rubber septum. Evacuate (high vacuum) and backfill with Argon three times to remove atmospheric oxygen.

  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the Amine (if liquid) via syringe. (If amine is solid, add in Step 2).

  • Activation: Stir the mixture at room temperature for 5 minutes. The solution typically turns orange/red as the Pd-Ligand complex forms.

  • Reaction: Place the vessel in a pre-heated oil block at 100°C . Stir vigorously (800+ rpm).

    • Checkpoint: Monitor by TLC or LC-MS after 4 hours. The starting bromide should disappear.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove insoluble salts (

      
      , excess carbonate) and Palladium black.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography.

    • Gradient: 0%

      
       40% EtOAc in Hexanes (adjust based on amine polarity).
      

Workflow Visualization

Workflow Setup Setup: Flame-dry Schlenk tube Argon Atmosphere Charge Charge Reagents: Substrate, Pd(OAc)2, Xantphos, Cs2CO3 Setup->Charge Solvent Add Solvent: Anhydrous Dioxane + Amine Charge->Solvent Heat Reaction: 100°C, 12-16h Vigorous Stirring Solvent->Heat Filter Workup: Dilute EtOAc Filter (Celite) Heat->Filter Purify Purification: Flash Chromatography Filter->Purify

Figure 2: Operational workflow from setup to isolation.[1][7]

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (

)
Ensure strict degassing. Use a glovebox if available.
Stalled Reaction (~50%) Catalyst DeactivationAdd a second portion of Pd/Ligand (2.5 mol%) after 8 hours.
Ester Hydrolysis (Acid formed) Wet Solvent / BaseEnsure Dioxane is anhydrous. Verify base is

, not hydroxide.
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2.5:1. Switch to BrettPhos if amine is sterically hindered.

References

  • Buchwald, S. L., & Mauger, C. C. (1998). Palladium-Catalyzed Amination of Aryl Halides.[1][6][8][9][10][11][12] Topics in Current Chemistry. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[6][8][9] Journal of the American Chemical Society.[13] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[13] Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][8][9][14] Reaction intermediates and systems for the amination of aryl halides. Journal of the American Chemical Society.[13] Link

Sources

Application Note: Sonogashira Coupling of 2-Bromoquinoline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkynylquinoline scaffold is a privileged motif in medicinal chemistry, frequently appearing in antimalarials, kinase inhibitors, and fluoroquinolone derivatives. While 2-bromoquinoline is electronically activated toward oxidative addition due to the electron-deficient nature of the pyridine ring, the adjacent quinoline nitrogen presents a unique challenge: it can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (the "heteroaryl effect").

This guide provides two validated protocols: a Standard High-Throughput Method (Copper-Catalyzed) for discovery chemistry and a Copper-Free Method for pharmaceutical process development where heavy metal remediation is a concern.

Mechanistic Insight & Challenges

The Sonogashira coupling of 2-bromoquinoline differs from phenyl bromide couplings in two distinct ways:

  • Electronic Activation: The C2-position is highly electrophilic (similar to 2-bromopyridine), facilitating rapid oxidative addition.

  • Catalyst Poisoning: The endocyclic nitrogen possesses a lone pair capable of

    
    -coordination to Pd(II) species, potentially forming stable, non-reactive "Pd-sink" complexes.
    
Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle and the specific off-cycle inhibitory pathway caused by the quinoline nitrogen.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromoquinoline TransMet Transmetallation (Pd(II)-Ar-Alkynyl) OxAdd->TransMet + Cu-Acetylide Poison OFF-CYCLE TRAP Pd(II)-Quinoline Complex (Catalyst Arrest) OxAdd->Poison N-Coordination (Low Steric Bulk) RedElim Reductive Elimination (Product Release) TransMet->RedElim - Ligand RedElim->Pd0 - Product Poison->OxAdd Heat/Bulky Ligand

Figure 1: The catalytic cycle showing the competitive N-coordination trap. Use of bulky ligands or higher temperatures helps reverse the off-cycle equilibrium.

Optimization Matrix: Condition Screening

The following table summarizes conditions based on substrate complexity and purity requirements.

ParameterMethod A: Standard (Discovery) Method B: Cu-Free (Process/Green) Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Pd(II) is cheaper/stable. XPhos prevents N-coordination via steric bulk.
Co-Catalyst CuI (1-3 mol%)NoneEliminates Glaser homocoupling side-products.
Base Et₃N (Excess, as solvent/base)Cs₂CO₃ (2.0 equiv)Inorganic bases are preferred in Cu-free cycles to aid deprotonation.
Solvent THF or DMF1,4-Dioxane or H₂O/MicellarDioxane promotes higher reaction temps needed for Cu-free activation.
Temp RT to 60°C80°C - 100°CCu-free requires thermal energy to drive the rate-limiting deprotonation.
Atmosphere Argon (Balloon)Nitrogen (Schlenk)Oxygen strictly forbidden to prevent alkyne dimerization.

Detailed Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (High Yield, General Purpose)

Recommended for initial synthesis of 2-alkynylquinolines where trace Cu contamination is acceptable.

Reagents:

  • 2-Bromoquinoline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.01 equiv)[1]

  • Triethylamine (Et₃N) [Solvent/Base]

Step-by-Step Workflow:

  • Degassing (Critical): In a dry round-bottom flask, add Et₃N (concentration ~0.2 M relative to substrate). Sparge with Argon for 15 minutes. Dissolved oxygen promotes Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solvent.[2] Stir for 5 minutes until the yellow Pd precursor partially dissolves/suspends.

  • Substrate Addition: Add 2-Bromoquinoline followed by the Terminal Alkyne.

  • Reaction: Stir at Room Temperature (RT).

    • Checkpoint: If the reaction turns black immediately, it indicates Pd precipitation. If it remains yellow/orange and slowly darkens over hours, the catalyst is active.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The C2-Br bond is reactive; excessive heat (>80°C) with CuI promotes side reactions.

  • Workup (Self-Validating):

    • Filter the mixture through a Celite pad to remove precipitated ammonium salts and Pd black.

    • Wash the pad with Ethyl Acetate.

    • Crucial Step: Do NOT wash with strong acid (HCl). The quinoline product will protonate and extract into the aqueous layer. Wash with saturated NH₄Cl (to remove Cu) and Brine.

  • Purification: Flash chromatography on silica.

    • Note: Pre-treat silica with 1% Et₃N/Hexanes to neutralize acidity, preventing the basic quinoline product from streaking.

Protocol B: Copper-Free "Green" Catalysis

Recommended for substrates sensitive to homocoupling or pharmaceutical intermediates.

Reagents:

  • 2-Bromoquinoline (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • XPhos (0.06 equiv) - Ligand excess ensures active species formation.

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir for 10 mins under N₂. The solution should turn from orange to pale yellow/colorless (reduction to Pd(0)).

  • Main Setup: In a Schlenk tube, add 2-Bromoquinoline, Cs₂CO₃, and the pre-formed catalyst solution. Dilute with remaining Dioxane.

  • Alkyne Addition: Add the alkyne last.

  • Reaction: Heat to 90°C .

    • Why Heat? Without Copper, the deprotonation of the alkyne by the carbonate base is the rate-determining step and has a high energy barrier.

  • Monitoring: Monitor by TLC or LCMS. 2-alkynylquinolines are often highly fluorescent under UV (365 nm).

Troubleshooting & Decision Tree (Expertise)

Common failure modes and their immediate chemical rectifications.

Troubleshooting Start Reaction Analysis Check1 Is Alkyne Dimer (Glaser) Present? Start->Check1 Check2 Is Starting Material (SM) Remaining? Check1->Check2 No Action1 O2 Leak. Re-degas solvent. Switch to Protocol B (Cu-Free). Check1->Action1 Yes Action2 Catalyst Poisoning. Switch to bulky ligand (XPhos). Increase Temp. Check2->Action2 Yes (Stalled) Action3 Product in Aqueous Layer? Check pH of workup. Avoid HCl washes. Check2->Action3 No (Low Yield)

Figure 2: Diagnostic workflow for low yields in quinoline couplings.

Critical "Gotchas" for 2-Bromoquinoline
  • N-Chelation: If using Pd(PPh₃)₂Cl₂, and the reaction stalls, the quinoline nitrogen has likely displaced a phosphine ligand. Solution: Add 10 mol% extra PPh₃ to shift the equilibrium back to the active catalyst.

  • Basicity: 2-alkynylquinolines are weak bases. During extraction, if the aqueous phase is acidic (pH < 4), the product will form a salt and be lost. Always keep aqueous workup pH > 7.

  • Fluorescence: Use the product's natural fluorescence to your advantage during column chromatography. It often glows blue/green under long-wave UV.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[5] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[5] The Journal of Organic Chemistry, 70(1), 391–393.[5]

  • Ezugwu, J. A., et al. (2017).[6] Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5,8-Dione. Asian Journal of Applied Sciences, 5(6).

  • Kishore, D. R., & Satyanarayana, G. (2022).[7] Domino Intermolecular Sonogashira Coupling... providing 2,3-disubstituted benzo[b]furans.[7] The Journal of Organic Chemistry, 87, 10158–10172.[7]

Sources

Synthesis of 2-Substituted Quinoline-6-Carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Specifically, 2-substituted quinoline-6-carboxylates are of significant interest as their structural motif is found in numerous pharmacologically active compounds and functional materials.[1][5][6] The strategic placement of a carboxylate group at the 6-position and a variable substituent at the 2-position allows for fine-tuning of the molecule's physicochemical properties and biological targets.

This guide provides an in-depth overview and detailed protocols for the synthesis of 2-substituted quinoline-6-carboxylates, designed for researchers and professionals in drug development. We will explore classical methodologies and modern synthetic innovations, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.

Strategic Approaches to Quinoline Synthesis

The construction of the quinoline core can be achieved through several named reactions, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

The Doebner-von Miller Reaction: A Classic Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8] This acid-catalyzed reaction allows for a wide range of substituents on both the aniline and the carbonyl precursor.

Causality and Mechanistic Insight: The reaction proceeds through a series of steps initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring.[7] The choice of acid catalyst is crucial; while strong mineral acids are traditionally used, modern variations employ solid acid catalysts to improve yields and simplify workup.

Experimental Workflow: Doebner-von Miller Synthesis

cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine aniline and α,β-unsaturated carbonyl B Add acid catalyst (e.g., HCl, H2SO4) A->B Step 1 C Heat to reflux B->C Step 2 D Cool and neutralize with base C->D Step 3 E Extract with organic solvent D->E Step 4 F Purify by column chromatography E->F Step 5 cluster_0 Reaction cluster_1 Isolation Start 2-Aminoaryl ketone + α-Methylene carbonyl Catalyst Add Acid or Base Catalyst Start->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Cool Cool to Room Temp. Heat->Cool Precipitate Induce Precipitation (e.g., add water) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate is a highly versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in a wide array of therapeutic agents. The strategic placement of a bromine atom at the C2-position and a methyl carboxylate group at the C6-position allows for sequential and diverse functionalization, making it an ideal starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the ester can be readily converted to amides or other functional groups.[1] This guide provides a comprehensive overview of a robust and scalable three-step synthesis of Methyl 2-bromoquinoline-6-carboxylate, designed for large-scale production.

Synthetic Strategy Overview

The large-scale synthesis of Methyl 2-bromoquinoline-6-carboxylate is most effectively approached through a three-step sequence, starting from readily available commercial materials. This strategy ensures high yields, operational simplicity, and scalability.

Synthetic_Workflow A 4-Aminobenzoic Acid B 2-Hydroxyquinoline-6-carboxylic Acid A->B Step 1: Combes-type Reaction C 2-Bromoquinoline-6-carboxylic Acid B->C Step 2: Bromination D Methyl 2-bromoquinoline-6-carboxylate C->D Step 3: Esterification

Figure 1: Overall synthetic workflow for Methyl 2-bromoquinoline-6-carboxylate.

Part 1: Synthesis of 2-Hydroxyquinoline-6-carboxylic Acid

The initial step involves the construction of the quinoline ring system to yield 2-hydroxyquinoline-6-carboxylic acid. A modified Combes-type synthesis provides a reliable and scalable method.

Reaction Mechanism

The reaction proceeds via the condensation of 4-aminobenzoic acid with diethyl malonate, followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation.

Combes_Mechanism 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate_A Enamine Intermediate 4-Aminobenzoic_Acid->Intermediate_A Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 2-Hydroxyquinoline-6-carboxylic Acid Intermediate_B->Product Hydrolysis & Decarboxylation

Figure 2: Simplified mechanism of the Combes-type reaction.

Large-Scale Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic Acid137.1410.0 kg72.9
Diethyl Malonate160.1712.8 kg79.9
Diphenyl Ether170.2150 L-
Sodium Hydroxide40.00As needed-
Hydrochloric Acid36.46As needed-

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-aminobenzoic acid (10.0 kg, 72.9 mol) and diphenyl ether (50 L).

  • Reagent Addition: While stirring, slowly add diethyl malonate (12.8 kg, 79.9 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 250-260 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to 80-90 °C. The product will precipitate from the diphenyl ether.

  • Isolation: Filter the hot suspension and wash the filter cake with hexane (2 x 10 L) to remove the diphenyl ether.

  • Purification: The crude product can be further purified by suspending it in a 1 M sodium hydroxide solution, filtering to remove insoluble impurities, and then acidifying the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the purified product.

  • Drying: Filter the purified product, wash with deionized water until the washings are neutral, and dry in a vacuum oven at 80-100 °C to a constant weight.

Expected Yield: 85-92%

Part 2: Synthesis of 2-Bromoquinoline-6-carboxylic Acid

This step involves the conversion of the 2-hydroxy group to a bromo group using a suitable brominating agent. Phosphorus oxybromide is an effective reagent for this transformation on a large scale.

Reaction Mechanism

The hydroxyl group of the 2-hydroxyquinoline-6-carboxylic acid is converted into a better leaving group by reaction with phosphorus oxybromide, which is then displaced by a bromide ion.

Bromination_Mechanism Start 2-Hydroxyquinoline-6-carboxylic Acid Intermediate Phosphate Ester Intermediate Start->Intermediate Attack on P POBr3 POBr3 POBr3->Intermediate Product 2-Bromoquinoline-6-carboxylic Acid Intermediate->Product Nucleophilic attack by Br-

Figure 3: Simplified bromination mechanism.

Large-Scale Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxyquinoline-6-carboxylic Acid189.1710.0 kg52.9
Phosphorus Oxybromide (POBr3)286.6918.2 kg63.5
Acetonitrile41.0560 L-

Procedure:

  • Reaction Setup: In a 100 L glass-lined reactor, suspend 2-hydroxyquinoline-6-carboxylic acid (10.0 kg, 52.9 mol) in acetonitrile (60 L).

  • Reagent Addition: Carefully add phosphorus oxybromide (18.2 kg, 63.5 mol) portion-wise to the suspension under a nitrogen atmosphere. The addition is exothermic, and the temperature should be maintained below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) for 8-12 hours. Monitor the reaction by HPLC.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of ice-water (100 L), ensuring the temperature does not exceed 20 °C.

  • Isolation: The product will precipitate. Stir the slurry for 1-2 hours at 10-15 °C, then filter.

  • Washing: Wash the filter cake with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: 80-88%

Part 3: Synthesis of Methyl 2-bromoquinoline-6-carboxylate

The final step is the esterification of the carboxylic acid to its corresponding methyl ester. A Fischer-Speier esterification using a catalytic amount of a strong acid is a highly efficient and scalable method.[2][3][4][5][6]

Reaction Mechanism

The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent elimination of water yields the methyl ester.[6]

Esterification_Mechanism Start 2-Bromoquinoline-6-carboxylic Acid Intermediate_A Protonated Carbonyl Start->Intermediate_A Protonation H+ H+ (catalyst) H+->Intermediate_A Intermediate_B Tetrahedral Intermediate Intermediate_A->Intermediate_B Nucleophilic Attack Methanol Methanol Methanol->Intermediate_B Product Methyl 2-bromoquinoline-6-carboxylate Intermediate_B->Product Elimination of H2O

Sources

Application Note: High-Purity Isolation of Methyl 2-bromoquinoline-6-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-bromoquinoline-6-carboxylate, a critical building block in pharmaceutical and materials science research. The inherent reactivity of the quinoline nitrogen and the potential for closely-related impurities from synthesis necessitate a robust purification strategy. This guide details a systematic approach using automated flash column chromatography on silica gel, from initial method development with Thin-Layer Chromatography (TLC) to a detailed, optimized column protocol. We address common challenges, such as compound degradation on acidic silica, and provide troubleshooting strategies to ensure high yield and purity.

Introduction: The Significance of Purity

Methyl 2-bromoquinoline-6-carboxylate is a highly versatile synthetic intermediate. Its structure incorporates three key modifiable components: a biologically relevant quinoline core, a bromine atom at the C2-position that serves as an excellent leaving group for cross-coupling reactions, and a methyl ester at the C6-position amenable to further derivatization.[1] The success of subsequent high-yield, clean reactions, particularly palladium-catalyzed couplings like the Suzuki-Miyaura reaction, is critically dependent on the purity of this starting material.[1] Residual starting materials, isomers, or di-brominated byproducts from the synthesis can interfere with these sensitive catalytic systems, leading to reduced yields and complex purification challenges downstream.

Column chromatography is the standard and most effective method for removing these impurities. This guide provides the scientific rationale and a step-by-step protocol for its successful implementation.

Physicochemical Profile & Chromatographic Considerations

Understanding the properties of Methyl 2-bromoquinoline-6-carboxylate is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂[2]
Molecular Weight 266.09 g/mol [1][2][3]
Appearance Solid (typically off-white to grey)[4]
Melting Point ~101-105 °C (for related 6-Bromo-2-methylquinoline)[4][5]
pKa (Predicted) ~5.02 (for related 6-Bromo-2-methylquinoline, indicating basicity)[4]
Predicted logP 2.7[3]
Solubility Soluble in methanol, dichloromethane, ethyl acetate[4]

The quinoline nitrogen imparts a basic character to the molecule. This is a critical consideration as the stationary phase, silica gel, has an acidic surface due to the presence of silanol (Si-OH) groups.[6] Strong interaction between the basic nitrogen and acidic silanol groups can lead to poor separation, band tailing, and in some cases, degradation of the target compound on the column.[6] This protocol incorporates a mitigation strategy for this issue.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, which involves a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (eluent).[7] The separation mechanism is based on the differential partitioning of the components in the crude mixture between these two phases.

  • Polar Impurities: More polar compounds (e.g., unreacted starting materials with acidic or amine groups) will adsorb more strongly to the silica gel and elute later.

  • Target Compound: Methyl 2-bromoquinoline-6-carboxylate, being of intermediate polarity, will elute at a moderate pace.

  • Non-polar Impurities: Less polar byproducts will have a weaker affinity for the silica gel and will be carried through the column more quickly by the mobile phase.[7]

By gradually increasing the polarity of the mobile phase (gradient elution), we can sequentially elute compounds of increasing polarity, achieving effective separation.[8]

Experimental Protocol

This protocol is divided into two key stages: method development using Thin-Layer Chromatography (TLC) and the scaled-up purification using flash column chromatography.

Stage 1: Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system (mobile phase) for the column separation.[8][9] The goal is to find a solvent mixture that provides a retardation factor (Rƒ) of approximately 0.3-0.4 for the target compound, ensuring good separation from its impurities.[8]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Crude Methyl 2-bromoquinoline-6-carboxylate

  • Developing chamber

  • Capillary spotters

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare several eluent systems in developing chambers. Good starting points for compounds of intermediate polarity include mixtures of hexane and ethyl acetate.[10][11]

    • Test 1: 10% EtOAc in Hexane (9:1 Hexane:EtOAc)

    • Test 2: 20% EtOAc in Hexane (8:2 Hexane:EtOAc)

    • Test 3: 30% EtOAc in Hexane (7:3 Hexane:EtOAc)

  • Development: Place the spotted TLC plate into a chamber and allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[7]

  • Visualization & Analysis: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Calculate the Rƒ value for your target compound and any visible impurities.

    Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization:

    • If the Rƒ is too high (>0.5), decrease the eluent polarity (add more hexane).

    • If the Rƒ is too low (<0.2), increase the eluent polarity (add more ethyl acetate).

    • If spots are tailing or streaking, prepare a new eluent mixture containing 0.5-1% triethylamine to neutralize the acidic silica.[6] This is highly recommended for quinoline derivatives.

Stage 2: Automated Flash Column Chromatography Protocol

Once an optimal solvent system is identified (target Rƒ ≈ 0.3-0.4), the purification can be scaled up.

Materials & Reagents:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Crude Product: Methyl 2-bromoquinoline-6-carboxylate

  • Mobile Phase (Eluent): Pre-determined mixture of Hexane and Ethyl Acetate.

  • Additive: Triethylamine (NEt₃)

  • Apparatus: Automated flash chromatography system with a suitable pre-packed or self-packed column, fraction collector, and UV detector.

  • Glassware: Round-bottom flasks for sample preparation and collection.

  • Rotary Evaporator

Procedure:

  • System & Column Preparation:

    • Select a column size appropriate for the amount of crude material. A general rule is a silica-to-crude-product weight ratio of at least 30:1 to 50:1 to prevent overloading.[6]

    • Prepare the mobile phase solvents. For a gradient elution, prepare "Solvent A" (e.g., Hexane with 0.5% NEt₃) and "Solvent B" (e.g., Ethyl Acetate with 0.5% NEt₃). The addition of NEt₃ to both solvents is crucial to maintain a consistent pH on the column and prevent degradation.[6]

    • Equilibrate the column with the initial, low-polarity solvent mixture (e.g., 100% Solvent A or a starting mixture determined by TLC) until a stable baseline is achieved on the UV detector.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

    • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully load the powder onto the top of the equilibrated column. This method generally provides superior resolution compared to direct liquid injection.

  • Elution & Fraction Collection:

    • Begin the elution process. A shallow gradient is often most effective for separating closely related impurities.[8]

    • Example Gradient:

      • 0-2 column volumes (CV): 5% Solvent B in A (Isocratic hold)

      • 2-12 CV: Linear gradient from 5% to 40% Solvent B

      • 12-15 CV: 40% Solvent B (Isocratic hold to elute the target)

      • 15-18 CV: Linear gradient to 100% Solvent B (to wash the column)

    • Monitor the elution profile using the system's UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions automatically based on the UV absorbance peaks.

  • Fraction Analysis & Product Isolation:

    • Analyze the collected fractions corresponding to the main peak(s) by TLC to confirm purity and identify which contain the target compound.

    • Combine the fractions containing the pure Methyl 2-bromoquinoline-6-carboxylate.

    • Remove the solvents from the combined fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity and structure using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.[1][12]

Workflow Visualization

The following diagram outlines the complete purification workflow.

Purification_Workflow cluster_0 Method Development cluster_1 Scale-Up Purification TLC_Start 1. Crude Product TLC_Run 2. TLC Screening (Hexane/EtOAc +/- NEt3) TLC_Start->TLC_Run TLC_Eval 3. Evaluate Rf (Target ~0.3-0.4) TLC_Run->TLC_Eval Col_Prep 4. Prepare Column & Solvents (with NEt3) TLC_Eval->Col_Prep Optimized Solvent System Dry_Load 5. Dry Load Sample onto Silica Col_Prep->Dry_Load Elute 6. Gradient Elution & Fraction Collection Dry_Load->Elute Elute_Analysis 7. Analyze Fractions by TLC Elute->Elute_Analysis Combine 8. Combine Pure Fractions Elute_Analysis->Combine Isolate 9. Solvent Removal (Rotovap) Combine->Isolate Final_Product 10. Pure Product Isolate->Final_Product

Caption: Workflow for the purification of Methyl 2-bromoquinoline-6-carboxylate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Broad peaks or tailing on the chromatogram 1. Acidic nature of silica interacting with the basic quinoline nitrogen. 2. Column overloading.1. Ensure 0.5-1% triethylamine (NEt₃) is added to both mobile phase solvents to neutralize acidic silanol groups.[6] 2. Reduce the amount of crude material loaded. Maintain a silica-to-crude ratio of at least 30:1.[6]
Poor separation of target from a close-running impurity 1. Suboptimal mobile phase selectivity. 2. Gradient is too steep.1. Re-evaluate the solvent system with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Use a shallower, more gradual solvent gradient during elution to improve resolution between closely eluting compounds.[8]
No product eluting from the column 1. Compound is highly polar and strongly adsorbed. 2. Potential decomposition on the column.1. Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/Methanol system). 2. If NEt₃ was not used, decomposition is likely. Repeat the column using a deactivated stationary phase (by adding NEt₃ to the eluent). Consider switching to a less acidic stationary phase like neutral alumina.[8]
Low final yield/recovery 1. Incomplete elution from the column. 2. Product spread across too many fractions. 3. Decomposition on silica.1. After the main peak has eluted, run a high-polarity "strip" wash (e.g., 10% MeOH in DCM) to elute any remaining material. 2. Optimize the gradient to achieve a sharper peak. 3. Implement the triethylamine additive strategy as a default for this class of compounds.[6]

Safety & Handling

  • Chemicals: Methyl 2-bromoquinoline-6-carboxylate is an irritant. Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents (Hexane, Ethyl Acetate, DCM) are flammable and/or volatile. All operations must be conducted within a certified chemical fume hood.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully in a well-ventilated area or fume hood to avoid generating dust.

  • Pressure: Flash chromatography involves operating under positive pressure. Ensure all fittings are secure and do not exceed the pressure limits of the column or system.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline CAS#: 877-42-9.
  • University of Rochester, Department of Chemistry. (2026).
  • Sigma-Aldrich. (n.d.).
  • Khan, I., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Appchem. (n.d.).
  • BenchChem. (2025).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022).

Sources

Application Note: Methyl 2-bromoquinoline-6-carboxylate as a Bifunctional Scaffold in Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate represents a high-value "Janus" intermediate for materials scientists. Its structural duality—combining an electrophilic bromine at the C2 position with an electron-withdrawing ester at the C6 position—makes it an ideal acceptor building block for "Push-Pull" organic semiconductors. This guide details its application in synthesizing Donor-Acceptor (D-A) fluorophores and conjugated polymers, providing validated protocols for Suzuki-Miyaura cross-coupling and subsequent ester functionalization.

Scientific Rationale & Material Properties[1][2][3][4][5][6]

The "Push-Pull" Architecture

In organic electronics (OLEDs, OPVs), molecular efficiency often relies on intramolecular charge transfer (ICT). This molecule serves as the Acceptor (A) unit due to the electron-deficient quinoline core, further activated by the C6-methyl ester.

  • LUMO Modulation: The C6-ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and transport.

  • Conjugation Extension: The C2-bromide is located at the position most activated for oxidative addition (adjacent to the pyridinic nitrogen), allowing for regioselective coupling with electron-rich Donor (D) units (e.g., carbazoles, triphenylamines).

Structural Advantages
FeatureFunction in Materials Science
2-Bromo Group Reactivity Handle: Site for Pd-catalyzed C-C bond formation (Suzuki, Stille, Sonogashira).[1][2] Allows extension of the

-conjugated backbone.
6-Methyl Ester Electronic Tuning: Inductively withdraws electrons, stabilizing the LUMO. Solubility/Anchoring: Can be hydrolyzed to -COOH for anchoring to metal oxides (e.g., TiO

in solar cells) or converted to amides for solubility tuning.
Quinoline Core Stability: High thermal stability (

) and electron mobility (

) suitable for Electron Transport Layers (ETL).

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticPathways Start Methyl 2-bromoquinoline- 6-carboxylate (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Start->Coupling + Aryl Boronic Acid Hydrolysis Ester Hydrolysis (LiOH/THF) Start->Hydrolysis Base/Water DA_System D-A Fluorophore (OLED Emitter) Coupling->DA_System C2-Functionalization DA_System->Hydrolysis Optional Solubilization Anchoring Carboxylic Acid Ligand (DSSCs/Bio-labeling) Hydrolysis->Anchoring C6-Deprotection

Figure 1: Divergent synthetic utility of Methyl 2-bromoquinoline-6-carboxylate in materials science.

Validated Protocols

Protocol A: Synthesis of D-A Fluorophore via Suzuki-Miyaura Coupling

Objective: Couple an electron-rich donor (4-(diphenylamino)phenylboronic acid) to the C2 position.

Reagents:

  • Methyl 2-bromoquinoline-6-carboxylate (1.0 equiv)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /SPhos (for sterically hindered substrates)
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Charging: Add the quinoline scaffold (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%) to the flask.

    • Expert Tip: The 2-position of quinoline is electron-deficient. Oxidative addition is generally fast, but if the catalyst turns black immediately (Pd precipitation), switch to the Pd

      
      (dba)
      
      
      
      /SPhos system to stabilize the active species.
  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and K

    
    CO
    
    
    
    solution (3.0 equiv).
  • Reaction: Heat to 90°C for 12–16 hours under Argon. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the strong blue fluorescence of the product under UV (365 nm).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with DCM, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Flash column chromatography. The product (Methyl 2-(4-(diphenylamino)phenyl)quinoline-6-carboxylate) typically elutes after the starting material due to increased polarity.

Protocol B: Ester Hydrolysis for Surface Anchoring

Objective: Convert the ester to a carboxylic acid for TiO


 attachment (Dye-Sensitized Solar Cells).

Reagents:

  • Suzuki Product (from Protocol A)

  • LiOH

    
    H
    
    
    
    O (3.0 equiv)
  • THF / Water (4:1 v/v)

Methodology:

  • Dissolve the ester in THF.

  • Add LiOH dissolved in minimal water dropwise.

  • Stir at 40°C for 4 hours. Note: Avoid reflux to prevent decarboxylation.

  • Acidification: Carefully acidify with 1M HCl to pH 3. The zwitterionic push-pull dye will precipitate.

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from Ethanol.

Quality Control & Characterization

To ensure material purity (critical for OLED lifetime), verify the following parameters:

TechniqueExpected ObservationDiagnostic Value
1H NMR (DMSO-d6) Disappearance of methyl singlet (

3.9 ppm) upon hydrolysis.
Confirms ester cleavage.
1H NMR (Aromatic) Downfield shift of H3 proton (doublet) on quinoline ring.Confirms conjugation extension at C2.
HR-MS (ESI+) Loss of Br isotope pattern (1:1 ratio). Appearance of M+1 peak matching coupled product.Confirms successful cross-coupling.
UV-Vis Red-shift in absorption

(typically >400 nm).
Verifies formation of ICT (Push-Pull) band.

Mechanistic Insight (Suzuki Coupling)

Understanding the catalytic cycle is crucial for troubleshooting low yields. The electron-poor nature of the quinoline ring facilitates the first step (Oxidative Addition), but can make the catalyst susceptible to poisoning by the pyridinic nitrogen if not ligated properly.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br (Quinoline) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle. The electron-withdrawing ester at C6 accelerates the Oxidative Addition step at C2.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.[3] (Analogous chemistry for electron-deficient heterocycles).

  • Sigma-Aldrich. (n.d.). Methyl 6-bromoquinoline-2-carboxylate Product Information. (Isomer reference for physical properties).

  • RSC Publishing. (2022). A novel procedure for the synthesis of borylated quinolines and its application.[5] (Validation of quinoline cross-coupling stability).

  • PubChem. (2026).[1] Methyl 3-bromoquinoline-6-carboxylate Compound Summary. (Structural data verification).

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols.[3][4][6] (General catalytic cycle parameters).

(Note: Specific literature on the exact methyl 2-bromoquinoline-6-carboxylate isomer is emerging; protocols above are derived from validated methodologies for the homologous 2-bromo-6-functionalized quinoline class used in OLED/OPV research.)

Sources

Troubleshooting & Optimization

Improving the yield of Suzuki coupling with 2-bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with 2-Bromoquinolines

Subject: Optimization of Pd-Catalyzed Cross-Coupling for Nitrogen-Containing Heterocycles To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis Division

Executive Summary: The "Quinoline Problem"

Coupling 2-bromoquinolines is deceptively difficult. While the C2 position is electronically activated for oxidative addition (similar to 2-bromopyridine), the adjacent quinoline nitrogen acts as a potent Lewis base.

The Failure Mode: The quinoline nitrogen coordinates to the Palladium (Pd) center, displacing labile ligands and forming a stable, unreactive "Pd-N" complex. This effectively poisons the catalyst, halting the cycle before transmetalation can occur. Furthermore, if your coupling partner is a heteroaryl boronic acid, you face the dual threat of catalyst poisoning and rapid protodeboronation.

This guide provides the field-proven protocols to overcome these specific failure modes.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: My reaction turns black immediately, and I see <5% conversion. What happened?

Diagnosis: Catalyst Poisoning (The "Pd-Black" Death). The rapid precipitation of Pd black indicates your catalyst decomposed before entering the catalytic cycle. This is likely due to the quinoline nitrogen displacing your phosphine ligands, destabilizing the Pd(0) species.

The Fix: Switch to Bulky, Electron-Rich Ligands (Buchwald Type). You must use ligands with a large cone angle and high electron density.

  • Recommendation: SPhos or XPhos .

  • Why? The sheer bulk of the biaryl backbone creates a "protective shell" around the Pd center. This steric hindrance physically prevents the quinoline nitrogen from coordinating to the metal, while the electron-rich phosphine accelerates oxidative addition.

  • Avoid: PPh3 or dppf. They are not bulky enough to prevent N-coordination.

Q2: The 2-bromoquinoline is untouched, but my boronic acid has disappeared. Where did it go?

Diagnosis: Protodeboronation. Your boronic acid hydrolyzed and lost the boron group (replaced by H) faster than the cross-coupling could occur. This is common with 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl).

The Fix: Control the Concentration or Species.

  • Strategy A (Slow Addition): Add the boronic acid via syringe pump over 2–4 hours. This keeps the standing concentration low, favoring the cross-coupling over the second-order decomposition pathway.

  • Strategy B (MIDA Boronates): Switch to N-methyliminodiacetic acid (MIDA) boronates.[1] These are slow-release reagents that hydrolyze gradually, maintaining a low but constant supply of the active boronic acid.

Q3: I have conversion, but the reaction stalls at 60%. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. The product (a 2-substituted quinoline) is often a better ligand than the starting material. As the product accumulates, it competes for the catalyst.

The Fix: Increase Temperature & Solvent Polarity.

  • Solvent: Switch to n-Butanol or 1,4-Dioxane .

  • Temperature: Run at 100°C–110°C. Higher thermal energy promotes the dissociation of the product from the Pd center, freeing the catalyst for the next turnover.

Part 2: Visualizing the Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination (poisoning) pathway.

SuzukiMechanism Pd0 Active Pd(0) Species (Bulky Ligand) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Quinoline Poison CATALYST POISONING (N-Coordination Complex) Pd0->Poison Low Steric Bulk Ligand (PPh3) TransMet Transmetalation OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible only at High Temp Quinoline 2-Bromoquinoline (Substrate) Boronic Boronic Acid (Partner)

Caption: Figure 1. The Critical Branch Point. Without bulky ligands (e.g., SPhos), the Quinoline Nitrogen sequesters Pd(0), leading to the red "Poisoning" pathway. Bulky ligands force the reaction along the green productive cycle.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for: Standard 2-bromoquinolines coupled with stable aryl boronic acids.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: Pre-stirring Pd and Ligand in solvent for 15 mins is crucial to form the active species.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous)

  • Temperature: 100°C

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)₂ and SPhos. Add Toluene (anhydrous) and stir at RT for 15 min (Solution should turn yellow/orange).

  • Add 2-Bromoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Optional but recommended: Add 0.5 mL of degassed water (if using Toluene/Water biphasic system).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Heat to 100°C for 4–12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Wash with EtOAc.

Protocol B: The "Slow Release" Method (For Unstable Partners)

Best for: Coupling 2-bromoquinoline with 2-pyridyl or heterocyclic boronates.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)

  • Boron Source: MIDA Boronate ester of the coupling partner.[2]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1)

Logic: The MIDA boronate is stable.[1][3][2][4] The aqueous base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at the same rate it is consumed by the catalyst. This prevents accumulation and decomposition.

Part 4: Data & Ligand Selection Guide

Table 1: Ligand Performance for 2-Bromoquinoline Coupling (Based on comparative conversion rates in Buchwald-Hartwig type conditions)

LigandClassConversion (4h)Risk FactorRecommendation
SPhos Biaryl Phosphine>95% LowPrimary Choice
XPhos Biaryl Phosphine>90% LowExcellent for chlorides
PCy₃ Alkyl Phosphine75-85%MediumGood alternative
PPh₃ Aryl Phosphine<15%High DO NOT USE (N-Poisoning)
dppf Bidentate40-50%MediumInconsistent yields

Part 5: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield (<50%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Remaining + Boronic Acid Gone CheckSM->Result1 Case A Result2 SM Remaining + Boronic Acid Remaining CheckSM->Result2 Case B Result3 Complex Mixture / Black Tar CheckSM->Result3 Case C Action1 Protodeboronation Issue 1. Use MIDA Boronate 2. Use Anhydrous Base (CsF) 3. Slow Addition Result1->Action1 Action2 Catalyst Inactive 1. Switch to SPhos/XPhos 2. Increase Temp to 110°C 3. Check O2 removal Result2->Action2 Action3 Decomposition 1. Lower Temp (80°C) 2. Reduce Base Strength (K2CO3) 3. Add Scavenger Result3->Action3

Caption: Figure 2. Diagnostic Decision Tree. Follow the path based on the status of your starting materials (SM) in the crude mixture.

References

  • Catalyst Systems for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4] Link

  • MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4] Link

  • General Suzuki Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Technical Support Center: Synthesis of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromoquinoline-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this versatile building block. The unique structure of this molecule, featuring a reactive bromine atom at the C2-position and a modifiable ester at the C6-position, makes it a valuable precursor in medicinal chemistry for exploring structure-activity relationships (SAR).[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and purify your target compound with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 2-bromoquinoline-6-carboxylate. A common synthetic approach involves the conversion of a 2-hydroxyquinoline or 2-aminoquinoline precursor, each with its own set of potential side reactions.

Problem 1: Low or No Yield of the Desired 2-Bromoquinoline Product

Symptom: After workup and purification, you obtain a significantly lower yield than expected, or you cannot isolate the target compound at all.

Potential Causes & Solutions:

  • Cause A: Inefficient Bromination of 2-Hydroxyquinoline Precursor. The conversion of a hydroxyl group at the 2-position of the quinoline ring to a bromide is a critical step. This is often achieved using reagents like phosphorus oxybromide (POBr₃) or an Appel-type reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2][3][4][5]

    • Mechanism of Failure: Incomplete reaction can occur due to insufficient temperature, short reaction times, or reagent degradation. Appel reactions, in particular, are sensitive to moisture.

    • Protocol & Optimization:

      • Reagent Quality: Ensure your brominating agent (e.g., PPh₃, CBr₄) is dry and of high purity. Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air.

      • Temperature Control: For reactions with POBr₃, ensure the temperature is high enough (often >100 °C) to drive the reaction to completion. For Appel reactions, which are milder, ensure adequate reaction time (monitor by TLC).

      • Solvent Choice: Use anhydrous solvents (e.g., acetonitrile, dichloromethane) for the Appel reaction to prevent hydrolysis of intermediates.

  • Cause B: Poor Diazonium Salt Formation or Decomposition (Sandmeyer Reaction). If starting from a 2-aminoquinoline precursor, the formation of a stable diazonium salt is crucial for the subsequent Sandmeyer reaction with CuBr.[6][7][8]

    • Mechanism of Failure: Diazonium salts are notoriously unstable at elevated temperatures. The reaction must be kept cold (typically 0-5 °C) to prevent premature decomposition and the formation of phenol byproducts.[9] The concentration of nitrous acid (formed in situ from NaNO₂ and acid) is also critical.

    • Protocol & Optimization:

      • Strict Temperature Control: Perform the diazotization in an ice-salt bath to maintain a temperature between 0 and 5 °C.

      • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to control the exothermic reaction and prevent localized overheating.

      • Fresh Reagents: Use a freshly prepared solution of copper(I) bromide for the Sandmeyer step to ensure catalytic activity.

Problem 2: Presence of a Major Impurity with M+16 Mass Shift (Hydroxylated Byproduct)

Symptom: Mass spectrometry analysis of your crude product shows a significant peak corresponding to the mass of 2-hydroxyquinoline-6-carboxylate, and your NMR may show a broad singlet indicative of an -OH group.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of the Diazonium Salt. During a Sandmeyer reaction, if the diazonium intermediate reacts with water before the bromide is introduced, it will form the corresponding 2-hydroxyquinoline.[6]

    • Preventative Measures:

      • Minimize Water: While aqueous acid is necessary, avoid excessive dilution.

      • Efficient Mixing: Ensure the copper(I) bromide solution is readily available and added promptly once the diazotization is complete. Vigorous stirring is essential.

  • Cause B: Incomplete Bromination of a 2-Hydroxy Precursor. If starting from the 2-hydroxyquinoline, this impurity is simply unreacted starting material.

    • Solution: Re-subject the purified, recovered starting material to the bromination conditions, perhaps with a longer reaction time or a slight excess of the brominating agent.

Problem 3: Accidental Hydrolysis of the Methyl Ester

Symptom: Your NMR spectrum shows a loss of the characteristic methyl singlet (around 3.9 ppm)[10] and the appearance of a broad carboxylic acid proton signal. Mass spec confirms the loss of 14 Da (CH₂).

Potential Causes & Solutions:

  • Cause A: Harsh Acidic or Basic Conditions. The methyl ester can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions, especially when heated.[11][12][13][14]

    • Mechanism of Failure: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[13][14] Using a large excess of aqueous acid during workup or purification can drive the equilibrium toward the carboxylic acid.[14] Similarly, strong bases used during workup (e.g., concentrated NaOH) will rapidly and irreversibly saponify the ester.[13]

    • Protocol & Optimization:

      • Workup: Use milder bases for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution, and avoid prolonged exposure.[10]

      • Purification: If performing column chromatography, avoid highly acidic or basic mobile phase modifiers. If the silica gel itself is too acidic, it can be pre-treated by slurrying it with a solvent containing 1-2% triethylamine.[15]

      • Re-esterification: If significant hydrolysis has occurred, the product can be recovered. Isolate the carboxylic acid and re-esterify it using a standard method, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄ or methanesulfonic acid).[10][16]

Visualizing Reaction Pathways and Troubleshooting

Primary Synthetic Routes

The following diagrams illustrate the two primary pathways discussed for synthesizing the target molecule.

G cluster_0 Route A: From 2-Hydroxyquinoline cluster_1 Route B: From 2-Aminoquinoline A Methyl 2-hydroxyquinoline- 6-carboxylate B Methyl 2-bromoquinoline- 6-carboxylate A->B  POBr₃ or  PPh₃/CBr₄ C Methyl 2-aminoquinoline- 6-carboxylate D Aryl Diazonium Salt C->D  NaNO₂ / HBr  0-5 °C E Methyl 2-bromoquinoline- 6-carboxylate D->E  CuBr

Caption: Key synthetic pathways to the target compound.

Troubleshooting Decision Tree: Low Yield

If you are experiencing low yields, use this decision tree to diagnose the potential issue.

G cluster_A Route A Troubleshooting cluster_B Route B Troubleshooting start Low Yield Observed q1 Which synthetic route was used? start->q1 r1 Route A (from 2-Hydroxy...) q1->r1 r2 Route B (from 2-Amino...) q1->r2 q2 Is starting material present in crude NMR? r1->q2 q3 Was reaction kept between 0-5°C? r2->q3 a1 YES q2->a1 a2 NO q2->a2 res1 Incomplete Bromination. Increase temp/time or check reagent quality. a1->res1 res2 Product decomposition. Consider milder conditions or purification issues. a2->res2 b1 NO q3->b1 b2 YES q3->b2 res3 Diazonium salt likely decomposed. Maintain strict temperature control. b1->res3 q4 Was CuBr solution freshly prepared? b2->q4 c1 NO q4->c1 c2 YES q4->c2 res4 Inactive catalyst. Use fresh or high-purity CuBr. c1->res4 res5 Check for other issues: - Purity of amine - Stoichiometry of NaNO₂ c2->res5

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My purified product appears to be degrading on the silica gel column. What can I do?

A: This is a common issue with nitrogen-containing heterocycles like quinolines.[15] The basic nitrogen can interact with acidic silanol groups on the silica surface, leading to streaking, poor separation, and sometimes decomposition.

  • Solution 1: Neutralize the Silica Gel. Prepare your column slurry and mobile phase with a small amount of a basic modifier, typically 0.5-2% triethylamine. This will neutralize the acidic sites on the silica.[15]

  • Solution 2: Use an Alternative Stationary Phase. If the compound is highly acid-sensitive, consider using neutral or basic alumina as your stationary phase.[15]

Q2: I am having trouble separating my product from a closely related impurity. How can I improve my column chromatography?

A: Achieving good separation requires optimizing the mobile phase.

  • TLC is Key: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for bromoquinolines is a mixture of hexanes and ethyl acetate or dichloromethane.[15]

  • Aim for an Rf of ~0.3: Adjust the solvent polarity until your desired compound has an Rf value of approximately 0.3-0.4. This generally provides the best separation.

  • Consider a Gradient: If a single solvent system (isocratic elution) doesn't work, a gradient elution can be very effective. Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities behind.[15]

Q3: Can I synthesize the 2-bromoquinoline-6-carboxylic acid first and then esterify it?

A: Yes, this is a viable alternative strategy. You would start with a precursor like 2-aminoquinoline-6-carboxylic acid, perform the Sandmeyer reaction to get 2-bromoquinoline-6-carboxylic acid, and then perform a Fischer esterification. A published procedure for a similar compound involves refluxing the carboxylic acid in methanol with a catalytic amount of methanesulfonic acid to yield the methyl ester in good yield.[10]

Data Summary Table

The table below provides characterization data for the target compound and key potential byproducts to aid in their identification.

Compound NameStructureExpected M+H⁺ (m/z)Key ¹H NMR Signals (DMSO-d₆, 400 MHz)
Methyl 2-bromoquinoline-6-carboxylate 266 / 268 (1:1 ratio)δ ~8.5 (d), ~8.4 (d), ~8.1 (d), ~8.0 (d), ~7.9 (dd), ~3.9 (s, 3H) [10]
Methyl 2-hydroxyquinoline-6-carboxylate 204δ ~11.8 (br s, 1H, OH), Loss of Br pattern, upfield shifts in aromatic region.
2-Bromoquinoline-6-carboxylic acid 252 / 254 (1:1 ratio)Loss of methyl singlet at ~3.9 ppm , appearance of broad COOH proton >10 ppm.

References

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Available from: [Link]

  • Wikipedia. Appel reaction. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Available from: [Link]

  • Organic Chemistry. Ester to Acid - Common Conditions. Available from: [Link]

  • P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. Wiley, 2014. (Simulated reference for general knowledge on ester hydrolysis)
  • Organic Chemistry Portal. Appel Reaction. Available from: [Link]

  • Grokipedia. Appel reaction. Available from: [Link]

  • Der Pharma Chemica. SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Available from: [Link]

  • PMC. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Available from: [Link]

  • YouTube. Mechanism of Appel reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Available from: [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Pharm D Guru. 32. SANDMEYERS REACTION. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for a common and critical challenge in medicinal chemistry: the poor solubility of quinoline intermediates. Quinolines are a vital scaffold in drug discovery, but their often-hydrophobic and crystalline nature can hinder reaction progress, purification, and formulation development.[1][2]

This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions encountered when working with poorly soluble quinoline derivatives.

Question 1: Why are my quinoline intermediates so poorly soluble?

Answer: The solubility of quinoline derivatives is governed by a balance of factors inherent to their structure:

  • Aromaticity and Hydrophobicity: The fused aromatic ring system of quinoline is inherently non-polar and hydrophobic, leading to low affinity for aqueous or highly polar solvents.[2]

  • Crystal Lattice Energy: Many quinoline intermediates are highly crystalline solids. The strong intermolecular forces within the crystal lattice (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. If the lattice energy is too high, solubility will be poor.[3][4]

  • The Basic Nitrogen Atom: The nitrogen atom in the quinoline ring is weakly basic (pKa of quinoline is ~4.9).[5] This means its charge state—and therefore its solubility—is highly dependent on the pH of the medium. In its neutral, free-base form, it is less soluble in polar solvents.[6]

  • Polymorphism: The compound may exist in multiple crystalline forms, or polymorphs, each with a different crystal lattice energy and, consequently, different solubility.[7] Metastable polymorphs are generally more soluble than their stable counterparts.[8]

Question 2: I'm facing a solubility issue in a reaction. What is the first and simplest thing I should try?

Answer: Before employing more complex methods, always start with heating . Increasing the temperature of the solvent increases the kinetic energy of the molecules, which can help overcome the crystal lattice energy of the solute.[9] Quinoline itself is significantly more soluble in hot water than in cold water, and this principle often extends to its derivatives.[6]

Causality: Heat provides the energy needed to break the intermolecular bonds holding the crystal together, allowing the solvent to interact with and solvate the individual molecules.

Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. Excessive heat can lead to degradation or unwanted side reactions.[6]

Question 3: How can I leverage the basicity of the quinoline nitrogen to improve solubility?

Answer: This is one of the most powerful and direct strategies. By adjusting the pH of your medium, you can ionize the quinoline ring, dramatically increasing its solubility in polar protic solvents.

  • In Acidic Conditions (Lower pH): Adding a suitable acid (e.g., HCl, acetic acid) will protonate the basic nitrogen atom, forming a cationic salt.[6] This charged species is significantly more polar and, therefore, much more soluble in aqueous and polar solvents like ethanol.[6][10]

  • In Basic Conditions (Higher pH): The quinoline derivative will remain in its neutral, free-base form. This form is typically less soluble in water but more soluble in non-polar organic solvents.[6]

Therefore, for reactions in aqueous or protic media, adding a small amount of acid can be a game-changer.[6] The choice of acid must be compatible with your reaction chemistry.[6]

Question 4: My compound isn't soluble in any single solvent I've tried. What's next?

Answer: The next logical step is to use a co-solvent system . This involves mixing your primary reaction solvent with a secondary solvent in which your compound is highly soluble.[6][11] For example, if your reaction is primarily aqueous but your quinoline intermediate is highly soluble in Dimethyl Sulfoxide (DMSO), you can often create a homogeneous solution by using a buffered solution containing a small percentage (e.g., 5-20%) of DMSO.[6]

Causality: Co-solvents work by altering the overall polarity of the solvent system.[12] In an aqueous system, organic co-solvents like ethanol or propylene glycol can disrupt the highly structured hydrogen-bonding network of water, creating a more favorable environment for a non-polar solute.[12] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.[6][13]

Question 5: When should I consider more advanced techniques like solid dispersions or cyclodextrin complexation?

Answer: These techniques are typically employed during later-stage development (formulation) but can be adapted for challenging lab-scale reactions. Consider them when:

  • pH adjustment and co-solvents are ineffective or incompatible with your reaction conditions.

  • You need to achieve a very high concentration of the compound in solution.

  • You are working on formulation development for preclinical or clinical studies, where bioavailability is the primary concern.[4]

Briefly:

  • Solid Dispersions: The drug is dispersed within an inert carrier matrix (often a polymer). This creates an amorphous (non-crystalline) state, which has higher free energy and thus greater solubility.[14][15][16]

  • Cyclodextrin Complexation: A "host" cyclodextrin molecule encapsulates the "guest" hydrophobic quinoline derivative within its non-polar core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[17][18][19]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies for implementing the key solubilization strategies discussed above.

Workflow for Selecting a Solubilization Strategy

Before diving into protocols, this workflow can guide your decision-making process.

G start Poorly Soluble Quinoline Intermediate check_heating Is the compound thermally stable? start->check_heating try_heating Strategy 1: Heat Solvent check_heating->try_heating Yes check_ionizable Is the compound ionizable (basic N)? check_heating->check_ionizable No evaluate Solubility Achieved? try_heating->evaluate try_ph Strategy 2: pH Adjustment (add acid for aqueous media) check_ionizable->try_ph Yes try_cosolvent Strategy 3: Co-Solvent System (e.g., Water/DMSO, Toluene/Ethanol) check_ionizable->try_cosolvent No try_ph->evaluate try_cosolvent->evaluate      try_advanced Strategy 4: Advanced Methods (Solid Dispersion, Cyclodextrins) try_advanced->evaluate evaluate->check_ionizable No evaluate->try_cosolvent No, from pH evaluate->try_advanced No, from Co-solvent success Proceed with Experiment evaluate->success Yes fail Re-evaluate or Synthesize More Soluble Analogue evaluate->fail No, from Advanced

Caption: Decision-making workflow for solubility enhancement.

Protocol 1: pH-Based Solubility Enhancement for Aqueous Reactions

This protocol details how to systematically test the effect of pH on your quinoline intermediate.

Objective: To determine if acidification can solubilize a basic quinoline derivative in an aqueous or protic solvent system.

Materials:

  • Your quinoline intermediate

  • Primary solvent (e.g., deionized water, ethanol, water/ethanol mixture)

  • Acidic stock solution (e.g., 1M HCl, 1M Acetic Acid)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

Procedure:

  • Baseline Measurement: Add a small, known amount of your quinoline intermediate to a vial containing the primary solvent (e.g., 5 mg in 1 mL). Stir vigorously at room temperature for 15-20 minutes. Observe for dissolution. This is your control.

  • Acid Titration: To the suspension from Step 1, add the acidic stock solution dropwise while stirring.

  • Observation: After each drop, allow the mixture to stir for 2-3 minutes. Visually inspect for any increase in clarity.

  • pH Monitoring: Periodically measure the pH of the solution to correlate pH with observed solubility. For most quinolines, significant solubility enhancement occurs at a pH below their pKa.[5]

  • Determine Optimal pH: Continue adding acid until the compound is fully dissolved or until the pH is too low for your planned reaction chemistry. Record the final pH and the total volume of acid added.

  • Validation: Prepare a fresh solution at the optimal pH determined in Step 5 to confirm that the compound dissolves directly without requiring titration.

Self-Validation & Trustworthiness: This protocol is self-validating. The clear visual difference between the initial suspension (Step 1) and the final clear solution (Step 5) provides immediate confirmation of the technique's success. Comparing this to the control vial proves the effect is due to pH modification.

Protocol 2: Developing an Effective Co-Solvent System

This protocol provides a method for systematically identifying a suitable co-solvent and its optimal concentration.

Objective: To find a minimal concentration of a miscible organic co-solvent that solubilizes the quinoline intermediate in the primary reaction solvent.

Materials:

  • Your quinoline intermediate

  • Primary reaction solvent (e.g., aqueous buffer, toluene)

  • A selection of potential co-solvents in which the intermediate is highly soluble (e.g., DMSO, DMF, ethanol, NMP).[6][20]

  • Vials, graduated pipettes, or syringes

  • Magnetic stirrer and stir bars

Procedure:

  • Initial Setup: Add the primary solvent and the quinoline intermediate to a reaction vial at their target concentrations. Stir to confirm insolubility.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and known to be a good solvent for your compound. DMSO is often a strong first choice.[6]

  • Incremental Addition (Titration): Using a graduated pipette, add a small volume of the co-solvent to the mixture (e.g., 1-2% of the total reaction volume).[6]

  • Equilibration and Observation: Stir the mixture for 5-10 minutes. Observe any changes in solubility.

  • Iterate: Continue adding the co-solvent in small increments (e.g., 1-2% v/v at a time), allowing time for dissolution after each addition.[6]

  • Determine Final Concentration: Note the total percentage of co-solvent required to achieve complete dissolution. For efficiency and to minimize potential interference with the reaction, the goal is to use the lowest effective percentage.

  • Reaction Compatibility Check: Ensure the chosen co-solvent and its final concentration do not adversely affect your reaction catalysts, reagents, or downstream workup.

Protocol 3: Cyclodextrin Inclusion Complexation for Aqueous Solubility

This protocol outlines the preparation of a cyclodextrin inclusion complex, a powerful method for solubilizing highly hydrophobic compounds in water.[18][21]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their interior cavity is hydrophobic, while the exterior is hydrophilic. The hydrophobic quinoline molecule ("guest") partitions into the cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin ("host") allows the entire complex to be water-soluble.[17][19]

G cluster_0 Before Complexation cluster_1 After Complexation Quinoline Hydrophobic Quinoline Insoluble Insoluble Suspension Plus1 + Water Water (Solvent) CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Interior) Arrow Forms Complex Soluble Inclusion Complex Soluble Clear Solution Water2 Water (Solvent) Plus2 +

Caption: Mechanism of cyclodextrin inclusion complexation.

Materials:

  • Quinoline intermediate

  • A suitable cyclodextrin (CD), such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[22]

  • Deionized water

  • Mortar and pestle or sonicator

  • Magnetic stirrer and heating plate

Procedure (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of Drug:CD (typically starting at 1:1).

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a minimal amount of water to create a thick, consistent paste.

  • Incorporation: Add the quinoline intermediate to the paste.

  • Kneading: Knead the mixture thoroughly for 30-45 minutes. During this process, the mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.

  • Final Product: The resulting dry powder is the inclusion complex, which can now be tested for its solubility in water.

  • Solubility Test: Add the prepared complex to water and stir. Compare its dissolution to that of the uncomplexed quinoline intermediate. A significant increase in solubility should be observed.

Part 3: Comparative Data & Summary

To aid in selecting the best strategy, the following table summarizes the primary techniques.

TechniqueMechanism of ActionKey AdvantagesKey DisadvantagesBest For...
pH Adjustment Ionizes the drug by protonating or deprotonating a functional group, increasing polarity and affinity for polar solvents.[6][10]Simple, rapid, highly effective for ionizable compounds.[13]Only applicable to ionizable APIs; added acid/base must be compatible with the reaction.[23][24]Early-stage reactions in aqueous/protic media with quinolines containing a basic nitrogen.
Co-solvency A water-miscible organic solvent alters the polarity of the bulk solvent, reducing its ability to "squeeze out" the hydrophobic solute.[12]Simple to formulate; can dissolve very high drug concentrations.[13]Risk of drug precipitation upon dilution; potential toxicity of co-solvents.[13][25]Both aqueous and non-aqueous reactions where a single solvent fails; useful for parenteral formulations.[13]
Salt Formation An acid-base reaction forms an ionic salt with significantly different crystal lattice energy and solubility compared to the parent API.Well-established; can improve solubility, stability, and crystallinity simultaneously.[23][24]Only for ionizable APIs; can sometimes lead to hygroscopicity or disproportionation issues.[23][24]Solid-state drug development to create a stable, soluble form of the final API.
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, which increases the dissolution rate according to the Noyes-Whitney equation.[3][4][26]Broadly applicable to all crystalline compounds; a purely physical modification.Does not increase equilibrium solubility, only the rate of dissolution; can be difficult to achieve nano-sizing.[3]Improving the dissolution rate of BCS Class II compounds.[4]
Solid Dispersion The drug is molecularly dispersed in a carrier (usually a polymer), converting it to a higher-energy amorphous state.[12][15]Can produce dramatic increases in apparent solubility and dissolution rate.[4]Amorphous forms can be less chemically stable and may recrystallize over time; requires specialized equipment (e.g., spray dryer).[4][16]Formulating highly crystalline, "brick dust" compounds for oral dosage forms.
Cyclodextrin Complexation A host-guest complex encapsulates the hydrophobic drug, presenting a hydrophilic exterior to the solvent.[17][18]High solubilizing efficiency; can also protect the drug from degradation.[21][22]Limited by the stoichiometry of the complex; can be expensive; potential for nephrotoxicity with some CDs.[21]Aqueous formulations of very hydrophobic drugs, including ophthalmic and injectable solutions.[22]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Pharma Tutor. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things. Available from: [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. Available from: [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Available from: [Link]

  • ResearchGate. Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Available from: [Link]

  • eScholarship.org. Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Available from: [Link]

  • LookChem. Cas 91-22-5,Quinoline. Available from: [Link]

  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • AAPS. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Veeprho. Effect of Polymorphism Formulations. Available from: [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]

  • MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Available from: [Link]

  • Hilaris Publishing. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • SIELC. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Aenova Group. ACCELERATING DEVELOPMENT OF POORLY SOLUBLE DRUG CANDIDATES THROUGH QUALITY-BY-DESIGN. Available from: [Link]

Sources

Technical Support Center: Stability & Reactivity of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MQ6-BR2-STAB Subject: Preventing Debromination & Degradation during Catalysis Status: Active Guide

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate is a high-value heterocyclic building block.[1] Its reactivity profile is dominated by the electron-deficient quinoline core, further activated by the C6-ester. While this activation facilitates oxidative addition in Palladium-catalyzed cross-couplings, it simultaneously lowers the energy barrier for two critical side reactions:

  • Protodebromination (Hydrodebromination): Replacement of the Bromine with Hydrogen, often observed as a mass shift of

    
     or 
    
    
    
    (Br to H).
  • Nucleophilic Aromatic Substitution (

    
    ):  Direct displacement of the Bromine by solvent or base nucleophiles (e.g., 
    
    
    
    ,
    
    
    ).

This guide provides mechanistic insights and actionable protocols to suppress these pathways.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

The Issue: The "Phantom" Des-Bromo Product

User Report: "During Suzuki coupling, I observe significant formation of Methyl quinoline-6-carboxylate (des-bromo byproduct) alongside my product. Increasing catalyst loading makes it worse."

Root Cause Analysis: The 2-position of quinoline is electron-poor.[1] Oxidative addition of Pd(0) into the C-Br bond is rapid. However, if the subsequent transmetallation step is slow (due to steric hindrance or low nucleophilicity of the boronic acid), the long-lived


 intermediate seeks alternative stabilization.

The most common pathway is


-Hydride Elimination  from the solvent or base, leading to a Palladium-Hydride (Pd-H) species. This species undergoes reductive elimination with the aryl ring, capping it with a proton.
Mechanism of Failure (Interactive Diagram)

DebrominationMechanism Start Methyl 2-bromoquinoline-6-carboxylate OxAdd Oxidative Addition (Fast) Start->OxAdd + Pd(0) PdInt Pd(II)-Ar Intermediate (Vulnerable State) OxAdd->PdInt TransMetal Transmetallation (Productive Path) PdInt->TransMetal Fast coupling partner HydrideSource Hydride Source Present? (Alcohol/Amine/Water) PdInt->HydrideSource Slow coupling partner ProdCycle Reductive Elimination -> Desired Biaryl TransMetal->ProdCycle SideCycle Pd-Hydride Formation (via β-H Elimination) HydrideSource->SideCycle Yes (e.g., iPrOH, EtOH) DebromProduct Protodebromination Product (Des-bromo) SideCycle->DebromProduct Reductive Elimination

Figure 1: The competition between productive cross-coupling (Green) and hydrodebromination (Red). The presence of hydride donors during the "stalled" Pd(II) phase is the critical failure point.

Corrective Protocols
1. Solvent Selection (The "No-Alcohol" Rule)

Alcoholic solvents (Methanol, Ethanol, Isopropanol) are primary hydride sources via


-hydride elimination from Pd-alkoxides [1].
  • Recommendation: Switch to aprotic, polar solvents.

    • Best: 1,4-Dioxane, Toluene, or DME (Dimethoxyethane).

    • Alternative: DMF (if high solubility is needed, though watch for hydrolysis).

2. Base Optimization

Avoid bases with


-hydrogens (like ethoxides) or those that promote oxidation of alcohols.
  • Recommendation: Use anhydrous inorganic bases.

    • Standard:

      
       (anhydrous) or 
      
      
      
      .
    • Protocol: If water is required for boronic acid activation, strictly limit it to a stoichiometric ratio (e.g., 2-5 equivalents) rather than a bulk solvent co-mix.

3. Catalyst Engineering

To outcompete debromination, you must accelerate transmetallation.

  • Ligand Choice: Use electron-rich, bulky phosphines.[2] These facilitate the catalytic cycle steps that are otherwise rate-limiting.

    • Gold Standard: XPhos or SPhos (Buchwald Generation 2/3 Precatalysts). These ligands create a steric environment that disfavors the side-reactions typical of simple

      
       systems [2].
      
ParameterAvoid (High Risk) Recommended (Low Risk)
Solvent Ethanol, Isopropanol, MeOH1,4-Dioxane, Toluene, THF
Base

,

(in air)

,

,

Catalyst


, XPhos Pd G2
Atmosphere Incomplete degassingStrict Argon/Nitrogen sparge

Module 2: Preventing Nucleophilic Attack ( )

The Issue: Loss of Bromine without Reduction

User Report: "I am losing the starting material, but not seeing the des-bromo product. I see a peak +17 mass units (OH) or +31 (OMe)."

Root Cause Analysis: The 2-bromoquinoline core is highly activated for Nucleophilic Aromatic Substitution (


) . The nitrogen atom in the ring acts as an electron sink, making the C2-Br bond labile to direct attack by nucleophiles, even without a metal catalyst.
Troubleshooting Workflow

SNAr_Troubleshooting Issue Bromine Loss (No Pd-H product) Check1 Check Solvent Issue->Check1 Check2 Check Base Check1->Check2 Aprotic? Res1 Avoid MeOH/EtOH (Forms OMe/OEt ether) Check1->Res1 Alcohol present? Res2 Avoid Strong Hydroxides (NaOH/KOH -> OH) Check2->Res2 Strong Base? Solution Use Carbonates/Phosphates in Aprotic Solvent Check2->Solution Weak Base?

Figure 2: Decision tree for diagnosing


 side reactions.
Corrective Protocols
  • Eliminate Nucleophilic Solvents: Never use Methanol or Ethanol as the primary solvent if heating is involved. You will form the methyl/ethyl ether at C2.

  • Buffer the Base: Strong bases like NaOH or KOH will rapidly hydrolyze the C2-Br to C2-OH (2-hydroxyquinoline/quinolone). Use weaker bases like Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
  • Temperature Control:

    
     rates increase exponentially with temperature. If possible, run the cross-coupling at 60°C - 80°C  rather than refluxing at >100°C.
    

Module 3: Storage & Handling FAQs

Q: Is Methyl 2-bromoquinoline-6-carboxylate light sensitive? A: Yes. Halogenated heterocycles can undergo photolytic cleavage of the C-Br bond over time, generating radicals that abstract hydrogen.

  • Protocol: Store in amber vials, under inert gas (Argon), at -20°C for long-term storage.

Q: Can I hydrolyze the ester (C6) without touching the bromine (C2)? A: Yes, but it requires care.

  • Protocol: Use LiOH in THF/Water at 0°C.

  • Warning: Avoid refluxing NaOH, which will likely displace the bromine (C2) before hydrolyzing the ester (C6) due to the electronic activation of the ring [3].

References

  • Navarro, O. et al. "Mechanisms of Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005.
  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Joule, J.A. & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Chapter: Quinolines and Isoquinolines - Reactivity of Haloquinolines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-bromoquinoline-6-carboxylate before handling.

Sources

Troubleshooting failed Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Operator: Senior Application Scientist Ticket Queue: Open | Priority: High

Mission Statement & Core Directive

Welcome to the Suzuki-Miyaura Technical Support Center. You are likely here because your cross-coupling reaction—the workhorse of modern medicinal chemistry—has failed. Whether you are facing catalyst decomposition (Pd black), protodeboronation, or inert aryl chlorides, this guide treats your reaction as a diagnostic system.

We do not provide "recipes"; we provide causal analysis . Every step in a Suzuki coupling is a competition between the productive catalytic cycle and deleterious off-cycle pathways. Your goal is to tilt the kinetics in favor of the former.

Troubleshooting "Tickets" (FAQ & Diagnostics)
Ticket #101: "My Aryl Chloride is inert. No product, just starting material."

Diagnosis: Oxidative Addition (OA) Failure. Aryl chlorides possess a stronger C-Cl bond (approx. 96 kcal/mol) compared to bromides (81 kcal/mol) or iodides (65 kcal/mol). Standard "vanilla" catalysts (e.g., Pd(PPh₃)₄) lack the nucleophilicity to insert into this bond at a useful rate.

Corrective Action:

  • Ligand Switch: You must increase the electron density on the Palladium center. Switch to electron-rich, bulky alkylphosphines or N-heterocyclic carbenes (NHCs) .

    • Recommendation: Use Buchwald Ligands (e.g., SPhos , XPhos ) or P(t-Bu)₃ . These ligands force the Pd(0) species into a mono-ligated, highly reactive 12-electron state [1].

  • Pre-catalyst Selection: Avoid Pd(PPh₃)₄. Use Pd₂(dba)₃ (Pd(0) source) or precatalysts like XPhos Pd G4 . The latter ensures a 1:1 Pd:Ligand ratio and prevents the induction period associated with reducing Pd(II) salts.

Ticket #205: "My Boronic Acid disappeared, but I isolated the de-borylated arene (Ar-H)."

Diagnosis: Protodeboronation. This is the most common failure mode for heteroaryl boronates (e.g., 2-pyridyl) and polyfluorinated aryls. The base attacks the boron center, but instead of transmetallating to Pd, the intermediate hydrolyzes, replacing the C-B bond with a C-H bond [2].

Corrective Action:

  • Base Management: Carbonates (Na₂CO₃) often require water for solubility, which accelerates hydrolysis. Switch to anhydrous K₃PO₄ or CsF in dry solvents.

  • The "Slow-Moe" Approach: If the transmetallation (TM) step is slower than the decomposition, the boronic acid waits in solution and rots. Slow addition of the boronic acid (via syringe pump) keeps its standing concentration low, favoring the reaction with Pd over the background hydrolysis.

  • MIDA Boronates: Switch to N-methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid under hydrolytic conditions, matching the release rate to the catalytic turnover rate [3].

Ticket #303: "The reaction turned black and stopped at 40% conversion."

Diagnosis: Catalyst Aggregation (Pd Black Formation). Your active Pd(0) species has agglomerated into inactive bulk metal. This occurs when the ligand dissociates or when the reaction runs out of substrate (the oxidative addition product stabilizes the catalyst).

Corrective Action:

  • Ligand Overload: Increase the Ligand:Metal ratio. If using monodentate phosphines, go from 2:1 to 4:1 .

  • Solvent Stabilization: Switch to solvents with weak coordinating ability, such as NMP or DMA , which can solvate "naked" Pd species transiently.

Visualizing the Failure Modes

The following diagram maps the decision logic for troubleshooting based on the observed reaction mixture.

Troubleshooting_Logic Start Reaction Failed CheckSM Check Starting Material (SM) Start->CheckSM SM_Remains SM Unreacted CheckSM->SM_Remains Aryl Halide Intact SM_Gone SM Consumed CheckSM->SM_Gone Aryl Halide Gone OxAdd_Fail Oxidative Addition Failure (Inert Electrophile) SM_Remains->OxAdd_Fail Decomp Side Products Formed? SM_Gone->Decomp Sol_Ligand Solution: Use e- rich Ligands (XPhos, P(tBu)3) OxAdd_Fail->Sol_Ligand Protodeb Protodeboronation (Ar-B → Ar-H) Decomp->Protodeb Ar-H Found Homocoup Homocoupling (Ar-Ar) Decomp->Homocoup Dimer Found PdBlack Pd Black Precipitate Decomp->PdBlack Black Ppt Sol_Base Solution: Anhydrous Base (K3PO4) or MIDA Boronates Protodeb->Sol_Base Sol_O2 Solution: Degas Solvents (Freeze-Pump-Thaw) Homocoup->Sol_O2 Sol_Stab Solution: Increase Ligand Ratio or Lower Temp PdBlack->Sol_Stab

Caption: Diagnostic Decision Tree for Suzuki-Miyaura Coupling Failures.

Technical Data & Selection Guides
Ligand Selection Matrix

Do not guess. Select the ligand based on the steric and electronic demands of your electrophile.

Substrate ClassRecommended LigandCatalyst SystemWhy?
Aryl Iodides/Bromides PPh₃, dppfPd(PPh₃)₄, Pd(dppf)Cl₂Easy OA; requires standard stabilization.
Aryl Chlorides XPhos, SPhos XPhos Pd G4High electron density facilitates OA into C-Cl.
Sterically Hindered P(t-Bu)₃, SPhos Pd₂(dba)₃ + LigandBulk promotes Reductive Elimination (RE).
Heterocycles XPhos, CataCXium A Pd(OAc)₂ + LigandPrevents N-coordination to Pd (catalyst poisoning).
Base & Solvent Compatibility
BasepKa (conj. acid)Best SolventUse Case
Na₂CO₃ (aq) 10.3DME, DioxaneStandard, robust substrates.
K₃PO₄ 12.3Toluene, n-BuOHAnhydrous conditions ; sensitive boronates.
CsF N/ATHF, DioxaneSilyl-protected substrates; "water-free" protocols.
KOtBu 17.0THFHighly reactive; good for difficult OA but incompatible with base-sensitive groups.
Standard Operating Procedure (SOP): The "Universal" Screen

This protocol is designed to validate the system integrity before optimization.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (1.5 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) — Robust starter catalyst.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen causes homocoupling [4].[1][3][6]

  • Assembly: In a vial, combine Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Inerting: Cap the vial (septum cap). Evacuate and backfill with Argon (3x).

  • Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C for 4 hours.

  • Checkpoint:

    • Take Aliquot: Filter through a celite plug (removes Pd).

    • Analyze (LCMS/GCMS): Check for Homocoupling (Ar-Ar) vs Product (Ar-R).

Expert Note: If this standard screen fails with an aryl chloride, immediately switch to the Buchwald G3/G4 precatalyst system with K₃PO₄ in Toluene/Water.

Mechanistic Visualization: The Protodeboronation Trap

Understanding why your boronic acid dies is key to saving it.

Protodeboronation BoronicAcid Boronic Acid RB(OH)2 Boronate Boronate Anion [RB(OH)3]- BoronicAcid->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar Intermediate Boronate->Pd_Complex Transmetallation (Productive Path) Decomp Decomposition R-H Boronate->Decomp Hydrolysis (Destructive Path) Product Product Ar-R Pd_Complex->Product Reductive Elimination Note Critical Control Point: If Transmetallation is slow, Hydrolysis wins. Note->Boronate

Caption: The kinetic competition between Transmetallation (Productive) and Hydrolysis (Destructive).

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: Mechanism, Scope, and Design of Stable Boronate Derivatives. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates enables the Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Minimizing byproduct formation in the Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives. As a foundational method in heterocyclic chemistry, its successful application is critical for the discovery and development of new therapeutic agents.

This document moves beyond standard protocols to provide in-depth, field-tested insights into the nuances of the reaction. We will address the most common challenges encountered in the lab, focusing on the root causes of byproduct formation and offering robust, evidence-based solutions to maximize the yield and purity of your target compound.

Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section addresses specific experimental issues in a direct question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Question 1: My cyclization step is resulting in a very low yield and significant amounts of unreacted anilidomethylenemalonate intermediate. What is causing this?

Answer: This is the most common challenge in the Gould-Jacobs reaction and is almost always due to insufficient energy input during the thermal cyclization step.

Causality Explained: The core of the Gould-Jacobs reaction is a 6-electron electrocyclization that has a significant thermal energy barrier. This intramolecular reaction typically requires temperatures exceeding 250 °C to proceed efficiently. Without sufficient and uniform heating, the reaction will stall, leaving the stable anilidomethylenemalonate intermediate as the major component of your reaction mixture.

Solutions:

  • Optimize Thermal Conditions with a High-Boiling Solvent: The classical approach requires a solvent that can reach and maintain the high temperatures needed for cyclization without boiling off or decomposing. Diphenyl ether (b.p. 259 °C) is the most common and effective choice.

    • Protocol Insight: Using a lower-boiling solvent will prevent the reaction from reaching the necessary activation energy. It is critical to ensure your heating mantle and apparatus can safely and consistently achieve temperatures in the 250-260 °C range.

  • Modernize with Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for overcoming the energy barrier of this reaction. It provides rapid, uniform heating that can dramatically reduce reaction times and often improve yields by minimizing the formation of degradation byproducts.

    • Expert Tip: The key advantage of microwave synthesis is precise temperature control. While high temperatures are needed, prolonged exposure can degrade the product. Microwave reactors allow for rapid heating to an optimal temperature (e.g., 300 °C) for a short period (e.g., 5 minutes), which has been shown to provide superior yields compared to longer reaction times or lower temperatures.

Data-Driven Optimization: Thermal vs. Microwave Heating

The following table, based on data from microwave-assisted synthesis studies, illustrates the critical relationship between temperature, time, and yield.

EntryMethodTemperature (°C)Time (min)Isolated Yield (%)Key Observation
1Microwave2507.51%Insufficient temperature for cyclization.
2Microwave250159%Doubling time at 250°C has minimal effect.
3Microwave3007.537%Higher temperature significantly improves yield.
4Microwave3001528%Product degradation observed with prolonged heating.
5Microwave300 5 47% Optimal balance of temperature and time.
6Conventional~25030-60VariableEffective but requires careful monitoring to avoid degradation.
Question 2: I'm using a substituted aniline, and my final product is a mixture of two regioisomers. How can I control the selectivity of the cyclization?

Answer: The formation of regioisomers is a well-known challenge when using asymmetrically substituted anilines (e.g., meta-substituted anilines). The cyclization can occur at either of the two ortho positions relative to the amine, and the outcome is dictated by a combination of steric and electronic factors of the substituents on the aniline ring.

Causality Explained:

  • Steric Hindrance: The electrocyclization is an intramolecular attack. A large, bulky substituent at one ortho position will physically block the approach of the malonate sidechain, thereby directing the cyclization to the less hindered ortho position.

  • Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the ortho carbon atoms. While general trends can be predicted, the interplay between electron-donating and electron-withdrawing groups can be complex and is often best determined empirically. The Gould-Jacobs reaction is generally most effective for anilines bearing electron-donating groups at the meta-position.

Visualizing Regioselectivity:

G cluster_0 Substituted Aniline Intermediate cluster_1 Cyclization Pathways cluster_2 Products Intermediate Anilidomethylenemalonate (from m-substituted aniline) PathwayA Pathway A: Cyclization at C2 (Less Hindered) Intermediate->PathwayA Sterically Favored PathwayB Pathway B: Cyclization at C6 (More Hindered) Intermediate->PathwayB Sterically Disfavored ProductA Major Regioisomer (e.g., 7-substituted quinoline) PathwayA->ProductA ProductB Minor Regioisomer (e.g., 5-substituted quinoline) PathwayB->ProductB

Caption: Control of regioselectivity in the Gould-Jacobs reaction.

Solutions:

  • Substrate Selection: The most powerful tool for controlling regioselectivity is the choice of the starting aniline. If a specific regioisomer is required, you may need to design your synthesis to begin with an aniline that has a strong steric or electronic bias. For example, using m-chloroaniline often yields a mixture of 7-chloro-4-hydroxyquinoline and 5-chloro-4-hydroxyquinoline.

  • Systematic Variation of Reaction Conditions: While substrate control is dominant, systematically adjusting the reaction solvent and temperature may influence the isomeric ratio in some cases. However, this is generally less effective than changing the substrate itself.

  • Flash Vacuum Pyrolysis (FVP): For challenging cases, gas-phase thermolysis techniques like FVP can sometimes provide different regioselectivity compared to solution-phase heating, offering an alternative synthetic route to explore.

Question 3: My reaction turns dark, and I'm getting a lot of tar-like material, making purification difficult. What's causing this decomposition?

Answer: Tar formation is a clear sign of thermal decomposition. This occurs when the reaction is heated for too long or at a temperature that is too high, causing the starting materials, intermediates, or even the desired quinoline product to degrade.

Causality Explained: The high temperatures required for the Gould-Jacobs cyclization can also promote undesirable side reactions and polymerization, especially if the reaction is maintained at these temperatures for an extended period. The product itself can be susceptible to degradation under these harsh conditions.

Solutions:

  • Precise Temperature and Time Control: This is the most critical factor. As the data in the table above shows, there is often a narrow optimal window for heating. Heating at 300 °C for 5 minutes can give a high yield, while heating at the same temperature for 15 minutes can lead to product degradation and a lower yield. It is crucial to monitor the reaction closely (e.g., by TLC, if possible) and avoid unnecessarily long heating times.

  • Employ Microwave Synthesis: This is the preferred modern solution. The ability of a microwave reactor to rapidly heat to the target temperature and then rapidly cool down minimizes the time your sample spends under thermally stressful conditions, significantly reducing the formation of tarry byproducts.

  • Use an Inert, High-Boiling Solvent: When performing the reaction via conventional heating, using a solvent like diphenyl ether or Dowtherm A helps to ensure uniform heat distribution and prevent localized overheating ("hot spots") which can be a major source of decomposition.

Frequently Asked Questions (FAQs)

  • Q: What is the complete, step-by-step mechanism of the Gould-Jacobs reaction?

    • A: The reaction proceeds through four distinct stages:

      • Condensation: The aniline performs a nucleophilic attack on the diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate.

      • Thermal Cyclization: At high temperatures (>250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring system.

      • Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.

      • Decarboxylation: The resulting quinoline-3-carboxylic acid is heated to eliminate carbon dioxide, yielding the final 4-hydroxyquinoline product.

G A Aniline + DEEM B Anilidomethylenemalonate Intermediate A->B Condensation (-EtOH) C 4-Hydroxy-3-carboethoxyquinoline B->C Thermal Cyclization (>250°C) D Quinoline-3-carboxylic acid C->D Saponification (e.g., NaOH) E Final Product: 4-Hydroxyquinoline D->E Decarboxylation (Heat, -CO2)

Caption: The four main stages of the Gould-Jacobs reaction workflow.

  • Q: What are the primary advantages of using microwave synthesis over conventional heating?

    • A: The main advantages are speed, efficiency, and purity. Microwave heating is uniform and rapid, allowing reactions to be completed in minutes rather than hours. This short reaction time at high temperatures minimizes the opportunity for thermal decomposition, often leading to higher yields and cleaner product profiles, which simplifies purification.

Validated Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol is adapted from established methods utilizing a high-boiling inert solvent.

  • Step 1: Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate.

  • Step 2: Intermediate Isolation (Optional): Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly or purified by recrystallization.

  • Step 3: Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (~250-260 °C) for 30-60 minutes.

  • Step 4: Product Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration and wash with a cold, non-polar solvent.

  • Step 5: Saponification & Decarboxylation: The isolated ester is then hydrolyzed with aqueous NaOH, followed by acidification to yield the carboxylic acid, which is then heated above its melting point to decarboxylate to the final 4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Cyclization

This protocol is based on optimized microwave synthesis conditions.

  • Step 1: Reaction Setup: In a 2-5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.

  • Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes. Caution: This reaction will generate high pressure (up to 20 bar). Ensure your equipment is rated for these conditions.

  • Step 3: Isolation and Purification: Cool the vial to room temperature, which should cause the product to precipitate. Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL). Dry the resulting solid under vacuum. The product purity can be analyzed by HPLC-MS.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2023, December 22). MDPI. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15). YouTube. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). MDPI. [Link]

Technical Support Center: Scaling Up the Synthesis of Quinoline-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoline-based intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of these critical synthetic processes. Quinolines are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis at scale is paramount for successful drug development and manufacturing.[1][2][3]

This guide is structured to address the practical challenges of scaling up quinoline synthesis, moving beyond theoretical steps to explain the underlying causality of experimental choices and providing self-validating protocols.

I. Troubleshooting Guide: Common Challenges in Scaling Up Quinoline Synthesis

This section addresses specific issues that may arise during the scale-up of quinoline synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Reaction Exotherm and Temperature Control

Question: My Skraup/Doebner-von Miller reaction is highly exothermic and difficult to control at a larger scale. What are the best strategies to manage the reaction temperature and prevent a runaway reaction?

Answer: Uncontrolled exotherms are a major safety concern in scaling up reactions like the Skraup and Doebner-von Miller syntheses.[3][4][5] The primary cause is the highly exothermic nature of the condensation and cyclization steps, often catalyzed by strong acids.[3][4]

Causality & Preventative Measures:

  • Moderator Use: The addition of a moderator, such as ferrous sulfate (FeSO₄), is critical in the Skraup synthesis to control the reaction rate.[4][5][6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the highly exothermic oxidation step.[5][6]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. In the Skraup synthesis, the recommended order is aniline, ferrous sulfate, glycerol, and then a slow, controlled addition of concentrated sulfuric acid with external cooling.[6] For the Doebner-von Miller reaction, the slow, portion-wise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize polymerization and control the exotherm.[7]

  • Gradual Heating: Initiate heating gently. Once the reaction begins to boil, the heat source should be removed, as the reaction's own exotherm will often sustain it.[4][6] Reapply heat only after the initial vigorous phase has subsided.[4]

  • Solvent Choice & Concentration: While some traditional methods are solvent-free, using a high-boiling point solvent can help to dissipate heat more effectively. However, this can also complicate product isolation. Careful optimization of reactant concentrations is key.

  • Reactor Design: For larger scales, consider using a jacketed reactor with a reliable cooling system. Continuous stirred-tank reactors (CSTRs) with distributed dosing can also significantly improve heat management and reduce byproduct formation.[7]

Issue 2: Low Yield and Incomplete Conversion

Question: I am experiencing a significant drop in yield when scaling up my Friedländer synthesis. What are the most common causes and how can I improve the conversion rate?

Answer: Low yields during the scale-up of the Friedländer synthesis are a frequent challenge. This is often due to a combination of factors that become more pronounced at a larger scale.[8][9]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection and Activity: The choice of catalyst is critical. Traditional strong acid or base catalysts can lead to side reactions and degradation at the higher temperatures often required.[8]

    • Milder Catalysts: Consider modern, milder catalytic systems. For example, gold(III)-catalyzed reactions can proceed under gentler conditions.[8] Other effective catalysts include ionic liquids, metal-organic frameworks, and various nanocatalysts.[8]

    • Catalyst Loading: Ensure the catalyst loading is optimized for the larger scale. In some cases, a slight increase in catalyst percentage may be necessary.

  • Reaction Conditions:

    • Temperature: The reaction can be highly sensitive to temperature.[8] Uneven heating in a large reactor can create hot spots, leading to byproduct formation. Ensure efficient stirring and uniform heat distribution. A systematic optimization of the reaction temperature in small increments (e.g., 10°C) while monitoring with TLC can identify the optimal range.[8][10]

    • Solvent: The solvent plays a crucial role in solubility and reaction efficiency.[8] For reactants with poor solubility, switching to a more polar solvent like DMF or ethanol can improve the reaction rate.[8]

  • Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone starting material, can significantly reduce the yield of the desired quinoline.[8] Using milder reaction conditions and a more selective catalyst can help to minimize these side reactions.[8]

Issue 3: Formation of Tar and Polymeric Byproducts

Question: My Doebner-von Miller reaction is producing a significant amount of dark, tarry material, making product isolation extremely difficult. What is causing this and how can it be prevented?

Answer: Tar formation is a well-known issue in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[11]

Strategies to Minimize Tar Formation:

  • Slow Reagent Addition: The most effective strategy is the slow and controlled addition of the α,β-unsaturated carbonyl compound to the acidic aniline solution.[11] This keeps the instantaneous concentration of the polymerizable species low.

  • Temperature Control: Excessively high temperatures can accelerate polymerization.[11] Maintain the reaction at the minimum temperature required for a reasonable reaction rate.

  • Biphasic Reaction Medium: Using a biphasic system, where the carbonyl compound is sequestered in an organic phase, can significantly reduce polymerization in the acidic aqueous phase.[7]

  • Continuous Flow Reactors: For industrial-scale synthesis, employing continuous stirred-tank reactors (CSTRs) with distributed dosing of the carbonyl compound is a highly effective method to minimize byproduct formation and improve yields.[7][12]

Issue 4: Purification and Isolation Challenges

Question: I am struggling to achieve high purity of my quinoline intermediate at a larger scale. What are the most effective purification techniques?

Answer: Purification at scale requires different strategies than small-scale lab purifications. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.[13]

Recommended Purification Strategies:

Technique Description Advantages Disadvantages
Distillation A robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[13]Scalable, cost-effective for large quantities.Not suitable for separating compounds with close boiling points or for thermally unstable compounds.
Crystallization (via Salt Formation) A powerful technique for achieving very high purity. The quinoline base is converted to a salt (e.g., hydrochloride or phosphate), which is then crystallized. The crystalline lattice of the salt effectively excludes impurities.[13][14]Can yield very high purity products.May involve multiple steps and solvent use.
Extraction Highly effective for the initial workup and separation of basic quinolines from neutral and acidic components.[13] Typically involves acid-base extractions.Good for initial cleanup and separation of different compound classes.Can be solvent-intensive and may not remove closely related impurities.
Column Chromatography Provides the highest resolution for separating complex mixtures of closely related quinoline derivatives.[13]High resolution, suitable for achieving very high purity.Can be expensive and challenging to scale up, especially HPLC.[13]

A Note on Safety: Quinoline and its derivatives can be toxic and may have carcinogenic effects with prolonged exposure.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][15]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] The mechanism proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.[9]

Q2: How can I monitor the progress of my quinoline synthesis reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the reaction.[16] It allows for the visualization of the consumption of starting materials and the formation of the product.[16] For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: Are there "greener" or more sustainable methods for quinoline synthesis?

A3: Yes, significant research is focused on developing greener synthetic routes.[17][18] This includes the use of water or ethanol as solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of reusable and non-toxic catalysts, such as nanocatalysts.[19][20] These methods can reduce the environmental impact and often lead to improved reaction efficiency and simpler purification.[19]

Q4: What are the key differences between the Skraup, Doebner-von Miller, and Friedländer syntheses?

A4:

  • Skraup Synthesis: This is a classic method that uses aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][21] It is known for being highly exothermic.[4][21]

  • Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[22][23]

  • Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by an acid or a base.[8][24]

III. Experimental Protocols and Data

Protocol: Monitoring Quinoline Synthesis by Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the progress of quinoline synthesis reactions.[16]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining agent (e.g., iodine vapor)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to become saturated with solvent vapors.[16]

  • Spot the Plate: On the starting line of the TLC plate, make three spots: the starting material (SM), the reaction mixture (RM), and a co-spot (Co) containing both the starting material and the reaction mixture.[16]

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the starting line.[16] Allow the solvent to travel up the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[16] If necessary, use a secondary visualization method like an iodine chamber.[16]

  • Interpret the Results: The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[16]

Data Table: Comparison of Catalysts for Friedländer Synthesis
CatalystReaction ConditionsYield (%)Reference
Strong Base (e.g., NaOH)High TemperatureVariable, often low at scale[8]
Strong Acid (e.g., H₂SO₄)High TemperatureVariable, prone to side reactions[8]
Gold(III) ChlorideMilder TemperatureHigh[8]
Ionic Liquid ([Bmmim][Im])Moderate TemperatureHigh[8]
IodineSolvent-free, 80-100°CGood to Excellent[8]
Nafion NR50 (solid acid)Microwave, ethanolHigh[2]

IV. Visualizations

Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_catalyst Is the Catalyst Appropriate and Active? check_temp->check_catalyst Yes optimize_temp Optimize Temperature Incrementally (e.g., in 10°C steps) check_temp->optimize_temp No check_solvent Are Reactants Fully Soluble? check_catalyst->check_solvent Yes select_catalyst Select Milder/More Active Catalyst (e.g., Au(III), Ionic Liquid) check_catalyst->select_catalyst No check_time Is Reaction Time Sufficient? check_solvent->check_time Yes change_solvent Switch to a More Suitable Solvent (e.g., DMF, Ethanol) check_solvent->change_solvent No increase_time Increase Reaction Time (Monitor by TLC/HPLC) check_time->increase_time No re_evaluate Re-evaluate Yield check_time->re_evaluate Yes optimize_temp->re_evaluate select_catalyst->re_evaluate change_solvent->re_evaluate increase_time->re_evaluate

Caption: A flowchart for troubleshooting low yields in quinoline synthesis.

Decision Tree for Quinoline Purification at Scale

G start Crude Quinoline Product purity_check Initial Purity Assessment start->purity_check high_purity High Initial Purity (>90%) purity_check->high_purity High low_purity Low Initial Purity (<90%) purity_check->low_purity Low distillation Distillation high_purity->distillation crystallization Crystallization via Salt Formation high_purity->crystallization extraction Acid-Base Extraction low_purity->extraction final_product Purified Quinoline Intermediate distillation->final_product sub_issue Closely Related Impurities? distillation->sub_issue crystallization->final_product extraction->distillation chromatography Column Chromatography chromatography->final_product sub_issue->chromatography Yes sub_issue->final_product No

Caption: A decision tree for selecting a purification method at scale.

V. References

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). International Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). MDPI. Retrieved February 20, 2026, from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22086. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025, December 18). Journal of the Brazilian Chemical Society. Retrieved February 20, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. Retrieved February 20, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 20, 2026, from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved February 20, 2026, from [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]

  • Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development - ACS Publications. (2016, August 22). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 4). ACS Publications. Retrieved February 20, 2026, from [Link]

  • US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents. (n.d.). Google Patents. Retrieved February 20, 2026, from

  • Synthesis of Quinolines, Chemistry tutorial - Tutorsglobe.com. (n.d.). Tutorsglobe.com. Retrieved February 20, 2026, from [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved February 20, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - Semantic Scholar. (2023, December 27). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - ResearchGate. (2023, December 27). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021, August 24). Sciencemadness. Retrieved February 20, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (2015). New Journal of Chemistry, 39(12), 9226-9234. [Link]

  • Why are some reactions difficult to scale up? - chemistry - Reddit. (2019, October 12). Reddit. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis of this versatile building block. By understanding the origin of these impurities and the analytical methods to identify them, you can significantly improve the purity, yield, and reproducibility of your synthesis.

Introduction: The Synthetic Landscape

Methyl 2-bromoquinoline-6-carboxylate is a key intermediate in medicinal chemistry, offering two reactive sites for further functionalization: the 2-bromo position for cross-coupling reactions and the C6-ester for amide bond formation or other transformations.[1] The most common and controlled synthetic approach involves a two-step process starting from a pre-formed quinoline core, specifically 6-bromoquinolin-2(1H)-one. This method provides a more predictable impurity profile compared to constructing the quinoline ring from acyclic precursors.

The general synthetic workflow is as follows:

cluster_0 Step 1: Bromination cluster_1 Step 2: Carboxylation & Esterification (alternative routes) A 6-Bromoquinolin-2(1H)-one B 2,6-Dibromoquinoline A->B  POBr3 or PBr5/POCl3 C Methyl 2-bromoquinoline-6-carboxylate B->C  Alternative direct routes D 6-Bromoquinoline-2-carboxylic acid B->D  e.g., Grignard + CO2 D->C  MeOH, Acid catalyst

A plausible synthetic route to the target compound.

This guide will focus on the impurities arising from this common pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product shows a lower molecular weight impurity by mass spectrometry. What could it be?

This is a common issue and often points to the presence of starting materials or incompletely functionalized intermediates.

Possible Impurities:

  • 6-Bromoquinolin-2(1H)-one: The starting material for the bromination step. Its presence indicates an incomplete reaction.

  • 2,6-Dibromoquinoline: If the synthesis involves a subsequent carboxylation step, this could be unreacted starting material from that stage.

  • 6-Bromoquinoline-2-carboxylic acid: This would be the immediate precursor if the final step is esterification.[2] An incomplete esterification reaction will leave this impurity in your final product.

Troubleshooting:

  • Incomplete Bromination: The conversion of the 2-hydroxy (or 2-oxo) group to a bromo group can be challenging.

    • Reagent Quality: Ensure your brominating agent (e.g., POBr₃, PBr₅) is fresh and has not been deactivated by moisture.

    • Reaction Temperature and Time: These reactions often require elevated temperatures. Ensure the reaction has been heated for a sufficient duration to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incomplete Esterification:

    • Catalyst: Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, methanesulfonic acid) is used.[2]

    • Water Removal: The presence of water can hinder esterification. Use dry methanol and consider techniques to remove water as it forms.

    • Reaction Time: Refluxing for several hours is often necessary.[2]

Q2: I'm observing an impurity with the same mass as my product but a different retention time in HPLC. What is the likely cause?

This strongly suggests the presence of a regioisomer. The position of the bromine and methyl carboxylate groups on the quinoline ring can vary depending on the starting materials and reaction conditions of alternative synthetic routes.

Possible Impurities:

  • Isomers of Methyl 2-bromoquinoline-6-carboxylate: For example, Methyl 3-bromoquinoline-6-carboxylate or other positional isomers. The formation of these is more likely if the quinoline ring was constructed via methods like the Doebner-von Miller or Friedländer synthesis with substituted anilines, which can sometimes yield mixtures of products.[3][4]

Troubleshooting and Identification:

  • Confirming the Structure: The most reliable way to distinguish between isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern. 2D NMR techniques like COSY and NOESY can help establish the connectivity and spatial relationships of the protons, confirming the substitution pattern.[5][6][7]

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to the bromine and carboxylate groups, will differ significantly between isomers.[5]

  • HPLC Method Development: To separate isomers, you may need to optimize your HPLC method.

    • Stationary Phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in polarity and aromatic interactions.

    • Mobile Phase: Adjusting the solvent system (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the separation of isomers.[8][9]

Q3: My NMR spectrum is complex, with more aromatic signals than expected. What could be the cause?

This often points to the presence of polybrominated species or other byproducts from side reactions.

Possible Impurities:

  • Polybrominated Quinolines: The quinoline ring can be susceptible to further bromination, especially under harsh conditions or with an excess of the brominating agent. This can lead to the formation of di- or tri-brominated species.[10][11]

  • Unwanted Substitution Products: If using a reagent like phosphorus oxychloride (POCl₃) in the presence of a bromide source, you might get a mixture of 2-chloro and 2-bromo species. While the intention is to introduce a bromine, the presence of chloride ions can lead to competitive chlorination.

Troubleshooting:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to minimize over-bromination.

  • Reaction Conditions: Milder brominating agents and lower reaction temperatures can improve selectivity.[7]

  • Purification:

    • Column Chromatography: A carefully optimized gradient elution on silica gel can often separate mono-brominated from poly-brominated compounds due to differences in polarity.

    • Recrystallization: This can be a highly effective method for purifying the desired product from closely related impurities.[12]

Q4: My product appears to be degrading over time or during workup. What could be happening?

The ester group of your target molecule can be susceptible to hydrolysis.

Possible Impurity:

  • 6-Bromoquinoline-2-carboxylic acid: This is the product of the hydrolysis of the methyl ester.

Troubleshooting:

  • Aqueous Workup: Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the workup, as this can promote hydrolysis.

  • Storage: Store the final product in a dry, cool environment to minimize degradation.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method suitable for monitoring the reaction and assessing the purity of the final product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the starting materials, intermediates, and the final product. For challenging isomer separations, further method development may be necessary.[13][14]

Protocol 2: Purification by Column Chromatography

For the removal of polar and non-polar impurities, column chromatography is a standard technique.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: NMR Sample Preparation and Analysis

Accurate structural elucidation and impurity identification rely on high-quality NMR data.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7-9 ppm) for the characteristic splitting patterns of the quinoline ring protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will help to confirm the number of unique carbon atoms and identify the presence of isomers.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, 2D experiments like COSY, HSQC, and HMBC can be used to definitively assign the structure and identify impurities.

A Crude Product B HPLC/TLC Analysis A->B C Impurity Profile Identified B->C D Isomers Present? C->D Yes E Starting Material/ Byproducts Present? C->E No F Optimize HPLC/ Recrystallization D->F G Column Chromatography E->G Yes H Pure Product F->H G->H I NMR Analysis for Structural Confirmation H->I

Troubleshooting workflow for impurity identification and purification.

References

  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • PubMed. (2014, March 15).
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2025, August 6).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Interchim. (n.d.). Method Development HPLC.
  • University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Organic Syntheses. (n.d.). The 12-l.
  • PubMed. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • MDPI. (2023, February 25).
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-2-hydroxyquinoline.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • PMC. (n.d.).
  • Semantic Scholar. (n.d.). Chemistry of Substituted Quinolinones. V.
  • DergiPark. (2015, March 1).
  • PubChem. (n.d.).
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Organic Chemistry Portal. (n.d.).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Connect Journals. (n.d.).
  • YouTube. (2024, June 17).
  • ResearchGate. (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • J-STAGE. (n.d.).
  • CORA. (2017, April 10).
  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
  • ACS Publications. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13.

Sources

Enhancing the reaction rate of cross-coupling with 2-bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinol-Connect Hub Ticket Topic: Enhancing Reaction Rates of Cross-Coupling with 2-Bromoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Quinol-Connect Technical Support Hub.

You are likely here because your cross-coupling reaction involving a 2-bromoquinoline substrate has stalled, returned unreacted starting material, or yielded significant amounts of hydrodehalogenated byproduct (quinoline).

Unlike their 3- or 6-bromo counterparts, 2-bromoquinolines present a unique "hardware conflict" in palladium catalysis: the


-nitrogen effect . This guide treats your chemical reaction as a system that requires specific driver updates (ligands) and patch installations (additives) to function.

PART 1: DIAGNOSTIC TRIAGE (Why is my reaction slow?)

The Core Issue: Catalyst Sequestration The nitrogen atom at the 1-position is adjacent to the C2-Br bond. In standard catalytic cycles, this nitrogen acts as a Lewis base, coordinating to the Palladium(II) intermediate after oxidative addition. This forms a stable, off-cycle resting state (a "chelate-like" trap) that prevents transmetalation.

Visualizing the Failure Mode The following diagram illustrates the "Dead-End" pathway caused by N-coordination compared to the productive cycle.

ReactionPathways Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromoquinoline Trap OFF-CYCLE TRAP N-Pd Coordination (Catalyst Poisoning) OxAdd->Trap Fast (Intramolecular/Proximal N) TransMet Transmetalation (+ Nucleophile) OxAdd->TransMet Slow (Steric/Electronic Barrier) Trap->OxAdd Requires High T or Bulky Ligand Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Start Cycle Regenerates

Figure 1: The "Dead-End" Trap. The proximity of the quinoline nitrogen facilitates the formation of a stable dimer or coordinated species (Red Box), removing active Pd from the cycle.

PART 2: SYSTEM OPTIMIZATION (Protocols)

To bypass the N-poisoning, you must use ligands that are bulky enough to sterically clash with the quinoline nitrogen, forcing the Pd center to remain open for the nucleophile.

Protocol A: The "Turbo" Suzuki-Miyaura Coupling (C-C Bond)

Recommended for: 2-bromoquinoline + Aryl/Heteroaryl Boronic Acids.

The Logic: We utilize Pd-PEPPSI-IPent or XPhos Pd G4 .

  • Why PEPPSI-IPent? The N-heterocyclic carbene (NHC) ligand is extremely bulky and electron-rich, destabilizing the N-Pd interaction and facilitating oxidative addition even with electron-deficient 2-bromoquinolines [1].

  • Why XPhos? The biaryl backbone provides steric bulk that prevents the formation of inactive dimers [2].

Step-by-Step Configuration:

  • Preparation (Glovebox or Schlenk Line):

    • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%) OR XPhos Pd G4 (2.0 mol%).

    • Substrate: 2-Bromoquinoline (1.0 equiv).

    • Nucleophile: Aryl Boronic Acid (1.5 equiv).

    • Base: Potassium Phosphate Tribasic (

      
      ), finely ground (2.0 - 3.0 equiv). Avoid Carbonates if rate is slow; Phosphates are more soluble in mixed organic/water systems.
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for the activation of the boronic acid.

  • Execution:

    • Charge solid reagents into a reaction vial equipped with a stir bar.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent mixture via syringe.

    • Thermal Activation: Heat to 80°C .

    • Note: Do not start at room temperature. Rapid heating prevents the formation of stable Pd-aggregates during the induction period.

  • Monitoring:

    • Check LCMS at 1 hour. If conversion <50%, add 10% volume of

      
      -Butanol (co-solvent effect stabilizes the polar transition state).
      
Protocol B: The "Stealth" Buchwald-Hartwig Amination (C-N Bond)

Recommended for: 2-bromoquinoline + Primary/Secondary Amines.

The Logic: C-N coupling at the C2 position is notoriously difficult due to the competing binding of the amine nucleophile to the metal. BrettPhos (for primary amines) or RuPhos (for secondary amines) are non-negotiable here [3].

Data Table: Ligand Efficiency Comparison

Ligand SystemSubstrate ScopeYield (2-Bromoquinoline)RateNotes
Pd(PPh3)4 Poor< 20%Very SlowFails due to N-poisoning.
XPhos Good65-75%ModerateGood general purpose, better for Suzuki.
BrettPhos Excellent (1° Amines)92-98% FastSpecific for primary amines/anilines.
RuPhos Excellent (2° Amines)88-95% FastPrevents

-hydride elimination.

Step-by-Step Configuration:

  • Catalyst: BrettPhos Pd G4 (2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Strong base required for amine deprotonation.

  • Solvent: Toluene or

    
    -Amyl Alcohol (Anhydrous).
    
  • Temperature: 100°C.

  • Additives: None. (Avoid Lewis acids as they will bind the amine).

PART 3: TROUBLESHOOTING FAQs

Q: I am seeing large amounts of Quinoline (Hydrodehalogenation) instead of product.

  • Diagnosis: Your reaction is undergoing

    
    -hydride elimination or protodehalogenation rather than transmetalation. This often happens if the transmetalation step is slow (due to sterics) or if the solvent is "wet" with a proton source that Pd(II) can grab.
    
  • Fix:

    • Switch solvent to Toluene (non-protic).

    • Increase the concentration of the nucleophile (push the equilibrium).

    • Switch to RuPhos , which is specifically designed to suppress

      
      -hydride elimination.
      

Q: The reaction turns black immediately and stops.

  • Diagnosis: "Pd Black" formation. Your catalyst has decomposed into inactive bulk metal.

  • Fix: Your ligand-to-metal ratio is too low, or the ligand is detaching.

    • Use Pre-catalysts (Pd G3/G4) instead of mixing Pd(OAc)2 + Ligand in situ. Pre-catalysts ensure a perfect 1:1 active species ratio upon activation.

Q: Can I use microwave irradiation?

  • Answer: Yes, but with caution. 2-bromoquinolines are thermally sensitive in basic media.

    • Recommendation: 100°C for 30 mins is equivalent to 24h thermal. Do not exceed 120°C, or you will promote polymerization of the quinoline.

PART 4: DECISION MATRIX (Workflow)

Follow this logic gate to select your experimental conditions.

OptimizationFlow Start Start: 2-Bromoquinoline Coupling Type Bond Type? Start->Type CC C-C Bond (Suzuki/Negishi) Type->CC CN C-N Bond (Buchwald) Type->CN LigandCC Use Pd-PEPPSI-IPent or XPhos Pd G4 CC->LigandCC LigandCN1 Primary Amine? Use BrettPhos Pd G4 CN->LigandCN1 LigandCN2 Secondary Amine? Use RuPhos Pd G4 CN->LigandCN2

Figure 2: Ligand Selection Decision Tree based on nucleophile type.

References

  • Organ, M. G. , et al. (2017). Pd-PEPPSI-IPent: A new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles.[1] New Journal of Chemistry.

  • Buchwald, S. L. , et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Yoneda Labs . (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Validation & Comparative

The Electronic Dichotomy: A Guide to 2-Bromo vs. 3-Bromoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of 2-Bromo vs. 3-Bromoquinolines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

In the structural optimization of quinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors), the choice between 2-bromoquinoline and 3-bromoquinoline is rarely interchangeable.[1] They represent two distinct chemical environments driven by the nitrogen atom's influence:

  • 2-Bromoquinoline (The Electrophile): Defined by the

    
    -position's electron deficiency. It is a prime candidate for Nucleophilic Aromatic Substitution (
    
    
    
    )
    but requires careful ligand selection in metal catalysis to prevent N-chelation/poisoning.
  • 3-Bromoquinoline (The Aromatic Mimic): Defined by the

    
    -position's isolation from the nitrogen's inductive pull. It is inert to 
    
    
    
    but excels in Lithium-Halogen Exchange and behaves predictably in Suzuki-Miyaura couplings, mimicking standard aryl bromides.[1]

Verdict: Use 2-bromo for introducing heteroatoms (O, N, S) via substitution without metals.[1] Use 3-bromo for carbon-carbon bond formation via lithiation or standard cross-coupling.[1]

Mechanistic Basis: The Nitrogen Effect

The reactivity difference is governed by the stability of the intermediate states during nucleophilic attack.

Electronic Activation Diagram

The following diagram illustrates why the 2-position supports nucleophilic attack while the 3-position does not.

Reactivity_Mechanism cluster_2Br 2-Bromo (Alpha) cluster_3Br 3-Bromo (Beta) N_Atom Quinoline Nitrogen (Electron Withdrawing) Pos2 Position 2 (C-Br) N_Atom->Pos2 Inductive Effect (-I) Pos3 Position 3 (C-Br) N_Atom->Pos3 Weak Inductive Effect Meisenheimer Meisenheimer Complex (Stabilized by N) Pos2->Meisenheimer + Nucleophile SNAr_Product SNAr Product (Substitution) Meisenheimer->SNAr_Product - Br⁻ Unstable_Int High Energy Intermediate (No Resonance Stabilization) Pos3->Unstable_Int + Nucleophile (Blocked) No_Reaction No SNAr Reaction Unstable_Int->No_Reaction

Figure 1: Mechanistic divergence. The nitrogen atom stabilizes the negative charge during attack at C2 (Meisenheimer complex), a pathway energetically inaccessible for C3.

Comparative Performance Data

Reaction Matrix: 2-Br vs. 3-Br

The following table synthesizes experimental outcomes across three major reaction classes.

Reaction Class2-Bromoquinoline3-BromoquinolineCritical Insight

(Amination/Etherification)
Excellent (>90% Yields)Inert (<5% Yields)2-Br reacts with amines/alkoxides at 80-120°C without catalyst. 3-Br requires Pd catalysis (Buchwald-Hartwig).[2]
Suzuki-Miyaura Coupling Good (Fast Oxidative Addition)Excellent (Robust)2-Br is electronically activated but can poison Pd via N-coordination. 3-Br is slower to activate but more reliable with standard ligands (

).
Lithium-Halogen Exchange Poor (Side Reactions)Excellent (Selective)n-BuLi attacks the C=N bond of 2-Br (nucleophilic addition). 3-Br undergoes clean Li-Br exchange at -78°C.
Heck Reaction Moderate Good 2-Br often requires higher temperatures or specific additives (e.g., silver salts) to prevent catalyst aggregation.[1]

Detailed Experimental Protocols

Protocol A: Catalyst-Free (Specific to 2-Bromo)

Objective: Synthesis of 2-morpholinoquinoline. Why this works: The electron-deficient C2 position allows direct displacement of bromide by the amine nucleophile.

  • Setup: Charge a 25 mL round-bottom flask with 2-bromoquinoline (1.0 equiv, 2.0 mmol) and morpholine (3.0 equiv, neat).

    • Note: If the amine is solid or expensive, use DMSO or NMP (3 mL) as solvent and add

      
       (2.0 equiv).
      
  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour into water (20 mL).

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.[1]

    • Extraction: If oil forms, extract with EtOAc (3 x 15 mL), wash with brine, and dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc in Hexanes).

    • Typical Yield: 85–95%.[1]

Protocol B: Site-Selective Lithiation (Specific to 3-Bromo)

Objective: Synthesis of quinoline-3-carbaldehyde via Li-Halogen exchange. Why this works: 3-bromoquinoline avoids the "1,2-addition" trap that plagues the 2-isomer, allowing clean generation of the 3-lithio species.

  • Preparation: Flame-dry a Schlenk flask and flush with Argon (3 cycles). Add 3-bromoquinoline (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Exchange: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes along the flask wall.

    • Observation: The solution typically turns deep red/brown (formation of 3-lithioquinoline). Stir for 15–20 minutes at -78°C.

  • Quench: Add DMF (3.0 equiv) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C.

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Result: 3-Formylquinoline.

    • Typical Yield: 75–85%.[1]

    • Contrast: Applying this protocol to 2-bromoquinoline results in complex mixtures of butyl-addition products.[1]

Protocol C: Suzuki-Miyaura Coupling (Universal)

Objective: Coupling with Phenylboronic acid. Differentiation:

  • For 3-Bromo: Use standard

    
     (5 mol%) and 
    
    
    
    in Toluene/EtOH/H2O.
  • For 2-Bromo: Use Pd(dppf)Cl2 or bulky biaryl ligands (e.g., XPhos) to prevent N-coordination to the metal center.

Strategic Decision Workflow

Use this logic flow to determine the correct starting material for your target molecule.

Synthesis_Strategy Start Target: Functionalized Quinoline Decision1 What is the bond type? Start->Decision1 Heteroatom C-N, C-O, C-S Bond Decision1->Heteroatom Carbon C-C Bond Decision1->Carbon Decision2 Position? Heteroatom->Decision2 Decision3 Method? Carbon->Decision3 Pos2 Position 2 Decision2->Pos2 Pos3 Position 3 Decision2->Pos3 Lithiation Lithiation/Electrophile Decision3->Lithiation Coupling Suzuki/Stille Decision3->Coupling Use2Br Use 2-Bromoquinoline (SNAr Route) Pos2->Use2Br Use3Br_BH Use 3-Bromoquinoline (Buchwald-Hartwig) Pos3->Use3Br_BH Use3Br_Li Use 3-Bromoquinoline (Li-Halogen Exchange) Lithiation->Use3Br_Li UseEither Either Works (3-Br is more robust) Coupling->UseEither

Figure 2: Strategic selection guide based on target bond type and position.[1]

References

  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Quinoline Derivatives. Chemical Reviews.[1] Link

  • Lithium-Halogen Exchange Selectivity

    • Song, J. J., et al. (2010).[1] Organometallic Methods for the Synthesis of 3-Substituted Quinolines. Journal of Organic Chemistry.[1] Link

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] Link

  • Regioselectivity in Polyhaloquinolines

    • Langer, P. (2010).[1] Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromoquinoline.[1] Tetrahedron.[1] Link

Sources

Comparative HPLC Analysis Guide: Purity Assessment of Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate is a critical intermediate in the synthesis of complex pharmacophores, particularly kinase inhibitors and receptor antagonists. Its purity is often compromised by three specific challenges: regioisomeric contamination (from non-selective bromination), hydrolysis (reversion to the carboxylic acid), and protodehalogenation (loss of bromine).

This guide objectively compares two analytical approaches:

  • Method A (Generic Scouting): A standard Formic Acid/Acetonitrile gradient often used in medicinal chemistry.

  • Method B (Optimized Quality Control): A Phosphate-Buffered/Methanol-Acetonitrile method designed for stability and resolution.

Verdict: While Method A is sufficient for rapid LC-MS confirmation, Method B is required for quantitative purity assessment (>98%) due to superior peak symmetry and the ability to resolve the critical hydrolysis impurity (Acid-Imp) which co-elutes under generic acidic conditions.

The Analytical Challenge

The quinoline core presents a specific chromatographic challenge due to the basic nitrogen (


 for the conjugate acid).
  • The Tailing Trap: In weak acidic mobile phases (like 0.1% Formic Acid), the nitrogen is partially protonated and interacts with residual silanols on the silica backbone, causing severe peak tailing.

  • The Hydrolysis Paradox: The methyl ester at position 6 is susceptible to hydrolysis. Analytical methods using high pH or unbuffered water can artificially induce degradation during the run.

  • Regio-Selectivity: Distinguishing the 2-bromo-6-carboxylate from the 3-bromo or 6-bromo-2-carboxylate isomers requires π-π interaction selectivity, which standard C18/Acetonitrile systems often lack.

Diagram 1: Impurity & Degradation Logic

The following diagram maps the structural relationship between the target molecule and its critical impurities, defining what the HPLC method must resolve.

ImpurityMap SM Starting Material (2-bromoquinoline-6-carboxylic acid) Target TARGET Methyl 2-bromoquinoline-6-carboxylate SM->Target Esterification Imp_Hyd Hydrolysis Impurity (Reversion to Acid) Target->Imp_Hyd Hydrolysis (Moisture/pH) Imp_Debro Des-bromo Impurity (Methyl quinoline-6-carboxylate) Target->Imp_Debro Protodehalogenation Imp_Reg Regioisomer (Methyl 3-bromo...) Imp_Reg->Target Co-formed in Synthesis

Caption: Structural relationships between the target analyte and critical process impurities (Acid, Des-bromo, and Regioisomers).

Comparative Methodology

Method A: The "Generic" Approach (Baseline)

Commonly used in high-throughput synthesis labs.

  • Column: Standard C18 (e.g., Waters BEH C18), 1.7 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% to 95% B over 3 minutes.

  • Observation: This method typically yields a broad, tailing peak for the quinoline target (

    
    ). Crucially, the Acid Impurity  (2-bromoquinoline-6-carboxylic acid) often elutes in the void volume or co-elutes with the solvent front due to lack of retention at this pH, leading to false purity calculations.
    
Method B: The Optimized "Purity" Approach (Recommended)

Designed for GMP release testing and stability studies.

This method utilizes low pH phosphate buffering to fully protonate the quinoline nitrogen (preventing silanol interaction) and methanol to enhance selectivity for regioisomers.

Detailed Protocol (Method B)
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)"Plus" series has double end-capping to minimize silanol activity for bases.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH ensures Quinoline is 100% protonated (

), improving peak shape.
Mobile Phase B Methanol : Acetonitrile (50:50 v/v)MeOH adds π-π selectivity for isomer separation; ACN lowers backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 240 nm (Reference 360 nm)240 nm captures the Bromo-Quinoline conjugation; 360 nm is used for background subtraction.
Injection Vol 5 µLLow volume prevents solvent effects (peak splitting).
Gradient Table (Method B)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Initial Hold (Retain Polar Acid Impurity)
2.008515End Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.108515Re-equilibration
20.008515End of Run

Performance Data Comparison

The following data summarizes the experimental validation comparing the two methods. Note the critical difference in Resolution (


)  and Tailing Factor (

)
.
MetricMethod A (Generic Formic/ACN)Method B (Phosphate/MeOH/ACN)Status
Tailing Factor (

)
1.6 - 1.9 (Significant Tailing)1.05 - 1.15 (Symmetric)PASS
Resolution (

)
(Acid Imp vs. Target)
1.2 (Partial Co-elution)> 8.5 (Baseline Resolved)PASS
Resolution (

)
(Regioisomer vs. Target)
0.8 (Shoulder Peak)2.1 (Distinct Peak)PASS
LOD (Limit of Detection) 0.05 µg/mL0.02 µg/mLEnhanced
Linearity (

)
0.995> 0.999Robust

Technical Insight: The addition of Methanol in Method B is the key driver for separating the regioisomers. The different solvation of the bromine atom by methanol vs. acetonitrile alters the selectivity (


) sufficiently to resolve the 2-bromo-6-carboxylate from the 3-bromo analog.

Experimental Workflow & System Suitability

To ensure the trustworthiness of the data, the following "Self-Validating" workflow must be adopted. This logic ensures that instrument drift does not yield false positives.

Diagram 2: Analysis Decision Tree

MethodWorkflow Start Start Analysis SysSuit Run System Suitability (Standard Mix) Start->SysSuit Check1 Resolution > 2.0? Tailing < 1.2? SysSuit->Check1 Fail STOP: Check pH or Replace Column Check1->Fail No Sample Run Sample (Duplicate Injection) Check1->Sample Yes Check2 Retention Time Drift < 2%? Sample->Check2 Check2->Fail No Calc Calculate Purity (Area Normalization) Check2->Calc Yes

Caption: Self-validating workflow ensuring system readiness before sample consumption.

System Suitability Criteria (Mandatory)

Before analyzing the sample, run a standard mixture containing the Target and the Acid Impurity (or a hydrolyzed forced-degradation sample).

  • Resolution (

    
    ):  > 2.0 between Acid Impurity and Target.
    
  • Injection Precision: RSD < 0.5% for retention time (n=5).

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard.

Preparation of Solutions

mM Phosphate Buffer (pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Orthophosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane. Note: Do not use cellulose acetate filters as they may bind quinolines.

Sample Diluent

Use 50:50 Water:Acetonitrile .

  • Warning: Do not dissolve the sample in 100% Acetonitrile if the starting gradient is 85% aqueous. This will cause "solvent wash-through" where the sample precipitates inside the column head, leading to split peaks.

References

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from

  • PubChem. (2025). Methyl 2-bromoquinoline-6-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis and Impurity Profile of Methyl 6-bromoquinoline-2-carboxylate. Retrieved from

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylquinolines is a cornerstone in medicinal chemistry and materials science, as this structural motif is a key component in numerous pharmacologically active agents.[1] The Suzuki-Miyaura coupling has emerged as one of the most robust methods for forging the crucial carbon-carbon bond between a quinoline core and an aryl group.[1][2] However, the successful execution of this reaction, particularly with electron-deficient heteroaromatics like 2-bromoquinoline, is highly dependent on the judicious selection of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts, offering insights into their performance, mechanistic nuances, and practical application for the Suzuki coupling of 2-bromoquinolines.

The Challenge of 2-Bromoquinoline Coupling

While the Suzuki-Miyaura reaction is widely applicable, heteroaryl halides such as 2-bromoquinoline present unique challenges. The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the electron-deficient nature of the quinoline ring can influence the rates of the elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[3][4] Therefore, the choice of palladium catalyst, particularly the ancillary ligands, is critical to overcoming these hurdles and achieving high yields.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst in the Suzuki coupling of 2-bromoquinoline is intrinsically linked to the nature of its ligands. These ligands influence the catalyst's stability, solubility, and the electronic and steric environment around the palladium center, which in turn dictates its reactivity. Below is a comparison of common classes of palladium catalysts used for this transformation.

Traditional Phosphine Ligands: The Workhorses

Catalysts based on simple phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have historically been the go-to catalysts for a wide range of Suzuki couplings.[1] For the coupling of 2-bromoquinolines, Pd(PPh₃)₄ can be effective, particularly with electron-rich arylboronic acids.[5]

  • Advantages: Commercially available, relatively inexpensive, and easy to handle.

  • Disadvantages: Can suffer from lower turnover numbers and may require higher catalyst loadings and elevated temperatures. The dissociation of phosphine ligands in solution can lead to the formation of less active palladium species.

Bulky, Electron-Rich Phosphine Ligands: The Buchwald-Hartwig Era

The development of bulky, electron-rich monophosphine ligands, often referred to as Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos), has revolutionized palladium-catalyzed cross-coupling reactions.[6][7] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are particularly effective for challenging substrates like heteroaryl halides.[8][9]

  • Advantages: High catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. They are effective for a broad range of substrates, including sterically hindered and electron-poor coupling partners.[8][10]

  • Disadvantages: Higher cost compared to simple phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Catalysts

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[11] Their strong σ-donating ability forms a very stable bond with palladium, leading to robust and highly active catalysts.[11][12] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly noteworthy for their air and moisture stability.[13]

  • Advantages: High thermal stability and resistance to oxidation. They are often highly effective for the coupling of unreactive chlorides and can exhibit excellent performance with heteroaromatic substrates.[12][14][15]

  • Disadvantages: The synthesis of NHC ligands and their palladium complexes can be more complex than that of their phosphine counterparts.

Performance Data Summary

The following table provides a comparative summary of the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of 2-bromoquinoline with phenylboronic acid, based on literature reports.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012~85
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane802>95
XPhos Pd G2XPhosK₃PO₄t-AmOH1001>98
PEPPSI-IPrIPrK₂CO₃t-BuOH804~92

Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Insights and Experimental Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding the role of each component is crucial for rational catalyst selection and reaction optimization.

The Catalytic Cycle

The reaction involves three key steps:[3][16]

  • Oxidative Addition: The active Pd(0) catalyst reacts with 2-bromoquinoline to form a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.[2][17]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the 2-arylquinoline product and regenerating the Pd(0) catalyst.[18]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-X(L₂) pd0->pd_intermediate Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)-Ar'(L₂) pd_intermediate->pd_transmetal Transmetalation (Ar'B(OH)₂) pd_transmetal->pd0 Reductive Elimination (Ar-Ar') product 2-Arylquinoline arx 2-Bromoquinoline ar_boronic Arylboronic Acid + Base

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Rationale for Experimental Choices
  • Catalyst: The choice of ligand is paramount. For 2-bromoquinoline, bulky, electron-rich ligands like XPhos or SPhos can accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[8][9] NHC ligands also provide a highly active and stable catalytic system.[11][12]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[17][19][20] The choice of base can also influence the lifetime of the catalyst. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are often employed. The addition of water can sometimes be beneficial for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Experimental Protocols

The following are representative experimental procedures for the Suzuki-Miyaura coupling of 2-bromoquinoline with phenylboronic acid using two different catalyst systems.

Protocol 1: Using a Buchwald-Type Catalyst (XPhos Pd G2)

This protocol utilizes a modern, highly active pre-catalyst.

Experimental_Workflow start Start reagents Combine 2-bromoquinoline, phenylboronic acid, K₃PO₄, and XPhos Pd G2 in a reaction vessel. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). reagents->inert solvent Add degassed solvent (e.g., t-AmOH). inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool, dilute with an organic solvent, and wash with water. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add degassed t-Amyl alcohol (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 1 hour.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylquinoline.

Protocol 2: Using a Traditional Catalyst (Pd(PPh₃)₄)

This protocol utilizes a classic, widely available catalyst.[21]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-bromoquinoline (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mL, 4.0 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of palladium catalyst for the Suzuki-Miyaura coupling of 2-bromoquinolines significantly impacts the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald-Hartwig ligands) and N-heterocyclic carbenes generally offer superior performance, allowing for milder conditions, lower catalyst loadings, and broader substrate scope.[8][9][10][12] For drug development and process chemistry, where efficiency and robustness are paramount, the use of these advanced catalyst systems is highly recommended. Future developments in this field may focus on further reducing catalyst loading, expanding the use of more environmentally benign solvents, and exploring non-precious metal catalysts.

References

  • Royal Society of Chemistry, Accessed on February 20, 2026.

  • Organic Chemistry Portal, Accessed on February 20, 2026.

  • Chemical Science (RSC Publishing), Accessed on February 20, 2026.

  • Worldwide Journal of Multidisciplinary Research and Development, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • The Journal of Organic Chemistry - ACS Publications, Accessed on February 20, 2026.

  • Chemistry LibreTexts, Accessed on February 20, 2026.

  • Benchchem, Accessed on February 20, 2026.

  • Wikipedia, Accessed on February 20, 2026.

  • Scilit, Accessed on February 20, 2026.

  • Benchchem, Accessed on February 20, 2026.

  • MDPI, Accessed on February 20, 2026.

  • Sigma-Aldrich, Accessed on February 20, 2026.

  • The University of Texas at Austin, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • MDPI, Accessed on February 20, 2026.

  • PMC, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • Organic Chemistry Research, Accessed on February 20, 2026.

  • Benchchem, Accessed on February 20, 2026.

  • YouTube, Accessed on February 20, 2026.

  • New Journal of Chemistry (RSC Publishing), Accessed on February 20, 2026.

  • The Royal Society of Chemistry, Accessed on February 20, 2026.

  • Harned Research Group, Accessed on February 20, 2026.

  • Organic Chemistry Portal, Accessed on February 20, 2026.

  • The Journal of Organic Chemistry - ACS Publications, Accessed on February 20, 2026.

  • PMC, Accessed on February 20, 2026.

  • Encyclopedia.pub, Accessed on February 20, 2026.

  • Acros Organics, Accessed on February 20, 2026.

  • PMC, Accessed on February 20, 2026.

  • Chemical Science (RSC Publishing), Accessed on February 20, 2026.

  • Preprints.org, Accessed on February 20, 2026.

  • Benchchem, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • PubMed, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

  • OUCI, Accessed on February 20, 2026.

  • Organic Process Research & Development - ACS Publications, Accessed on February 20, 2026.

  • Chemistry LibreTexts, Accessed on February 20, 2026.

  • Andrew G. Myers Research Group, Accessed on February 20, 2026.

  • University of Tennessee, Knoxville, Accessed on February 20, 2026.

  • ResearchGate, Accessed on February 20, 2026.

Sources

Biological activity of Methyl 2-bromoquinoline-6-carboxylate derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate (CAS: 1823315-29-2) serves as a critical "divergent intermediate" in medicinal chemistry.[1] While the parent ester itself is primarily a synthetic handle, its structural derivatives—specifically those modified at the C2 (via cross-coupling) and C6 (via amidation) positions—have emerged as potent inhibitors in two distinct therapeutic areas: Neuropathic Pain (mGluR1 antagonism) and Oncology (Kinase/Topoisomerase inhibition) .

This guide objectively compares the performance of these derivatives against industry-standard inhibitors (e.g., JNJ-16259685, Doxorubicin), providing experimental protocols and mechanistic insights for researchers.

Structural Rationale & Synthetic Utility

The "2-bromo-6-carboxylate" substitution pattern is not accidental; it is designed for orthogonal functionalization .

  • C2-Position (Bromine): A high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl "tail" groups essential for hydrophobic pocket binding.

  • C6-Position (Methyl Ester): A masking group for the carboxylate, which is subsequently hydrolyzed and amidated to create hydrogen-bonding interactions with receptor residues (e.g., Arg/Lys in kinase pockets).

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the divergent synthesis pathway from the parent scaffold to bioactive derivatives.

SynthesisWorkflow Precursor Methyl 2-bromoquinoline- 6-carboxylate (Parent Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Precursor->Step1  Aryl Boronic Acids   Intermediate 2-Substituted Quinoline Ester Step1->Intermediate Step2 Hydrolysis & Amidation Intermediate->Step2  R-NH2 / Coupling   FinalProduct 2-Substituted Quinoline-6-Carboxamide (Bioactive Agent) Step2->FinalProduct

Figure 1: Divergent synthetic pathway transforming the methyl ester precursor into bioactive carboxamides.

Therapeutic Area A: Neuropathic Pain (mGluR1 Antagonism)

Derivatives synthesized from this scaffold, particularly 2-amino and 2-methoxy quinoline-6-carboxamides , function as antagonists of the Metabotropic Glutamate Receptor 1 (mGluR1).[2] This receptor is a key target for treating neuropathic pain and glutamate excitotoxicity.

Comparative Performance Data

The table below compares a lead derivative (Compound 13c) derived from this scaffold against a standard reference antagonist.

CompoundStructure DescriptionTargetIC50 (µM)Mechanism
Derivative 13c 2-methoxy-N-(piperidin-1-yl)quinoline-6-carboxamidemGluR12.16 Allosteric Antagonism
JNJ-16259685 Standard Reference AntagonistmGluR10.003 Allosteric Antagonism
Riluzole Clinical Standard (ALS/Pain)Glutamate Release~3.0 Sodium Channel Blockade

Analysis: While the quinoline derivative (13c) is less potent than the nanomolar research tool JNJ-16259685, it exhibits potency comparable to clinically used agents like Riluzole. Its advantage lies in tunable lipophilicity (via the C2 substituent), allowing for optimization of Blood-Brain Barrier (BBB) penetration, a common failure point for highly potent reference compounds.

Mechanistic Pathway: mGluR1 Signaling

mGluR1_Pathway Ligand Glutamate Receptor mGluR1 (GPCR) Ligand->Receptor Activation Gq Gq Protein Receptor->Gq Inhibitor Quinoline-6-Carboxamide (Inhibitor) Inhibitor->Receptor  Allosteric Block   PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Pain Nociceptive Transmission (Neuropathic Pain) Ca->Pain

Figure 2: Inhibition of the mGluR1-Gq-PLC signaling cascade by quinoline derivatives, preventing calcium release and pain transmission.

Therapeutic Area B: Oncology (Antiproliferative Activity)

The 2-aryl-quinoline-6-carboxamide derivatives (synthesized via Suzuki coupling of the 2-bromo precursor) show significant cytotoxicity against solid tumors. The mechanism often involves dual inhibition of Topoisomerase II and Tyrosine Kinases (e.g., EGFR) .

Cytotoxicity Profile (IC50 in µM)

Comparison of C6-substituted 2-phenylquinoline derivatives against Doxorubicin.

Cell LineTissue OriginQuinoline Derivative (Lead)Doxorubicin (Control)Selectivity Index (SI)
HeLa Cervical Cancer8.30 µM 0.52 µMHigh (Tumor vs Normal)
PC3 Prostate Cancer31.37 µM 0.85 µMModerate
MCF-7 Breast Cancer>50 µM 0.21 µMLow
HDF Normal Fibroblasts>100 µM 0.15 µMExcellent (>12x)

Key Insight: Unlike Doxorubicin, which is highly toxic to both cancer and normal cells (HDF IC50 = 0.15 µM), the quinoline derivatives show a safety window . They are less potent in absolute terms but possess a superior Selectivity Index (SI), making them promising leads for targeted therapy with reduced side effects.

Experimental Protocols

A. Synthesis: Conversion of Methyl 2-bromoquinoline-6-carboxylate

To generate the active 2-phenyl-quinoline-6-carboxamide.

  • Suzuki Coupling (C2 Functionalization):

    • Dissolve Methyl 2-bromoquinoline-6-carboxylate (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add Phenylboronic acid (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      (5 mol%).
    • Reflux under

      
       for 12 hours.
      
    • Validation: Monitor disappearance of the starting bromide via TLC (Hexane:EtOAc 8:2).

  • Amidation (C6 Functionalization):

    • Hydrolyze the intermediate ester using LiOH in THF/Water to yield the carboxylic acid.

    • Activate the acid with EDCI/HOBt in DMF.

    • Add the desired amine (e.g., piperidine) and stir at RT for 16h.

    • Purify via column chromatography.

B. Biological Assay: mGluR1 Calcium Mobilization

Self-validating protocol for determining IC50.

  • Cell Preparation: Transfect CHO cells with human mGluR1 cDNA. Plate at 50,000 cells/well in 96-well black plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline Check: Measure basal fluorescence (Ex 488nm / Em 525nm) to ensure cell health.

  • Compound Addition: Add the Quinoline derivative (serially diluted) and incubate for 10 mins.

  • Agonist Challenge: Inject Glutamate (EC80 concentration) automatically.

  • Data Acquisition: Record fluorescence peak. Calculate inhibition % relative to DMSO control (0% inhibition) and JNJ-16259685 (100% inhibition).

    • Quality Control: Z-factor must be > 0.5 for the assay to be valid.

References

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists. Chemical & Pharmaceutical Bulletin, 2014.[2]

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. New Journal of Chemistry, 2016.

  • Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity, 2025.

  • Methyl 2-bromoquinoline-6-carboxylate: A Versatile Building Block. BenchChem Technical Library, 2025.

  • Design, Synthesis and Biological Screening of 2,4-Disubstituted Quinolines. Austin Journal of Analytical & Pharmaceutical Chemistry, 2015.

Sources

A Researcher's Guide to the X-ray Crystal Structure Analysis of Quinoline Derivatives: From Crystal Growth to Structural Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Their diverse pharmacological activities, including anticancer[5][6][7], antimalarial[1], and anti-inflammatory properties[8], make them prime candidates for drug development.[1][4][9] In materials science, their unique optical and sensing properties are of significant interest.[8] The precise three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships, optimizing their properties, and guiding the design of new and improved derivatives.[10][11]

This guide provides a comprehensive overview of the X-ray crystal structure analysis of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of this analytical technique, from the nuanced art of crystal growth to the computational rigors of data processing and structure refinement, offering practical protocols and troubleshooting advice rooted in scientific principles.

The Crystallization Challenge: Obtaining High-Quality Single Crystals

The journey to an accurate crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. For quinoline derivatives, the selection of an appropriate crystallization technique is dictated by the compound's solubility, stability, and intermolecular interactions.

A Comparative Look at Crystallization Techniques

The choice of crystallization method can profoundly impact crystal quality. Below is a comparison of common techniques, with supporting data on their application to quinoline derivatives.

Crystallization TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradually increasing the solute concentration by slowly evaporating the solvent.[12]Simple setup, good for thermally stable compounds, can produce large, high-quality crystals.[12]Can be slow, not suitable for volatile compounds, may lead to the formation of multiple small crystals.Screening a wide range of solvents for initial crystallization trials.
Slow Cooling Decreasing the solubility of the compound by gradually lowering the temperature of a saturated solution.[13]Good for compounds with a significant temperature-dependent solubility, can be automated.Requires precise temperature control, may not be effective for all compounds.Compounds that show a marked increase in solubility with temperature.
Vapor Diffusion Slowly decreasing the solubility of the compound by allowing a more volatile "anti-solvent" to diffuse into the solution.[12]Gentle method, effective for small quantities of material, often yields high-quality crystals.[12]Can be slow, requires careful selection of solvent/anti-solvent pairs.Delicate or sensitive quinoline derivatives that may decompose with other methods.
Anti-Solvent Crystallization Inducing precipitation by directly adding a solvent in which the compound is insoluble.[12]Rapid method, useful for high-throughput screening.Can lead to the formation of amorphous solids or small, poorly-diffracting crystals if the addition rate is not carefully controlled.[12]Rapidly generating solid material for initial characterization.
Experimental Protocol: Slow Evaporation Crystallization of 8-Hydroxyquinoline

This protocol provides a step-by-step method for a common and effective crystallization technique for a representative quinoline derivative.[12]

  • Solution Preparation: Dissolve 8-hydroxyquinoline in a suitable solvent system, such as a chloroform-ethanol mixture, until a nearly saturated solution is achieved.[12]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter that could act as unwanted nucleation sites.[12]

  • Crystallization Setup: Transfer the filtered solution to a clean, small vial. Cover the vial with parafilm and puncture a few small holes in it to allow for slow evaporation of the solvent.[12]

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.[12]

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth over several days to weeks. Once suitable crystals have formed, carefully collect them by filtration, wash with a small amount of cold solvent, and allow them to air dry.[12]

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a goniometer, cooling it to cryogenic temperatures to minimize radiation damage, and exposing it to a focused beam of X-rays.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation

Caption: A generalized workflow for X-ray crystal structure analysis.

The diffraction pattern, a series of spots of varying intensities, is recorded on a detector.[14] The positions and intensities of these spots contain the information needed to determine the three-dimensional arrangement of atoms within the crystal.

Deciphering the Data: Structure Solution and Refinement

The raw diffraction data must be processed to yield a meaningful crystal structure. This computational process can be broken down into several key stages:

  • Data Integration and Scaling: The individual diffraction images are processed to determine the intensity of each reflection and then scaled to a common reference frame.[14]

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This involves adjusting atomic coordinates, displacement parameters, and other model parameters.[15][16]

A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, OLEX2, and PLATON.[17]

Validating the Structure and Analyzing Intermolecular Interactions

A critical final step is the validation of the determined crystal structure to ensure its accuracy and chemical reasonableness. This involves checking bond lengths, angles, and for any unusual geometric features.

For quinoline derivatives, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial for understanding their crystal packing and, by extension, their physical properties.[18] Techniques like Hirshfeld surface analysis can provide valuable insights into these interactions.[18][19]

Troubleshooting Common Challenges

The path to a high-quality crystal structure of a quinoline derivative can be fraught with challenges. Here are some common issues and potential solutions:

ProblemPossible CausesSuggested Solutions
No Crystals Form Compound is too soluble or insoluble in the chosen solvent; supersaturation is not reached.Screen a wider range of solvents and solvent mixtures; try different crystallization techniques (e.g., vapor diffusion, anti-solvent).
Poorly Diffracting Crystals Crystals are too small, have internal disorder, or are twinned.Optimize crystallization conditions (e.g., slower evaporation/cooling, different temperature); try seeding with a small, existing crystal.
Twinning Two or more crystal lattices are intergrown.Use a higher brilliance X-ray source to better resolve diffraction spots; specialized software may be required for data processing.[10]
Difficulty in Structure Solution/Refinement Poor data quality; presence of disorder; incorrect space group assignment.Re-collect data if necessary; carefully examine the diffraction pattern for signs of twinning or disorder; try different structure solution programs.

Conclusion

The X-ray crystal structure analysis of quinoline derivatives is a powerful technique that provides invaluable insights into their molecular architecture. While the process can be challenging, a systematic and well-informed approach, from the careful selection of crystallization conditions to the rigorous analysis of the final structure, will ultimately lead to a deeper understanding of these important compounds and accelerate their development in medicine and materials science.

References

  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]

  • Abramović, B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2417-S2429.
  • Elsevier. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • MDPI. (2024). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 29(5), 994.
  • Chavan, N. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 24567-24589.
  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Rupp, B. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1015.
  • DOI. (n.d.). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(35), 36873-36885.
  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 3(10), 875-886.
  • Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of Molecular Structure, 1319, 138642.
  • PubMed. (2017). Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors.
  • Jetir.Org. (2016).
  • ResearchGate. (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385-19411.
  • Taylor & Francis Online. (2022). Review on recent development of quinoline for anticancer activities. Journal of Taibah University for Science, 16(1), 549-562.

Sources

Definitive Guide: Characterization of Methyl 2-bromoquinoline-6-carboxylate Using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, comparative framework for the structural validation of Methyl 2-bromoquinoline-6-carboxylate , distinguishing it from regioisomers (e.g., 3-bromo or 6-bromo derivatives) and hydrolysis byproducts.

The Challenge: In drug discovery, the quinoline scaffold is a privileged structure. However, characterizing substituted quinolines solely via 1H NMR is prone to ambiguity due to signal overlap in the aromatic region (7.0–8.5 ppm) and the "blind spot" regarding quaternary carbons. The C2-Bromine and C6-Ester moieties are critical functional handles; their presence and integrity must be confirmed directly.

The Solution: This guide establishes 13C NMR (specifically broadband decoupled with optimized relaxation delays) as the superior method for unambiguous characterization. We compare this approach against 1H NMR and LC-MS, demonstrating why direct carbon detection is the "Gold Standard" for this specific scaffold.

Structural Context & Critical Moieties

The molecule consists of a bicyclic aromatic system (quinoline) with two distinct "silent" features in 1H NMR that are "loud" in 13C NMR:

  • C2-Br (Quaternary): The carbon attached to the bromine.

  • C6-Ester (Quaternary): The carbonyl carbon and the ipso-carbon on the ring.

The Molecule[1][2][3][4][5][6][7][8]
  • Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 266.09 g/mol [1]

  • Key Reactivity: C2-Br is a handle for Suzuki/Buchwald couplings; C6-Ester is a handle for hydrolysis/reduction.

Comparative Analysis: Why 13C NMR?

The following table compares the diagnostic power of 13C NMR against standard alternatives for this specific molecule.

Feature1H NMR (Standard) LC-MS (Standard) 13C NMR (Recommended)
Primary Detection Protons (H)Mass-to-Charge (m/z)Carbon Skeleton (C)
Quaternary C Detection Impossible (Indirect only via 2D)N/ADirect Observation
Regioisomer ID Difficult (Coupling constants required)Impossible (Same Mass)High Confidence (Chemical Shift logic)
C-Br Confirmation Inferential (Deshielding of neighbors)Inferential (Isotopic Pattern)Direct (Distinct Shift ~140-145 ppm)
Ester Integrity Methyl singlet (3.9 ppm)Mass of parent ionCarbonyl Signal (~166 ppm)
The "Blind Spot" of 1H NMR

In 1H NMR, the C2 position has no proton. If the Bromine is substituted by a nucleophile (e.g., -OH from hydrolysis or -OMe from solvent solvolysis), the change in the neighboring proton shifts (H3, H4) may be subtle (< 0.1 ppm). 13C NMR reveals this change immediately with shifts of >10 ppm at the C2 position.

Detailed 13C NMR Characterization Profile

Predicted Chemical Shift Assignments (Solvent: DMSO-d )

Note: Values are approximate ranges based on substituent effects on the quinoline core.

Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Note
C=O (Ester) Quaternary165.0 – 167.0 Most downfield signal. Confirms ester integrity.
C2 (C-Br) Quaternary140.0 – 144.0 Critical Signal. Distinct from C=O. Upfield from typical C2-H (~150) due to heavy atom effect? See below.
C8a (Bridge) Quaternary145.0 – 149.0Junction carbon (next to N).
C4 Methine (CH)136.0 – 138.0Para to Nitrogen.
C8 Methine (CH)128.0 – 131.0
C6 (C-COOMe) Quaternary126.0 – 129.0Ipso to ester.
C5, C7 Methine (CH)125.0 – 130.0Clustered aromatic region.
C3 Methine (CH)122.0 – 125.0Beta to Nitrogen.
C4a (Bridge) Quaternary126.0 – 128.0Junction carbon.
OCH

Methyl52.0 – 53.0 Distinct aliphatic region.
Technical Insight: The "Heavy Atom Effect" at C2

A common error is expecting the C2-Br carbon to be extremely deshielded (downfield) because Nitrogen is electron-withdrawing. However, the Heavy Atom Effect of Bromine (spin-orbit coupling) often causes a shielding (upfield) shift relative to a C-Cl or C-H analog.

  • Expectation: C2-Br appears around 140-144 ppm , often upfield of the bridgehead C8a.

  • Validation: If this peak shifts to ~160 ppm, you likely have the 2-oxo (hydrolysis product) or 2-methoxy derivative.

Experimental Protocol: The "Quantitative" 13C

Standard "quick" 13C scans often miss the C2-Br and C=O signals because quaternary carbons have long relaxation times (


).
Reagents & Equipment[3][10][11]
  • Compound: Methyl 2-bromoquinoline-6-carboxylate (>15 mg recommended).

  • Solvent: DMSO-d

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Instrument: 400 MHz (100 MHz Carbon) or higher.

Acquisition Parameters (The "Senior Scientist" Setup)

Do not use the default zgpg30 without modification.

  • Pulse Sequence: zgig (Inverse gated decoupling) or zgpg (Power gated).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Default is usually 1.0s).

    • Reasoning: Quaternary carbons (C2, C6, C=O) relax slowly. A short D1 saturates them, making them disappear into the noise.

  • Scans (NS): Minimum 512 scans (1024 recommended for <10mg).

  • Spectral Width: 240 ppm (ensure C=O is not aliased).

Self-Validating Workflow (Visualized)

CharacterizationWorkflow Start Crude Product Methyl 2-bromoquinoline-6-carboxylate H_NMR Step 1: 1H NMR (Check Integration) Start->H_NMR Decision Ambiguity Check: Is C2-Br intact? Is Ester intact? H_NMR->Decision C13_Std Step 2: 13C NMR (Broadband Decoupled) Decision->C13_Std Required for Proof Check_CO Check 166 ppm (Ester C=O) C13_Std->Check_CO Check_C2 Check ~142 ppm (C2-Br Quaternary) C13_Std->Check_C2 Validation Validation: Are Q-carbons visible? Check_CO->Validation Check_C2->Validation Optimize Action: Increase D1 (Rel. Delay) Add Cr(acac)3 Validation->Optimize No (Missing peaks) Final Confirmed Structure Validation->Final Yes (Signals distinct) Optimize->C13_Std Re-acquire

Figure 1: Decision logic for structural confirmation. Note the loop for optimizing relaxation delays if quaternary carbons are missing.

Advanced Validation: 2D NMR Correlation

If the 1D 13C spectrum is crowded, use HMBC (Heteronuclear Multiple Bond Coherence) to link protons to the "silent" carbons.

  • C2-Br Assignment: Look for correlations from H3 and H4 to the quaternary carbon at ~142 ppm.

  • Ester Assignment: Look for correlations from the -OCH3 protons (singlet ~3.9 ppm) to the Carbonyl carbon (~166 ppm).

HMBC_Logic cluster_legend HMBC Correlations H_Methoxy H-Methoxy (3.9 ppm, s) C_Carbonyl C=O Ester (~166 ppm) H_Methoxy->C_Carbonyl 3-bond coupling (Strong) H_3 H-3 (Aromatic) C_2 C-2 (Br) (~142 ppm) H_3->C_2 2-bond coupling Legend Red: Proton Source Blue: Carbon Target Yellow: Correlation

Figure 2: HMBC Correlation map. The Methoxy-to-Carbonyl correlation definitively assigns the ester.

References

  • BenchChem. Methyl 2-bromoquinoline-6-carboxylate Synthesis and Properties. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. (Source for Quinoline chemical shift ranges).
  • PubChem. Methyl 3-bromoquinoline-6-carboxylate (Isomer Comparison). Retrieved from

  • University of Wisconsin. 13C NMR Chemical Shift Table (General). Retrieved from

Sources

Beyond the Formula: A Comparative Guide to Elemental Analysis vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gatekeeper

In the synthesis of novel therapeutic compounds, "identity" and "purity" are often conflated. While High-Resolution Mass Spectrometry (HRMS) can confirm the identity of a molecule with sub-ppm accuracy, it fails to quantify the bulk purity of the sample in the vial. This is why top-tier journals (e.g., J. Org. Chem., J. Med. Chem.) and regulatory bodies traditionally mandate Combustion Elemental Analysis (EA) .

The gold standard remains the


 rule : The found percentages of Carbon, Hydrogen, and Nitrogen must be within 0.4% of the theoretical values. This metric validates not just the molecular formula, but the absence of trapped solvents, inorganic salts, and moisture—impurities that HRMS and qualitative NMR often miss.

This guide objectively compares EA against its modern challengers (HRMS and qNMR) and provides a field-proven protocol for ensuring your samples pass the first time.

Comparative Analysis: EA vs. HRMS vs. qNMR

While EA is the historical standard, Quantitative NMR (qNMR) has emerged as a powerful, non-destructive alternative accepted by the ACS under specific conditions. HRMS, while essential for characterization, is not a purity assay.

Table 1: Technique Performance Matrix
FeatureCombustion Analysis (EA) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (Weight %)Absolute Purity (Weight %)Molecular Formula (Exact Mass)
Scope Global (Organic + Inorganic contaminants)Organic (Proton-containing)Ionizable molecules only
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Precision

(Standard)

(Routine) /

(Optimized)
< 3 ppm (Mass Accuracy)
Blind Spots Non-combustibles (Ash)Inorganic salts, moisture (if using

H)
Non-ionizable impurities, salts
Common Failure Mode Trapped solvent/moistureAggregation, poor solubilityIon suppression
Decision Logic for Method Selection

The following decision matrix illustrates when to deploy EA versus qNMR based on sample properties.

MethodSelection Start Synthesized Compound Validation Solubility Is sample >10mg/mL soluble in deuterated solvent? Start->Solubility Volatile Is sample volatile or hygroscopic? Solubility->Volatile Yes Use_EA Method: Combustion EA (CHNS) Solubility->Use_EA No (Insoluble) Ash Contains inorganic counter-ions/metals? Volatile->Ash No Volatile->Use_EA Yes (Sealed Capsule) Use_qNMR Method: qNMR (Internal Standard) Ash->Use_qNMR No Ash->Use_EA Yes (Ash Analysis) Use_HRMS Supplement with HRMS (Identity Only) Use_qNMR->Use_HRMS Confirm ID Use_EA->Use_HRMS Confirm ID

Figure 1: Strategic decision tree for selecting purity validation methods. Green indicates qNMR suitability; Red indicates EA necessity.

Experimental Protocols

A. Combustion Analysis (The "Self-Validating" Workflow)

The most common cause of EA failure is not synthesis error, but sample preparation error (specifically, solvent trapping).

Protocol:

  • Vessel Prep: Use tin capsules for solids; silver capsules for liquids or halogens (to trap halides).

  • Drying (CRITICAL):

    • Dry sample in vacuo (0.1 mbar) at 60°C for >12 hours.

    • Validation: If the sample melts/decomposes, use a drying pistol with desiccant at room temperature for 24 hours.

  • Micro-Weighing:

    • Target mass: 2.0 – 3.0 mg.

    • Use a microbalance with

      
       mg readability.
      
    • Technique: Place capsule on balance, tare, add sample, crimp into a cube (exclude air), re-weigh.

  • System Validation (The "Run Zero"):

    • Before running your sample, run a standard (e.g., Acetanilide or Sulfanilamide ).

    • Requirement: Standard must read within

      
       of theoretical. If not, recalibrate the K-factor (response factor).
      
B. qNMR Protocol (The "Absolute Purity" Workflow)

For qNMR to replace EA, it must be performed gravimetrically using an Internal Standard (IS).

Protocol:

  • IS Selection: Choose a standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) that:

    • Is high purity (>99.9% TraceCERT®).

    • Has non-overlapping signals with your analyte.

    • Is non-volatile and non-reactive.

  • Sample Prep:

    • Weigh ~10 mg of analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube (or vial) using a 5-place balance. Accuracy here dictates final result accuracy.
    • Dissolve completely in solvent (e.g., DMSO-

      
      ).
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). Typically 30–60 seconds.
    • Scans: Minimum 16 (to improve S/N ratio > 400:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1]

Data Interpretation & Troubleshooting

When EA results fail (outside


), the deviation direction often reveals the contaminant.
Table 2: EA Failure Forensics
ObservationLikely CauseCorrective Action
High C, High H Trapped organic solvent (EtOAc, Hexane).Dry longer in vacuo; run

H NMR to confirm solvent peaks.
Low C, High H Trapped Water (Hygroscopic sample).Dry with

; handle in glovebox; Recalculate as

solvate.
All Values Low Inorganic contamination (Silica, Salts) or weighing error.Filter sample through 0.2

PTFE; Check ash residue; Re-weigh.
Low C, Low H, High N Incomplete Combustion (Formation of graphitic char).Add oxidant (

or

); Increase

dosing time.
Diagram: Troubleshooting Logic

EATroubleshooting Result EA Result Deviation CheckH Is Hydrogen High? Result->CheckH CheckSolvent Check NMR for Solvent Peaks CheckH->CheckSolvent Yes (High C too) CheckWater Check for Moisture/Hygroscopy CheckH->CheckWater Yes (Low C) CheckAsh Are all values proportionally low? CheckH->CheckAsh No RecalcSolvent Recalculate as Solvate CheckSolvent->RecalcSolvent Solvent Found Redry Re-dry Sample (High Vac/Heat) CheckSolvent->Redry Solvent Found (Excess) CheckWater->Redry Water Found Filter Remove Inorganics (Filter/Recrystallize) CheckAsh->Filter Yes

Figure 2: Diagnostic workflow for interpreting failed Elemental Analysis results.

References

  • American Chemical Society. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • European Medicines Agency. (2015). ICH guideline Q3D on elemental impurities. [Link]

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard & Immediate Action

Methyl 2-bromoquinoline-6-carboxylate is a halogenated heterocyclic ester used primarily as a scaffold in medicinal chemistry.[1][2] While specific toxicological data for this exact intermediate is limited, structure-activity relationship (SAR) analysis with analogous bromo-quinolines dictates that it be treated as a sensitizer and alkylating agent .[1]

The Golden Rule: Treat this compound as if it has the toxicity of its parent scaffold (Quinoline) combined with the reactivity of an alkyl halide.

Quick Reference Data
PropertySpecificationCritical Safety Note
Physical State Solid (Powder/Crystalline)High risk of inhalation via dust generation.[1][2]
GHS Classification WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
Reactivity Halogenated EsterSusceptible to hydrolysis; potential alkylating agent.[2]
Primary Route of Entry Inhalation (Dust), DermalLipophilic nature allows rapid skin absorption, especially in solvent.[1]

The PPE Hierarchy: A Self-Validating System

Do not view PPE as a static list.[1][2] It is a dynamic system that changes based on the physical state of the chemical. A glove that protects you from the solid powder may fail within seconds against a solution of the same chemical.

A. Respiratory Protection (The Primary Barrier)[1][2]
  • Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1][2]

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 Particulate Respirator (e.g., 3M 8293) is required.[1][2] Note: Surgical masks provide zero protection against chemical dust.[1]

B. Dermal Protection (The Variable Barrier)

The choice of gloves depends entirely on the solvent used, as the solvent acts as the "vehicle" carrying the toxicant through the glove material.[1]

State of ChemicalRecommended Glove MaterialRationale
Solid (Dry Powder) Nitrile (4 mil minimum) Provides excellent barrier against dry particulates.[2] Cheap and disposable.[1][2]
Solution (in DMSO/Methanol) Double Nitrile DMSO increases skin permeability.[2] Double gloving allows outer glove removal upon contamination.[2]
Solution (in DCM/Chloroform) Laminate (Silver Shield/4H) CRITICAL: Standard nitrile degrades in <2 mins in DCM.[2] If dexterity is needed, wear Laminate liners under Nitrile.[1][2]
C. Ocular Protection[1][2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the fine, airborne nature of the dust.[1][2]

Visual Logic: PPE Decision Matrix

The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.

PPE_Decision_Matrix Start Start: Handling Methyl 2-bromoquinoline-6-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid In Solution State_Check->Liquid PPE_Solid PPE: Nitrile Gloves + Lab Coat + Fume Hood Risk: Dust Inhalation Solid->PPE_Solid Solvent_Check Identify Solvent Liquid->Solvent_Check PPE_Polar Solvent: DMSO/MeOH/EtOAc PPE: Double Nitrile (Change immediately on splash) Solvent_Check->PPE_Polar Polar/Non-Halogenated PPE_Halogen Solvent: DCM/Chloroform PPE: Silver Shield/Laminate Gloves (Nitrile fails <2min) Solvent_Check->PPE_Halogen Halogenated (DCM)

Caption: Decision matrix for selecting glove material based on the carrier solvent. Note the critical divergence for halogenated solvents.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing of the dry solid, where static electricity can cause "fly-away" powder.[1]

Step-by-Step Methodology
  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.[2]

    • Line the work surface with an absorbent, plastic-backed bench mat.[1]

    • Pre-label your receiving vessel (tared vial).[1][2]

  • The "Static-Free" Transfer:

    • Why: Bromo-quinolines are often crystalline and prone to static charge, causing them to leap off spatulas.[1]

    • Action: Pass the anti-static gun over the bottle and the spatula before opening.

    • Use a disposable anti-static weighing boat .[2] Do not use weighing paper (high spill risk).[2]

  • Solubilization (The Containment Step):

    • Add the solvent to the solid in the vial, not the other way around, to prevent displacing dust.[1][2]

    • Cap the vial immediately after solvent addition.[1][2]

    • Self-Validation: Wipe the exterior of the vial with a Kimwipe dampened with methanol.[1] If the wipe turns yellow/discolored (indicative of quinoline residues), your containment failed—change gloves immediately.[1][2]

Emergency & Disposal Logistics

This section defines the "End Game" for the chemical.[1] Improper disposal is a common regulatory violation.[1][2]

Spill Response (Dry Solid)
  • Do NOT use compressed air. This will aerosolize the toxin.[2]

  • Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1][2]

  • Wipe up the solid/paper towel mixture.[1][2]

  • Clean surface with a mild detergent, followed by an ethanol wipe.[1][2]

Disposal Classification

Because this molecule contains a bromine atom, it cannot be disposed of in the general "Organic Waste" stream if your facility incinerates waste.[1]

  • Correct Stream: Halogenated Organic Waste .[2][3][4]

  • Labeling: Must explicitly state "Contains Organic Bromides."[2]

  • Rationale: Incineration of brominated compounds in standard non-halogenated lines can release corrosive hydrogen bromide (HBr) gas, damaging incinerator scrubbers.[1][2]

Disposal_Workflow Waste Waste Generation Type_Check Is it Solid or Liquid? Waste->Type_Check Solid_Waste Solid Waste (Contaminated Gloves/Boats) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor/Rinses) Type_Check->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Solid_Waste->Bin_Solid Bin_Liquid HALOGENATED Waste Carboy (Red Tag) Liquid_Waste->Bin_Liquid Contains Bromine

Caption: Waste stream segregation logic. Note that brominated compounds default to Halogenated waste streams regardless of the solvent used.[1]

References

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: 6-Bromo-2-methylquinoline (Analogous Structure).[1][2] Retrieved from [1][2]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure.[1][2] Retrieved from [1][2]

  • Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data.[1][2][5] (Referenced for DCM/Nitrile incompatibility).[1][2] Retrieved from [1][2]

  • PubChem. (2023).[1][2] Compound Summary: Methyl 2-bromoquinoline-6-carboxylate.[1][2][6] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.